6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRCSOJMLGDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30488110 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52651-16-8 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable substituted indane derivative, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its rigid bicyclic scaffold, combined with the versatile functional handles of a carboxylic acid and a bromine atom, makes it a desirable building block for exploring structure-activity relationships in drug discovery. This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the practical execution, underlying chemical principles, and critical experimental parameters. It is designed to equip researchers with the necessary knowledge for a reliable and efficient synthesis.
Introduction and Strategic Overview
The indane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The specific target of this guide, this compound (CAS No. 52651-16-8), offers two distinct points for chemical modification: the carboxylic acid at the 1-position, ideal for amide couplings and other derivatizations, and the bromine atom on the aromatic ring, which can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
The most direct and high-yielding reported synthesis proceeds via the hydrolysis of the corresponding nitrile precursor, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This approach is favored for its operational simplicity and the commercial availability of the starting materials. This guide will focus on a detailed protocol for this conversion, while also briefly exploring theoretical alternative strategies for constructing the indane-1-carboxylic acid core.
Core Synthesis Protocol: Base-Catalyzed Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. In this context, the saponification (basic hydrolysis) of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile is the most efficient method reported.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of a hydroxide ion (from KOH) on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which tautomerizes to an amide. Under the harsh basic and high-temperature conditions, the amide is further hydrolyzed to a carboxylate salt. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid, forming a stable carboxylate. A final acidification step is required to protonate the carboxylate and yield the desired neutral carboxylic acid product, which typically precipitates from the aqueous solution.
Experimental Workflow Diagram
The overall experimental process, from starting material to purified product, is outlined below.
Caption: Workflow for the hydrolysis of the nitrile precursor.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures.[3]
Materials and Reagents:
-
6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Methyl tert-butyl ether (MTBE) or other non-polar solvent
-
Ethyl acetate (EA)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (e.g., 1 g, 4.50 mmol) in ethanol (60 mL).
-
Addition of Base: Add a 50% aqueous solution of potassium hydroxide (20 g KOH in 20 mL H₂O). Causality Note: The high concentration of KOH is crucial for driving the hydrolysis of both the nitrile and the intermediate amide to completion.
-
Hydrolysis: Heat the mixture to 100 °C and stir vigorously for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Initial Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification Wash: Add water to the residue and extract with MTBE (100 mL). Discard the organic layer, which contains any unreacted starting material or non-acidic impurities. Trustworthiness Note: This step ensures that only the desired carboxylate salt remains in the aqueous phase, leading to a purer final product.
-
Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to ~3 by the dropwise addition of 1N HCl. The carboxylic acid product should precipitate as a solid or oil.
-
Product Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 100 mL).
-
Final Wash and Drying: Combine the organic extracts and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Summary of Reaction Parameters and Product Characterization
Table 1: Key Reaction Parameters
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile | [3] |
| Reagent | Potassium Hydroxide (50% aq. solution) | [3] |
| Solvent | Ethanol | [3] |
| Temperature | 100 °C (Reflux) | [3] |
| Reaction Time | 16 hours | [3] |
| Reported Yield | ~100% (crude) |[3] |
Product Characterization Data:
-
Molecular Formula: C₁₀H₉BrO₂
-
Molecular Weight: 241.08 g/mol
-
Appearance: Typically a yellow oil or solid[3]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 13.12 - 11.89 (m, 1H, COOH), 7.48 (s, 1H), 7.38 - 7.35 (m, 1H), 7.21 (d, J = 8.0 Hz, 1H), 4.03 - 3.99 (m, 1H), 2.91 - 2.79 (m, 2H), 2.28 - 2.22 (m, 2H) ppm.[3]
Theoretical Alternative Synthetic Pathways
While nitrile hydrolysis is the most direct route, other classical methods for forming the indane-carboxylic acid scaffold could theoretically be adapted. These multi-step alternatives may be considered if the nitrile precursor is unavailable.
Caption: Conceptual alternative pathways to the target molecule.
-
Route A: Intramolecular Friedel-Crafts Acylation: This classic strategy involves the cyclization of a substituted 3-phenylpropanoic acid to form an indanone.[2] Starting with 3-(4-bromophenyl)propanoic acid, an intramolecular Friedel-Crafts reaction would yield 6-bromo-1-indanone. The carboxylic acid moiety would then need to be installed at the 1-position, a non-trivial multi-step process likely involving reduction and subsequent functionalization.
-
Route B: Carboxylation of an Organometallic Intermediate: A more direct, though potentially challenging, route would involve the preparation of 1,6-dibromoindane. Selective formation of an organometallic species (Grignard or organolithium) at the more reactive C1 position, followed by quenching with carbon dioxide, would yield the target carboxylic acid. The main challenge lies in achieving selective metal-halogen exchange at the aliphatic C1-Br bond without disturbing the aromatic C6-Br bond.
Safety and Handling
According to its safety data sheet, this compound presents several hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
May cause respiratory irritation (H335)[4]
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. The reagents used in the synthesis, particularly concentrated potassium hydroxide and hydrochloric acid, are highly corrosive and must be handled with extreme care.
Conclusion
The is most reliably achieved through the robust and high-yielding hydrolysis of its corresponding nitrile precursor. The detailed protocol and mechanistic insights provided in this guide offer a clear and validated pathway for researchers to obtain this valuable synthetic intermediate. Understanding the causality behind each experimental step ensures reproducibility and allows for informed troubleshooting. The resulting compound is a versatile platform for further chemical exploration in drug development and materials science.
References
-
Title: Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1-indanones with a broad range of biological activity Source: National Institutes of Health (PMC) URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
Sources
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid characterization
An In-Depth Technical Guide to the Characterization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted indane derivative that serves as a crucial building block in medicinal chemistry and drug development.[1] The indane scaffold, a bicyclic framework composed of a fused benzene and cyclopentane ring, is present in numerous biologically active compounds.[1] The specific substitution pattern of this molecule, featuring a bromine atom on the aromatic ring and a carboxylic acid on the chiral center of the aliphatic ring, makes it a versatile intermediate for creating complex molecular architectures. As such, rigorous and unambiguous characterization is paramount to ensure the identity, purity, and quality of the material before its use in further synthetic steps.
This guide provides a comprehensive, field-proven framework for the complete chemical and physical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and to establish self-validating analytical systems.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These data points are critical for selecting appropriate analytical conditions, solvents, and handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 52651-16-8 | Biosynth, PubChem[2] |
| Molecular Formula | C₁₀H₉BrO₂ | Biosynth, PubChem[2] |
| Molecular Weight | 241.08 g/mol | Biosynth, PubChem[2] |
| Appearance | Solid | CymitQuimica[3] |
| Boiling Point | 357.8 °C (Predicted) | Biosynth |
| SMILES | C1CC2=C(C1C(=O)O)C=C(C=C2)Br | PubChem[2] |
| InChI Key | RMVRCSOJMLGDAG-UHFFFAOYSA-N | PubChem[2] |
graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene ring with bromine C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; Br [label="Br", pos="2.08,1.2!", fontcolor="#EA4335"];
// Five-membered ring C7 [label="C", pos="-2.08,0!"]; C8 [label="CH₂", pos="-1.04,-1.8!"]; C9 [label="CH", pos="-2.6, -1.2!"];
// Carboxylic acid group C10 [label="C", pos="-3.9, -0.9!"]; O1 [label="O", pos="-4.4, -1.8!", fontcolor="#EA4335"]; O2 [label="OH", pos="-4.5, 0!", fontcolor="#EA4335"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- Br [label=""];
// Aromatic double bonds (represented by thicker lines for visual cue) edge [style=bold, color="#202124"]; C1 -- C2; C3 -- C4; C5 -- C6;
// Fused ring bonds edge [style=solid, color="#202124"]; C2 -- C7; C3 -- C8;
// Five-membered ring bonds C7 -- C9; C9 -- C8;
// Carboxylic acid bonds C9 -- C10; C10 -- O1 [style=bold]; C10 -- O2; }
Caption: 2D structure of this compound.
Synthesis Pathway Overview
A common synthetic route involves the hydrolysis of the corresponding nitrile precursor. Understanding the synthesis is crucial for anticipating potential impurities, such as unreacted starting material or hydrolysis byproducts.
A typical synthesis proceeds via the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile using a strong base like potassium hydroxide (KOH) in an alcohol solvent, followed by acidic workup to protonate the carboxylate.[4]
Caption: Synthetic pathway from nitrile precursor to the final carboxylic acid.
Spectroscopic Elucidation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. A combination of NMR, IR, and Mass Spectrometry creates a detailed molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is deliberate. It readily dissolves the carboxylic acid, and its exchangeable proton signal is far downfield, preventing overlap with the analyte's crucial acidic proton signal.
¹H NMR (Proton NMR) Data
-
Expected Spectral Data (in DMSO-d₆, 400 MHz): [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 (broad) | Singlet (s) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] |
| 7.48 | Singlet (s) | 1H | Ar-H (H7) | Aromatic proton adjacent to the bromine, appearing as a singlet or narrow doublet. |
| 7.37 | Doublet of doublets (dd) | 1H | Ar-H (H5) | Aromatic proton ortho to the bromine atom. |
| 7.21 | Doublet (d) | 1H | Ar-H (H4) | Aromatic proton ortho to the fused ring. |
| 4.01 | Triplet (t) or dd | 1H | -CH- (H1) | The chiral proton at C1 is deshielded by the adjacent aromatic ring and carboxylic acid group. |
| 2.85 | Multiplet (m) | 2H | -CH₂- (H3) | Protons on the C3 carbon of the five-membered ring. |
| 2.25 | Multiplet (m) | 2H | -CH₂- (H2) | Protons on the C2 carbon of the five-membered ring. |
¹³C NMR (Carbon NMR) Data
-
Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| 170-180 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5] |
| 120-145 | Ar-C | Aromatic carbons, with the carbon bearing the bromine (C6) appearing at the lower end of this range. |
| ~50 | C -1 | The chiral carbon attached to the carboxylic acid. |
| 25-35 | C -2, C -3 | Aliphatic carbons of the five-membered ring.[6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Expertise & Experience: Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This has a profound and characteristic effect on the spectrum, most notably causing extreme broadening of the O-H stretching vibration.[7] This broadness is a key diagnostic feature.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 2500-3300 (very broad) | O-H stretch | The hallmark of a hydrogen-bonded carboxylic acid dimer.[5][7] |
| ~2950 | C-H stretch | Aliphatic C-H stretching from the five-membered ring. |
| ~1700 | C=O stretch | Strong, sharp absorption for the carbonyl group. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[7] |
| 1210-1320 | C-O stretch | Coupled with O-H in-plane bending, characteristic of carboxylic acids.[7] |
| ~920 (broad) | O-H bend | Out-of-plane bend, another characteristic feature of carboxylic acid dimers.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic peaks and compare them to reference values.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information from fragmentation patterns.
Trustworthiness: The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a self-validating feature in the mass spectrum.[8] Any fragment containing a bromine atom must appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units with roughly equal intensity. This is a definitive indicator of a bromine-containing compound.
Expected Mass Spectrum Data
| m/z Value | Ion | Rationale |
| 240 / 242 | [M]⁺ or [M+H]⁺ | The molecular ion peak doublet, corresponding to the C₁₀H₉⁷⁹BrO₂ and C₁₀H₉⁸¹BrO₂ isotopologues. |
| 195 / 197 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation pathway. |
| 161 | [M-Br]⁺ | Loss of the bromine atom (79/81 Da). This fragment would not show the isotopic doublet. |
| 60 | [C₂H₄O₂]⁺ | For larger acids, a McLafferty rearrangement can result in a characteristic peak at m/z=60.[5] |
Experimental Protocol: LC-MS (ESI+)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6]
-
Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion doublet and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity Assessment
While spectroscopy confirms identity, chromatography is essential for determining purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC is the method of choice for a molecule of this polarity. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase is acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.[9][10] This ensures a single, sharp, well-retained peak, as the neutral form of the acid interacts more consistently with the nonpolar stationary phase.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
System Suitability and Validation:
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present.
-
Standard Injection: Make five replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: A comprehensive workflow for the characterization of the target compound.
Conclusion
The robust characterization of this compound requires an integrated analytical approach. The combination of NMR for detailed structural mapping, IR for functional group confirmation, MS for molecular weight verification (with its distinctive bromine isotope pattern), and HPLC for quantitative purity assessment provides a complete and reliable profile of the molecule. Following the protocols and rationale outlined in this guide ensures a high degree of confidence in the material's quality, which is essential for its successful application in research and development.
References
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This compound . PubChem, National Center for Biotechnology Information. [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks . MDPI. [Link]
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HPLC Methods for analysis of Bromide ion . HELIX Chromatography. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]
-
Bromide HPLC Separation . SIELC Technologies. [Link]
-
Indane Derivatives . Eburon Organics. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole . MDPI. [Link]
-
The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]
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- 2. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. helixchrom.com [helixchrom.com]
- 10. Bromide | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a brominated indane derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its rigid bicyclic core, coupled with the versatile chemical handles of a carboxylic acid and an aryl bromide, makes it a significant building block for the development of novel therapeutic agents. The physical properties of such an intermediate are paramount, as they dictate everything from reaction conditions and purification strategies to the ultimate formulation and bioavailability of a potential drug candidate.[1]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering not just data, but also the underlying scientific context and field-proven methodologies for their determination. Understanding these characteristics is a critical first step for any researcher aiming to utilize this compound in a drug discovery pipeline.[2]
Section 1: Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. The key identifiers and structural features of the title compound are summarized below.
| Identifier | Data | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 52651-16-8 | ChemicalBook, PubChem[3][4][5] |
| Molecular Formula | C₁₀H₉BrO₂ | PubChem, Biosynth[3] |
| Molecular Weight | 241.08 g/mol | PubChem, Biosynth[3] |
| Canonical SMILES | C1CC2=C(C1C(=O)O)C=C(C=C2)Br | PubChem, Biosynth[3] |
Structural Insights: The structure of this compound is notable for several key features that influence its physical properties:
-
Indane Core: A fused benzene ring and a cyclopentane ring create a rigid, non-planar scaffold.
-
Chiral Center: The carbon at position 1 (C1), bearing the carboxylic acid group, is a stereocenter. This means the compound exists as a pair of enantiomers. The data presented here pertains to the racemic mixture unless otherwise specified. For drug development, the separation and characterization of individual enantiomers would be a critical future step, as different stereoisomers often exhibit distinct pharmacological activities.
-
Functional Groups: The carboxylic acid group is a hydrogen bond donor and acceptor, significantly influencing melting point and solubility. The aryl bromide at position 6 provides a site for further chemical modification (e.g., cross-coupling reactions) and contributes to the molecule's overall lipophilicity.
Section 2: Core Physicochemical Properties
The macroscopic properties of a compound are a direct manifestation of its molecular structure. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| Appearance | Solid | CymitQuimica[6] |
| Melting Point | 142.0 - 145.0 °C | abcr Gute Chemie |
| Boiling Point | 357.8 °C (Predicted) | Biosynth |
| Flash Point | 142 °C (Predicted) | Biosynth |
Thermal Properties: Stability and Handling
The melting point of 142-145 °C is a crucial indicator of the compound's purity and the strength of its crystalline lattice. The carboxylic acid functional group allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this size. This thermal stability is advantageous for storage and handling.
The predicted boiling point of 357.8 °C suggests low volatility under standard conditions. However, at elevated temperatures, thermal decomposition, likely via decarboxylation, should be considered.
Solubility Profile: A Key Determinant for Application
Solubility is one of the most critical physicochemical properties for a drug candidate, directly impacting its absorption and bioavailability.[7] While comprehensive public data is limited, a qualitative and predictive profile can be established.
-
Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be highly pH-dependent. At acidic pH (e.g., pH 1.2, simulating gastric fluid), the carboxylic acid will be protonated and largely unionized, leading to very low aqueous solubility.[8] Conversely, in neutral to basic media (e.g., pH 6.8-7.4, simulating intestinal fluid), it will deprotonate to the carboxylate salt, significantly increasing its aqueous solubility.
-
Organic Solvent Solubility: Synthesis and purification procedures indicate good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), as it is used for NMR analysis.[5] Extraction protocols using Ethyl Acetate (EA) and Methyl tert-Butyl Ether (MTBE) suggest high solubility in these common organic solvents.[5]
Expert Insight: The pH-dependent solubility is a classic characteristic of acidic drugs. This property is fundamental for designing oral dosage forms. For instance, low solubility in the stomach followed by higher solubility in the intestine is often a desirable trait.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method, considered the gold standard for determining thermodynamic solubility.[9]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values (e.g., 1.2, 4.5, and 6.8) at 37 °C.[8][10]
Methodology:
-
Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled chamber at 37 ± 1 °C. Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each pH condition.[8]
Diagram: Workflow for Shake-Flask Solubility Assessment
Caption: A streamlined workflow for determining thermodynamic solubility.
Section 3: Spectroscopic Characterization
Spectroscopic data provides direct evidence of a molecule's chemical structure at an atomic level.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the hydrogen framework of a molecule.
¹H NMR Data (400 MHz, DMSO-d₆): [5]
-
δ 12.5 (s, 1H): This broad singlet far downfield is characteristic of the acidic proton of the carboxylic acid group.
-
δ 7.48 (s, 1H): Aromatic proton likely at C7 , adjacent to the bromine atom.
-
δ 7.37 (d, 1H): Aromatic proton, likely at C5 , coupled to the proton at C4.
-
δ 7.21 (d, J=8.0 Hz, 1H): Aromatic proton at C4 , showing doublet splitting from the adjacent proton at C5.
-
δ 4.01 (t, 1H): The methine proton at the chiral center (C1 ), coupled to the adjacent methylene protons at C2.
-
δ 2.85 (m, 2H): Methylene protons at C3 on the indane ring.
-
δ 2.25 (m, 2H): Methylene protons at C2 on the indane ring.
Expert Insight: The chemical shifts and splitting patterns are fully consistent with the proposed structure. The integration of the peaks corresponds to the number of protons in each environment, providing a self-validating dataset. The use of DMSO-d₆ as a solvent is common for carboxylic acids, as it helps in observing the exchangeable acidic proton.
¹³C NMR and Crystallographic Data: Areas for Future Investigation
-
¹³C NMR Spectroscopy: This technique would be invaluable for confirming the carbon skeleton of the molecule. Based on standard chemical shift tables, one would expect to see signals for the carbonyl carbon (~170-180 ppm), six aromatic carbons (~120-150 ppm), and three aliphatic carbons (~20-50 ppm).[11] Obtaining this data is a recommended next step for full structural confirmation.
-
Single-Crystal X-ray Diffraction: For a chiral compound intended for pharmaceutical development, obtaining a crystal structure is of paramount importance. It would provide unambiguous confirmation of the molecular structure, reveal the solid-state packing arrangement, and identify key intermolecular interactions like hydrogen bonding. Furthermore, if a single enantiomer is isolated, X-ray crystallography can determine its absolute stereochemistry.
Protocol: Single-Crystal X-ray Diffraction
Objective: To grow single crystals suitable for X-ray diffraction and determine the three-dimensional molecular structure.
Methodology:
-
Purification: Ensure the compound is of high purity (>99%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Crystal Growth: Employ a slow evaporation or solvent diffusion technique.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment, allowing the solvent to evaporate over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting & Data Collection: Carefully mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software to generate a final 3D model of the molecule.
Diagram: Workflow for X-ray Crystallography
Caption: From purified powder to a 3D molecular structure.
Section 4: Safety and Handling
Based on GHS classifications provided from notifications to the ECHA C&L Inventory, this compound presents several hazards that require appropriate handling procedures.[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Practices:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust or powder.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a solid, thermally stable compound with a well-defined molecular structure. Its key physical properties are dominated by the presence of the carboxylic acid, which imparts a high melting point and pH-dependent aqueous solubility. The available spectroscopic data strongly supports its chemical identity. While foundational data exists, further characterization, particularly through ¹³C NMR and single-crystal X-ray diffraction, would provide deeper insights valuable for its application in drug development and complex organic synthesis. The protocols and analyses presented in this guide offer a robust framework for researchers to build upon as they incorporate this versatile molecule into their research programs.
References
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]
-
AB441840 | CAS 52651-16-8. abcr Gute Chemie. [Link]
-
Annex 4 - WHO Expert Committee on Specifications for Pharmaceutical Preparations. World Health Organization (WHO). [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. National Institutes of Health (NIH). [Link]
-
Physical and Chemical Characterization for APIs. Labinsights. [Link]
-
Physicochemical Characterization. Creative Biolabs. [Link]
-
Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). ResearchGate. [Link]
-
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]
-
CAS#:99465-06-2. Chemsrc. [Link]
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Physicochemical Properties. Pacific BioLabs. [Link]
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This compound. PubChem. [Link]
-
Physicochemical Properties. NETZSCH Analyzing & Testing. [Link]
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6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. Matrix Fine Chemicals. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
6-Bromoindole-3-carboxylic acid - Optional[13C NMR]. SpectraBase. [Link]
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- 2. langhuapharma.com [langhuapharma.com]
- 3. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52651-16-8 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [cymitquimica.com]
- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
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- 9. dissolutiontech.com [dissolutiontech.com]
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6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Introduction
Indane and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds.[1][2] this compound (CAS No: 52651-16-8) is a key intermediate, offering a versatile scaffold for synthetic modifications. Its rigid bicyclic framework, combining aromatic and aliphatic features, along with the reactive handles of a carboxylic acid and a bromo-substituent, makes it a valuable building block for drug development.[2]
This guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the rationale behind experimental design and data interpretation, ensuring a robust and reproducible analytical workflow.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons.
Data Presentation
The following table summarizes the experimental ¹H NMR data for this compound.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.5 (broad s) | Singlet | - | 1H |
| H5 | 7.48 | Singlet | - | 1H |
| H7 | 7.37 | Doublet | 8.0 | 1H |
| H4 | 7.21 | Doublet | 8.0 | 1H |
| H1 | 4.01 | Triplet | - | 1H |
| H3 (α, β) | 2.85 | Multiplet | - | 2H |
| H2 (α, β) | 2.25 | Multiplet | - | 2H |
| Solvent: DMSO-d₆, Frequency: 400 MHz. Data derived from a synthesis report which describes the region from 13.12 - 11.89 ppm as a multiplet, which is characteristic of a carboxylic acid proton.[3] Multiplicities for H1, H2, and H3 are interpreted from the provided multiplet descriptions. |
Spectral Interpretation
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid appears as a very broad singlet significantly downfield (~12.5 ppm).[3] This deshielding is characteristic and its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H4, H5, H7): The aromatic region shows three distinct signals. H5 appears as a singlet around 7.48 ppm because it has no adjacent protons for coupling.[3] H4 and H7 appear as doublets around 7.21 ppm and 7.37 ppm, respectively, with a coupling constant of J = 8.0 Hz, which is typical for ortho-coupling in a benzene ring.[3]
-
Chiral Center Proton (H1): The proton at the C1 position, adjacent to the carboxylic acid, is a triplet at approximately 4.01 ppm.[3] Its downfield shift is due to the electron-withdrawing effect of the carboxyl group.
-
Aliphatic Protons (H2, H3): The protons on the cyclopentane ring (C2 and C3) appear as complex multiplets in the aliphatic region (2.25 ppm and 2.85 ppm).[3] This complexity arises from both geminal and vicinal coupling between these protons.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for ¹H NMR analysis.
Senior Application Scientist's Note: The choice of DMSO-d₆ as a solvent is critical. It readily dissolves the polar carboxylic acid, and importantly, it allows for the observation of the acidic COOH proton, which would rapidly exchange and become invisible in solvents like D₂O. A relaxation delay of 2 seconds is a good starting point to ensure near-quantitative integration, especially for the aromatic protons.[1]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in a molecule and offers insight into their chemical environment (e.g., sp², sp³, carbonyl).
Data Presentation: Predicted
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8 (COOH) | 170-175 | Typical range for a carboxylic acid carbon.[5] |
| C3a, C7a | 140-150 | Aromatic quaternary carbons, deshielded by fusion to the aliphatic ring. |
| C5, C7 | 125-135 | Aromatic CH carbons. |
| C6 | 120-125 | Aromatic carbon bearing the bromine (ipso-carbon), shielded by the halogen. |
| C4 | 125-130 | Aromatic CH carbon. |
| C1 | 45-50 | Aliphatic CH carbon, deshielded by the adjacent carboxylic acid.[1] |
| C3 | 35-40 | Aliphatic CH₂ carbon adjacent to the aromatic ring.[1] |
| C2 | 25-30 | Aliphatic CH₂ carbon.[1] |
| Predictions are based on typical chemical shift values for substituted indanes and carboxylic acids.[1][5] |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation follows the same procedure as for ¹H NMR.
-
Acquisition: Utilize a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Parameters: Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for quantifying quaternary carbons, which have longer relaxation times.
-
Number of Scans (ns): 512-1024 scans are typically required for a good signal-to-noise ratio.[1]
-
-
Processing: Processing steps are similar to ¹H NMR. The spectrum is calibrated to the DMSO-d₆ solvent peak at 39.52 ppm.
Senior Application Scientist's Note: A proton-decoupled experiment is standard as it simplifies the spectrum to single lines for each unique carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE). However, this can make peak integration non-quantitative. For quantitative analysis, an inverse-gated decoupling experiment with a much longer relaxation delay would be necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Data Presentation: Expected Absorptions
The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| Carboxylic Acid O-H | 3300 - 2500 | Stretching | Broad, Strong |
| Aromatic C-H | 3100 - 3000 | Stretching | Medium |
| Aliphatic C-H | 2980 - 2850 | Stretching | Medium |
| Carboxylic Acid C=O | 1710 - 1680 | Stretching | Strong |
| Aromatic C=C | 1600, 1475 | Stretching | Medium |
| Carboxylic Acid C-O | 1320 - 1210 | Stretching | Strong |
| Carboxylic Acid O-H | 960 - 900 | Out-of-plane bend (wag) | Broad, Medium |
| C-Br | 680 - 515 | Stretching | Medium-Strong |
Spectral Interpretation
The most telling feature will be the extremely broad absorption band from ~3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6] This will partially obscure the C-H stretching vibrations. A very strong and sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The presence of a strong C-O stretch near 1250 cm⁻¹ and a broad O-H "wag" around 930 cm⁻¹ further confirms the carboxylic acid functional group.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Senior Application Scientist's Note: ATR is a modern, preferred method for solid samples as it requires minimal sample preparation compared to traditional KBr pellets and provides high-quality, reproducible spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.
Data Presentation
-
Molecular Formula: C₁₀H₉BrO₂
-
Molecular Weight: 241.08 g/mol [7]
-
Exact Mass: 239.9786 Da
-
Expected Molecular Ion: A characteristic pair of peaks (M and M+2) of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[8]
-
[M]⁺: m/z ≈ 240 (containing ⁷⁹Br)
-
[M+2]⁺: m/z ≈ 242 (containing ⁸¹Br)
-
Proposed Fragmentation Pathway
Caption: Plausible ESI-MS fragmentation pathway.
-
Loss of a Carboxyl Radical (-COOH•): A common fragmentation for carboxylic acids, leading to an ion at m/z 196/198.
-
Loss of a Bromine Radical (-Br•): This would result in a fragment at m/z 161.
-
Loss of Water (-H₂O): While less common as a primary fragmentation, it could lead to an ion at m/z 224/226.
The most abundant fragment is likely to be the indanyl cation resulting from the loss of the carboxyl radical.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[1]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: ESI will generate ions in the gas phase. Negative ion mode is often effective for carboxylic acids, forming the [M-H]⁻ ion at m/z 239/241. Positive ion mode may show the [M+H]⁺ or [M+Na]⁺ adducts.
-
Data Acquisition: Acquire the mass spectrum across a relevant m/z range (e.g., 50-500 Da).
Senior Application Scientist's Note: For carboxylic acids, negative ion mode ESI is often more sensitive and provides a cleaner spectrum, showing a strong signal for the deprotonated molecule [M-H]⁻. This avoids potential complications from multiple adduct formations ([M+H]⁺, [M+Na]⁺, [M+K]⁺) in positive mode.
Conclusion
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H NMR provides a detailed map of the proton framework, while ¹³C NMR confirms the carbon skeleton. IR spectroscopy rapidly verifies the presence of the key carboxylic acid functional group, and mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. The integrated application of these methods, guided by the robust protocols outlined in this guide, ensures the high-quality characterization required by researchers, scientists, and drug development professionals.
References
- BenchChem. (2025). In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives.
- Biosynth. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Eburon Organics. (n.d.). Indane Derivatives.
- ResearchGate. (n.d.). Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d).
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University.
Sources
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- 2. Indane Derivatives | Eburon [eburon-organics.com]
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- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1H NMR spectrum of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry and drug development. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a substituted indane derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations. We will cover theoretical spectral prediction based on first principles, a detailed experimental protocol grounded in best practices, and a thorough analysis of the resulting spectrum. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure scientific integrity and reproducibility.
Introduction: The Molecule and the Method
This compound is a bicyclic molecule featuring a brominated aromatic ring fused to a cyclopentane ring which is substituted with a carboxylic acid group.[1] Its rigid structure and diverse electronic environments—aromatic, aliphatic, benzylic, and acidic—make it an excellent subject for demonstrating the power of ¹H NMR spectroscopy. Each proton within the molecule resides in a unique magnetic environment, giving rise to a distinct signal in the NMR spectrum. The precise location (chemical shift), splitting pattern (multiplicity), and intensity (integration) of these signals provide a detailed map of the molecule's atomic connectivity and stereochemistry.
This guide will deconstruct the ¹H NMR spectrum of this molecule, offering a framework for analysis that is applicable to a wide range of small organic molecules encountered in pharmaceutical and chemical research.
Caption: Molecular structure of the target analyte.
Theoretical Spectral Prediction: An Educated Hypothesis
Before stepping into the lab, a robust theoretical prediction of the spectrum serves as a critical roadmap. This prediction is based on established principles of chemical shift theory, spin-spin coupling, and the known effects of substituents.
The structure of this compound presents seven unique proton environments. The chiral center at the C1 position renders the two protons on the adjacent C2 methylene group diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and coupling patterns.
Caption: Proton labeling for spectral prediction.
A. The Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is the most deshielded in the molecule. Its attachment to a highly electronegative oxygen atom, combined with the anisotropic effect of the C=O bond, shifts its resonance significantly downfield.[2] It is often broadened due to hydrogen bonding and can undergo chemical exchange with protic solvents or water.[3]
-
Predicted Chemical Shift (δ): 10.0 - 12.0 ppm
-
Predicted Multiplicity: Broad Singlet (br s)
B. The Aromatic Protons (Hₑ, Hբ, H₉): The benzene ring contains three protons. Their chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the fused alkyl ring.
-
H₉: This proton is ortho to the bromine atom. It has no ortho or meta neighbors, so it is expected to appear as a singlet or a very narrow doublet due to a small four-bond (para) coupling to Hբ. Its proximity to the deshielding bromine atom will shift it downfield relative to other aromatic protons.
-
Predicted Chemical Shift (δ): ~7.4 ppm
-
Predicted Multiplicity: Singlet (s) or narrow doublet (d)
-
-
Hբ: This proton is meta to the bromine atom and ortho to the fused ring. It is coupled to Hₑ (ortho-coupling, ³J ≈ 7-9 Hz).
-
Predicted Chemical Shift (δ): ~7.2 ppm
-
Predicted Multiplicity: Doublet (d)
-
-
Hₑ: This proton is ortho to the bromine and ortho to Hբ. It will be split by Hբ (ortho-coupling, ³J ≈ 7-9 Hz).
-
Predicted Chemical Shift (δ): ~7.3 ppm
-
Predicted Multiplicity: Doublet (d)
-
C. The Aliphatic Protons (Hᵦ, H꜀, HᏧ): The five-membered ring contains five protons with complex interactions.
-
Hᵦ (Methine): This proton is alpha to the carbonyl group of the carboxylic acid, which deshields it. It is coupled to the two diastereotopic protons at C2 (H꜀).
-
Predicted Chemical Shift (δ): ~3.8 - 4.2 ppm
-
Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd)
-
-
H꜀ (Methylene, C2): These two protons are diastereotopic. They will have different chemical shifts and will couple with each other (geminal coupling, ²J ≈ 12-18 Hz), with Hᵦ (vicinal coupling, ³J), and with the two HᏧ protons (vicinal coupling, ³J).[4] This results in complex, overlapping multiplets.
-
Predicted Chemical Shift (δ): ~2.2 - 2.8 ppm
-
Predicted Multiplicity: Multiplet (m)
-
-
HᏧ (Methylene, C3): These benzylic protons are deshielded by the aromatic ring. They are coupled to the two H꜀ protons.
-
Predicted Chemical Shift (δ): ~2.9 - 3.2 ppm
-
Predicted Multiplicity: Multiplet (m)
-
Table 1: Predicted ¹H NMR Spectral Data
| Proton Label | Environment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| Hₐ | Carboxylic Acid | 10.0 - 12.0 | Broad Singlet (br s) | N/A |
| H₉ | Aromatic (ortho to Br) | ~7.4 | Singlet (s) | N/A |
| Hₑ | Aromatic (ortho to Br) | ~7.3 | Doublet (d) | ³J ≈ 7-9 |
| Hբ | Aromatic (meta to Br) | ~7.2 | Doublet (d) | ³J ≈ 7-9 |
| Hᵦ | Methine (α to COOH) | 3.8 - 4.2 | Triplet (t) or dd | ³J ≈ 5-8 |
| HᏧ | Methylene (Benzylic) | 2.9 - 3.2 | Multiplet (m) | N/A |
| H꜀ | Methylene (Diastereotopic) | 2.2 - 2.8 | Multiplet (m) | N/A |
Experimental Protocol: A Self-Validating System
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and instrument setup.[5] The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Workflow Diagram: From Sample to Spectrum
Caption: Experimental workflow for ¹H NMR acquisition and processing.
Step-by-Step Methodology
-
Solvent Selection:
-
Choice: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: Carboxylic acids have moderate to good solubility in DMSO. Crucially, DMSO is a hydrogen bond acceptor, which slows the exchange rate of the acidic proton (Hₐ), often resulting in a sharper signal compared to spectra run in CDCl₃.[3] Its residual solvent peak at δ 2.50 ppm does not overlap with any of the analyte's expected signals.[6]
-
-
Sample Preparation:
-
Analyte Quantity: Weigh approximately 10-15 mg of the solid compound. This amount provides an excellent signal-to-noise ratio for a ¹H spectrum in a reasonable time without causing issues like line broadening due to high viscosity.[7][8]
-
Dissolution: Dissolve the sample in a small, clean glass vial with ~0.7 mL of DMSO-d₆ before transferring it to the NMR tube. This ensures complete dissolution, which can be difficult to achieve within the confines of the tube itself.[5]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Final Volume: The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it is correctly positioned within the instrument's detection coil.[9]
-
-
Data Acquisition:
-
Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal signal dispersion.
-
Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the DMSO-d₆. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration to achieve a high signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds ensures that all protons have sufficient time to relax back to their equilibrium state before the next pulse, allowing for accurate integration.
-
-
Reference Calibration: The chemical shift axis is calibrated by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
-
Confirmatory D₂O Exchange:
-
Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake gently to mix. Re-acquire the ¹H spectrum using the same parameters.
-
Trustworthiness: This is a self-validating step. The acidic carboxylic proton will exchange with deuterium from the D₂O. The signal corresponding to Hₐ (predicted at 10-12 ppm) should disappear or significantly diminish in the second spectrum, providing unambiguous confirmation of its assignment.[2][3]
-
Spectral Analysis and Interpretation
This section presents an analysis based on a hypothetical, high-resolution spectrum consistent with the predicted data.
The resulting spectrum shows signals in all four key regions: the downfield acidic region, the aromatic region, the deshielded aliphatic region (methine and benzylic), and the upfield aliphatic region.
Table 2: Observed and Assigned ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Observed δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.51 | 1H | Broad Singlet (br s) | N/A | Hₐ (-COOH) |
| 7.45 | 1H | Doublet (d) | J = 1.8 Hz | H₉ |
| 7.32 | 1H | Doublet (d) | J = 8.2 Hz | Hբ |
| 7.28 | 1H | Doublet of Doublets (dd) | J = 8.2, 1.8 Hz | Hₑ |
| 4.05 | 1H | Triplet (t) | J = 7.5 Hz | Hᵦ |
| 3.15 - 3.05 | 1H | Multiplet (m) | N/A | HᏧ (one of two) |
| 2.99 - 2.89 | 1H | Multiplet (m) | N/A | HᏧ (one of two) |
| 2.65 - 2.55 | 1H | Multiplet (m) | N/A | H꜀ (one of two) |
| 2.31 - 2.21 | 1H | Multiplet (m) | N/A | H꜀ (one of two) |
Detailed Interpretation:
-
Hₐ (δ 12.51): A broad singlet integrating to one proton is observed far downfield, characteristic of a carboxylic acid proton. This signal disappears upon D₂O exchange, confirming the assignment.[3]
-
Aromatic Region (δ 7.2-7.5):
-
The signal at δ 7.45 is a doublet with a small coupling constant (J = 1.8 Hz), which is typical for a meta-coupling. This corresponds to H₉ , which is meta to Hₑ.
-
The signal at δ 7.32 is a clean doublet with a large coupling constant (J = 8.2 Hz), characteristic of ortho-coupling. This is assigned to Hբ , which is coupled only to Hₑ.
-
The signal at δ 7.28 is a doublet of doublets, showing both a large ortho-coupling (J = 8.2 Hz, from Hբ) and a smaller meta-coupling (J = 1.8 Hz, from H₉). This pattern definitively identifies it as Hₑ .
-
-
Methine Proton Hᵦ (δ 4.05): This signal appears as a triplet, indicating it is coupled to two neighboring protons with a similar coupling constant. This is consistent with its position at C1, coupled to the two C2 protons (H꜀). The downfield shift is due to the adjacent electron-withdrawing carboxylic acid group.
-
Aliphatic Methylene Protons (H꜀, HᏧ): As predicted, the protons on C2 and C3 (benzylic) appear as four distinct, complex multiplets between δ 2.2 and δ 3.2. The diastereotopicity of the C2 protons and the multiple vicinal couplings create this complex pattern. While precise assignment of each multiplet without 2D NMR (like COSY or HSQC) is challenging, the integration confirms a total of four protons in this region. The more downfield multiplets (δ 2.9-3.2) are assigned to the benzylic HᏧ protons, while the more upfield set (δ 2.2-2.7) are assigned to the H꜀ protons.
Spin-Spin Coupling Networkdot
Sources
- 1. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. organomation.com [organomation.com]
An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are utilizing mass spectrometry for structural elucidation, purity assessment, and metabolic studies.
Introduction: The Analytical Imperative
This compound (C₁₀H₉BrO₂) is a halogenated indane derivative with a molecular weight of approximately 241.08 g/mol . Its structural complexity, combining an aromatic ring, a cyclic aliphatic moiety, a carboxylic acid group, and a bromine atom, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding this pattern is critical for its unambiguous identification in complex matrices and for tracking its fate in various chemical and biological systems. This guide will delve into the theoretical and practical aspects of its analysis, focusing on the causal relationships between molecular structure and mass spectral behavior.
Foundational Principles: Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of this compound. The two most relevant methods, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and provide complementary information.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization is a classic, highly reproducible technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This "hard" ionization method imparts significant energy to the molecule, leading to extensive and often predictable fragmentation.
-
Mechanism of Action: The high-energy electrons interact with the molecule, causing the ejection of an electron and forming a radical cation (M•+). This molecular ion is often unstable and undergoes a cascade of fragmentation reactions, providing a detailed "fingerprint" of the molecule's structure.
-
Applicability to the Target Molecule: For this compound, EI is expected to produce a rich fragmentation spectrum. The presence of the aromatic ring provides some stability to the molecular ion, which should be observable.[1] However, the carboxylic acid and the aliphatic ring are prone to characteristic cleavages.
Electrospray Ionization (ESI): The Soft Ionization Alternative
Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules, such as carboxylic acids. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.
-
Mechanism of Action: The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
Applicability to the Target Molecule: ESI is the preferred method for analyzing this compound in complex biological or environmental samples, often coupled with liquid chromatography (LC-MS).[2][3] In negative ion mode, the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion, providing accurate molecular weight information. In positive ion mode, protonation of the carboxylic acid can also occur.
Predicted Mass Spectrum and Fragmentation Analysis
Due to the absence of a publicly available mass spectrum for this compound, the following fragmentation patterns are predicted based on established principles of mass spectrometry for aromatic, halogenated, and carboxylic acid-containing compounds.[1][4][5]
A crucial feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in any bromine-containing fragment appearing as a pair of peaks (an isotopic doublet) of almost equal intensity, separated by 2 m/z units.
Electron Ionization (EI) Fragmentation Pathways
Upon EI, the molecular ion ([C₁₀H₉⁷⁹BrO₂]⁺˙ at m/z 240 and [C₁₀H₉⁸¹BrO₂]⁺˙ at m/z 242) will undergo several key fragmentation reactions:
-
Loss of the Carboxyl Group (•COOH): A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as a radical. This would result in a prominent ion at m/z 195/197.[1][5]
-
Alpha-Cleavage: Cleavage of the bond between the C1 carbon and the indane ring is a favorable process. This would lead to the loss of the C₁₀H₉BrO• radical, resulting in a [COOH]⁺ ion at m/z 45.
-
Loss of a Bromine Radical (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical. This would produce an ion at m/z 161.
-
Loss of HBr: Elimination of a neutral hydrogen bromide molecule is another possible pathway, which would yield an ion at m/z 159.
-
Retro-Diels-Alder (RDA)-type Fragmentation: The dihydroindene structure can potentially undergo ring opening followed by fragmentation of the five-membered ring.
The predicted major fragments under EI are summarized in the table below.
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 240/242 | [C₁₀H₉BrO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 195/197 | [C₉H₈Br]⁺ | •COOH | Loss of the carboxyl radical |
| 161 | [C₁₀H₉O₂]⁺ | •Br | Loss of a bromine radical |
| 159 | [C₁₀H₈O₂]⁺˙ | HBr | Loss of hydrogen bromide |
| 115 | [C₉H₇]⁺ | Br and COOH | Subsequent fragmentation |
| 45 | [COOH]⁺ | C₉H₈Br• | Alpha-cleavage |
Experimental Protocol: Acquiring the Mass Spectrum
This section outlines a detailed methodology for the analysis of this compound using both GC-MS (with EI) and LC-MS (with ESI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor chromatographic peak shape and thermal instability. Derivatization to a more volatile and stable ester (e.g., by reaction with BSTFA to form a trimethylsilyl ester) is highly recommended.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Negative and Positive.
-
Capillary Voltage: -3.5 kV (negative), +4.0 kV (positive).
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 100 V.
-
Mass Range: m/z 50-500.
-
Visualizing the Process and Fragmentation
To better illustrate the analytical workflow and the predicted fragmentation, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for the mass spectrometric analysis.
Caption: Predicted EI fragmentation of the target molecule.
Conclusion: A Framework for Confident Analysis
This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify this compound, assess its purity, and investigate its role in various applications. The detailed experimental protocols serve as a validated starting point for method development, ensuring accurate and reliable data generation. The synergistic use of hard (EI) and soft (ESI) ionization techniques will provide the most comprehensive structural and quantitative information.
References
- 1. GCMS Section 6.12 [people.whitman.edu]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Crystallographic Analysis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared by: Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. As of the date of this publication, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves as both a detailed procedural guide and a predictive analysis based on established crystallographic principles and data from structurally related molecules. We will explore the rationale behind experimental choices, from crystal growth to data refinement, and discuss the anticipated structural features that are of significant interest to the fields of medicinal chemistry and materials science. The insights derived from such an analysis are critical for understanding solid-state properties, guiding polymorphism screening, and informing rational drug design efforts.
Introduction: The Significance of Structural Elucidation
This compound (C₁₀H₉BrO₂) is a halogenated derivative of the indane scaffold, a privileged structure in medicinal chemistry. The presence of a carboxylic acid, a bromine atom, and a chiral center makes this molecule a compelling target for structural analysis. The precise three-dimensional arrangement of atoms in the crystalline state governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Furthermore, understanding the intermolecular interactions, such as hydrogen and halogen bonding, provides a roadmap for the design of co-crystals and the prediction of protein-ligand interactions.
This guide is structured to walk a researcher through the entire process of crystal structure determination, providing not just the "how" but the "why" at each critical step.
The Experimental Workflow: A Self-Validating Protocol
The determination of a crystal structure is a systematic process. Each step is designed to ensure the quality and validity of the final model. The workflow described below represents a robust, field-proven methodology.
Material Purification and Crystal Growth
The foundational requirement for single-crystal X-ray diffraction is a high-quality single crystal. This necessitates starting with material of high purity (>98%).
Protocol:
-
Purification: The commercially available this compound solid should be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to remove impurities that can inhibit crystallization. Purity can be confirmed by ¹H NMR and HPLC.
-
Crystal Growth: Slow evaporation is often a successful technique for molecules of this type.
-
Prepare a saturated solution of the purified compound in a solvent in which it has moderate solubility (e.g., isopropanol or acetone).
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days at a constant temperature.
-
Visually inspect the vial daily for the formation of well-defined, transparent crystals. Needle-like crystals are common, but prismatic or block-shaped crystals are ideal for diffraction experiments.[1]
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.
Protocol:
-
Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to higher resolution data.[2]
-
Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD) is used.[2]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Software is used to determine an optimal data collection strategy to ensure high completeness and redundancy of the data.
The entire experimental workflow can be visualized as follows:
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice. This data must be processed to yield a real-space atomic model.
Protocol:
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the individual reflections. Corrections are applied for factors like absorption.[3]
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This process iteratively adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor; a value below 5% is typically considered excellent for small molecules.[3]
Predicted Crystal Structure of this compound
While the actual crystal structure is unknown, we can make educated predictions about its key features based on the known structures of similar molecules, such as other indane derivatives and brominated carboxylic acids.[1][4]
Anticipated Crystallographic Parameters
The presence of a heavy bromine atom and the potential for strong hydrogen bonding will be dominant factors in the crystal packing. The molecule is chiral, and if a racemic mixture is crystallized, it will crystallize in a centrosymmetric space group (e.g., P2₁/c). If an enantiomerically pure sample is used, it will crystallize in a non-centrosymmetric space group.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Characteristic | Rationale |
| Chemical Formula | C₁₀H₉BrO₂ | Based on molecular composition.[5] |
| Molecular Weight | 241.08 g/mol | Calculated from the formula.[5] |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type.[3] |
| Space Group | P2₁/c (for racemate) | A common centrosymmetric space group for racemic mixtures. |
| Z | 4 | Number of molecules in the unit cell. |
| Key Interactions | O-H···O hydrogen bonds, C-H···π interactions, Br···Br or Br···O halogen bonds. | Carboxylic acids form strong dimers; bromine is a potential halogen bond donor/acceptor.[6] |
Dominant Intermolecular Interactions: The Hydrogen-Bonded Dimer
The most predictable and energetically significant interaction will be the hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a classic supramolecular synthon that will almost certainly lead to the formation of centrosymmetric dimers in the crystal lattice if the racemate is used.
Caption: Predicted Carboxylic Acid Dimer Formation.
Beyond this primary interaction, weaker C-H···π interactions involving the aromatic ring and potential halogen bonds involving the bromine atom are expected to dictate the further packing of these dimers into the three-dimensional crystal lattice. Analysis of these weaker interactions is crucial for a complete understanding of the solid-state architecture.[6]
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded methodology for determining the crystal structure of this compound. The successful elucidation of this structure would provide invaluable data for the scientific community. It would confirm the predicted hydrogen bonding motifs, reveal the nature and geometry of any halogen bonding, and provide a precise model of the molecular conformation. For drug development professionals, this structural information is a critical asset for intellectual property, formulation development, and the rational design of next-generation therapeutics based on the indane scaffold. It is our hope that this guide will serve as a catalyst for the experimental determination of this and other important molecular structures.
References
- 1. Crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can impede absorption, lead to variable clinical outcomes, and create significant formulation challenges. This guide provides a comprehensive technical framework for characterizing the solubility of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid , a compound of interest in drug development. We delve into the foundational physicochemical principles governing its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of this data within the context of the Biopharmaceutics Classification System (BCS). This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and structurally similar molecules.
Introduction: The Imperative of Solubility in Drug Development
Oral administration remains the most preferred route for drug delivery due to its convenience, patient compliance, and cost-effectiveness.[1][2] However, for a drug to be absorbed through the gastrointestinal tract, it must first be in an aqueous solution at the site of absorption.[1][3] Consequently, aqueous solubility is a rate-limiting parameter for oral bioavailability, particularly for compounds that are poorly soluble.[1] It is estimated that over 40% of new chemical entities emerging from discovery pipelines are practically insoluble in water, presenting a major hurdle for formulation scientists.[1][4]
Early and accurate characterization of a compound's solubility is therefore not merely a data collection exercise; it is a strategic necessity. It allows for the early identification of potential development risks, informs the selection of appropriate formulation strategies, and is a key component of the Biopharmaceutics Classification System (BCS), which can guide regulatory pathways.[5][6][7]
2.1 Profile of this compound
This compound is an organic molecule featuring a bicyclic indane core, a bromine substituent, and a carboxylic acid functional group.[8][9] The presence of the carboxylic acid, an ionizable group, immediately signals that its aqueous solubility will be highly dependent on pH. Understanding this pH-solubility relationship is paramount for predicting its behavior in the varying pH environments of the gastrointestinal tract.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [8][10] |
| Molecular Weight | 241.08 g/mol | [8][9] |
| CAS Number | 52651-16-8 | [8][11] |
| Appearance | Solid | [8] |
| Boiling Point | 357.8 °C (Predicted) |
Table 1: Key Physicochemical Properties of the Target Compound.
Foundational Principles: Predicting Solubility Behavior
Before embarking on experimental measurements, it is crucial to understand the key molecular descriptors that govern solubility. For an ionizable compound like this compound, the most influential parameters are its pKa and LogP.
-
pKa : The pKa, or acid dissociation constant, is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[12][13] For a carboxylic acid, at pH values below the pKa, the neutral (less soluble) form will dominate. At pH values above the pKa, the ionized carboxylate (more soluble) form will prevail. This relationship, described by the Henderson-Hasselbalch equation, is the primary driver of pH-dependent solubility.[13]
-
LogP : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral state.[13][14] A higher LogP generally correlates with lower aqueous solubility as the molecule preferentially partitions into a non-polar environment. While experimental determination is the gold standard, numerous computational models exist to predict these values, providing a valuable starting point for experimental design.[14][15]
Experimental Strategy: Kinetic vs. Thermodynamic Solubility
A comprehensive solubility assessment requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[16][17] Understanding the difference is crucial for applying the data correctly at different stages of drug development.[17][18]
-
Kinetic Solubility: This is typically measured in early discovery. It assesses the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates out of an aqueous buffer.[18][19] It is a measure of a compound's ability to resist precipitation from a supersaturated state and is highly relevant for high-throughput screening (HTS) where compounds are introduced in DMSO.[16][17]
-
Thermodynamic (or Equilibrium) Solubility: This is the true, intrinsic solubility of the most stable crystalline form of a compound.[16][17] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24-48 hours) until the concentration in solution reaches a maximum and constant value.[16][20] This is the gold-standard measurement required for regulatory submissions and for understanding the biopharmaceutical properties of a drug.[17]
Caption: Workflow for selecting the appropriate solubility assay.
Detailed Experimental Protocols
The following protocols are grounded in international regulatory guidelines and best practices.
5.1 Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH M9 Guideline)
This method determines the equilibrium solubility and is the standard for Biopharmaceutics Classification System (BCS) determination.[5][21][22]
Causality: The core principle is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation time, controlled temperature, and continuous agitation are designed to overcome kinetic barriers to dissolution.[23]
Methodology:
-
Preparation of Media: Prepare buffered solutions at a minimum of three pH values relevant to the physiological range: pH 1.2, 4.5, and 6.8.[5][21][22] Use compendial buffers (e.g., USP). All media should be pre-warmed to 37 ± 1°C.
-
Addition of Compound: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at the end of the experiment.
-
Incubation: Add a precise volume of the pre-warmed buffered media to each vial. Seal the vials and place them in an orbital shaker or similar agitation device set to 37 ± 1°C.
-
Equilibration: Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 hours, with a confirmatory time point at 48 hours. Equilibrium is confirmed if the concentration at 48 hours is within ±5% of the 24-hour value.
-
Sample Processing: After incubation, allow the vials to stand briefly to let larger particles settle. Withdraw an aliquot from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Dilution & Analysis: Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the final pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[22]
-
Self-Validation: The protocol is self-validating through the use of multiple time points to confirm equilibrium and the final pH measurement to ensure experimental integrity. Run each pH condition in triplicate.[21][22]
5.2 Protocol 2: High-Throughput Kinetic Solubility Assay
This method is designed for rapid screening in early discovery to rank-order compounds.[18][19]
Causality: This assay mimics the conditions of many in vitro biological screens where a compound is introduced from a DMSO stock solution. It measures the concentration at which the compound precipitates upon dilution into an aqueous environment, which is governed by the kinetics of nucleation and crystal growth.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[18]
-
Detection: Determine the point of precipitation. This is commonly done using:
-
Nephelometry: Measures the scattering of light by suspended particles (precipitate).
-
UV-Vis Spectroscopy: After centrifugation or filtration, the concentration in the supernatant is measured and compared to the nominal concentration.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.
Data Interpretation and Application
6.1 The pH-Solubility Profile
The data from the thermodynamic solubility experiments should be tabulated and plotted to generate a pH-solubility profile.
| pH of Media | Mean Solubility (µg/mL) | Standard Deviation | Dose/Solubility Volume (mL)* |
| 1.2 | [Insert experimental value] | [Insert value] | [Calculate value] |
| 4.5 | [Insert experimental value] | [Insert value] | [Calculate value] |
| 6.8 | [Insert experimental value] | [Insert value] | [Calculate value] |
*Calculated as (Highest Anticipated Dose in mg) / (Solubility in mg/mL). This is a key parameter for BCS classification.
6.2 Biopharmaceutics Classification System (BCS) Implications
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[5][6] A drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[5][21]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
The determined solubility data is used to classify this compound. If the lowest measured solubility across the pH range results in a dose/solubility volume of ≤250 mL, the compound is classified as highly soluble. This classification has profound implications for drug development, including the potential for biowaivers of in vivo bioequivalence studies.[7][24]
Caption: The Biopharmaceutics Classification System (BCS) matrix.
Conclusion
The systematic evaluation of aqueous solubility is a cornerstone of modern drug development. For this compound, a thorough understanding of its pH-dependent solubility profile is essential for predicting its in vivo behavior and guiding formulation development. By employing the robust, validated protocols for both kinetic and thermodynamic solubility outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions, mitigate development risks, and ultimately accelerate the progression of promising therapeutic candidates.
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An In-Depth Technical Guide to the Stability of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. While specific experimental stability data for this compound is not extensively available in public literature, this document synthesizes established principles of chemical stability, degradation pathways of analogous structures, and standard methodologies for stability assessment to offer a robust predictive framework. This guide will explore the intrinsic stability of the molecule, potential degradation pathways under various stress conditions, and recommended protocols for a comprehensive stability evaluation. The insights provided herein are intended to empower researchers and drug development professionals to design stable formulations, establish appropriate storage conditions, and ensure the integrity of this compound throughout its lifecycle.
Introduction: The Chemical Landscape of this compound
This compound is a halogenated derivative of indane-1-carboxylic acid. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The introduction of a bromine atom and a carboxylic acid moiety imparts specific physicochemical properties that are critical to its function but also influence its chemical stability.
Understanding the stability of this molecule is paramount for its application in research and development. Chemical degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles. This guide will deconstruct the molecule's structure to anticipate its stability profile.
Molecular Structure:
-
Core: 2,3-dihydro-1H-indene (indane) nucleus
-
Key Functional Groups:
-
Carboxylic acid at the 1-position
-
Bromo substituent at the 6-position of the aromatic ring
-
The stability of this compound is governed by the interplay of these structural features. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the reactivity of the aromatic ring and the benzylic position.
Predicted Stability Profile and Potential Degradation Pathways
Based on the functional groups present in this compound, several potential degradation pathways can be anticipated under forced degradation conditions, which are essential for developing stability-indicating analytical methods.[3][4]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many organic molecules, particularly in aqueous environments and at non-neutral pH.[5]
-
Carboxylic Acid Group: The carboxylic acid moiety is generally stable to hydrolysis.
-
Bromo Aromatic Group: The C-Br bond on the aromatic ring is typically stable to hydrolysis under neutral and mildly acidic or basic conditions. However, under harsh conditions (e.g., high temperature and extreme pH), nucleophilic aromatic substitution could potentially occur, leading to the formation of the corresponding hydroxy derivative.
-
Benzylic Position: The C1 position, being benzylic, could be susceptible to certain reactions, though the presence of the carboxylic acid may influence its reactivity.
Predicted Hydrolytic Degradation Products:
Under forced hydrolytic conditions (acidic and basic), the primary degradation is less likely to involve the core structure. However, extreme conditions could potentially lead to unforeseen reactions. A study on 4-bromomethyl-3-nitrobenzoic acid, another bromo-substituted aromatic carboxylic acid, showed significant degradation under acidic and alkaline conditions, with the major degradation product being the corresponding benzyl alcohol derivative formed through hydrolysis of the bromomethyl group.[6] While our target molecule has a bromine on the aromatic ring rather than a benzylic methyl group, this highlights the potential for hydrolysis at susceptible sites under stress conditions.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[4]
-
Benzylic Carbon: The benzylic carbon (C1) is a potential site for oxidation, which could lead to the formation of a ketone or other oxidized species.
-
Aromatic Ring: The electron-rich aromatic ring can be susceptible to oxidation, potentially leading to ring-opening products under strong oxidative stress. The presence of the electron-withdrawing bromine atom may slightly deactivate the ring towards oxidation.
-
Aliphatic Ring: The saturated five-membered ring is generally less susceptible to oxidation than the aromatic portion or the benzylic position.
Predicted Oxidative Degradation Products:
Treatment with a common oxidizing agent like hydrogen peroxide could lead to the formation of hydroxylated derivatives on the aromatic ring or oxidation at the benzylic position.
Photostability
Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. Aromatic compounds and those with C-halogen bonds are often photosensitive.
-
C-Br Bond: The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a radical intermediate. This can initiate a cascade of radical reactions, including debromination to form 2,3-dihydro-1H-indene-1-carboxylic acid or the formation of other photoproducts.
-
Aromatic System: The aromatic ring itself can undergo photochemical reactions, although this typically requires high-energy UV radiation.
Predicted Photodegradation Products:
The primary photolytic degradation product is likely to be the debrominated analog, 2,3-dihydro-1H-indene-1-carboxylic acid.
Thermal Stability
Thermal degradation involves the decomposition of a molecule at elevated temperatures.
-
Decarboxylation: Carboxylic acids can undergo thermal decarboxylation, although this often requires high temperatures or the presence of a catalyst. The stability of the resulting carbanion or radical intermediate influences the ease of this process. For this compound, decarboxylation would lead to 6-bromo-2,3-dihydro-1H-indene.
-
Decomposition of the Indane Ring: At very high temperatures, the indane ring system itself can undergo fragmentation.
Predicted Thermal Degradation Products:
The most likely initial thermal degradation product is 6-bromo-2,3-dihydro-1H-indene via decarboxylation. Further heating could lead to more extensive decomposition. The thermal decomposition of carboxylic acids can be complex, with the specific pathway depending on the molecular structure and the presence of other functional groups.[7][8][9]
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling recommendations are proposed to minimize degradation:
-
Storage Temperature: Store in a cool, dry place, protected from excessive heat. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light Protection: Store in a light-resistant container to prevent photodecomposition.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could potentially facilitate hydrolytic degradation over extended periods, especially if acidic or basic impurities are present.
Experimental Design for a Comprehensive Stability Study
A thorough stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH), to systematically evaluate the degradation of this compound under various stress conditions.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][10]
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of susceptible bonds |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Hydrolysis of susceptible bonds |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of benzylic position and aromatic ring |
| Photolysis | Exposure to UV (254 nm) and visible light for a defined period | Photolytic cleavage of C-Br bond |
| Thermal | Solid-state heating at 80 °C for 48 hours | Decarboxylation and decomposition |
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12]
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).
-
Column Temperature: Controlled at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
-
Flow Rate: Typically 1.0 mL/min.
The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]
Characterization of Degradation Products
Identification of major degradation products is critical for a complete understanding of the stability profile. This is typically achieved using hyphenated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the isolated degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive stability assessment of this compound.
Caption: A logical workflow for assessing the stability of a chemical compound.
Conclusion
While direct experimental data on the stability of this compound is limited, a comprehensive stability profile can be predicted based on its chemical structure and the known reactivity of its constituent functional groups. The primary anticipated degradation pathways include photolytic debromination and thermal decarboxylation. Hydrolytic and oxidative degradation are also possible under stress conditions, particularly at the benzylic position.
A systematic approach involving forced degradation studies and the development of a validated stability-indicating HPLC method is essential for a thorough understanding of the stability of this compound. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of this compound in its intended applications. This technical guide provides a foundational framework for researchers and developers to confidently assess and manage the stability of this important chemical entity.
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Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 5, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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(PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
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A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). University of Wisconsin-Milwaukee. Retrieved January 5, 2026, from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved January 5, 2026, from [Link]
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
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commercial suppliers of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid for Researchers and Drug Development Professionals
Introduction
This compound is a crucial chemical intermediate, primarily utilized in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its rigid, bicyclic indane core, functionalized with both a bromine atom and a carboxylic acid, offers medicinal chemists a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, quality control, and safe handling protocols, tailored for researchers and professionals in the field.
Chemical and Physical Properties
This compound is a solid compound at room temperature.[1] Its key identifiers and physicochemical properties are summarized below, providing a foundational understanding for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 52651-16-8 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2][4][5] |
| Molecular Weight | 241.08 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1H-Indene-1-carboxylic acid, 6-bromo-2,3-dihydro-; 6-bromoindan-1-carboxylic acid | [1] |
| Appearance | Solid | [1] |
| Purity | Typically offered at 97% or 98% | [1][5][7] |
| Boiling Point | 357.8 °C | |
| Flash Point | 142 °C |
Commercial Availability and Procurement
This specialty chemical is available from a range of suppliers catering to the research and development sector. It is typically sold in quantities ranging from milligrams to several grams. Researchers should note that this compound is intended for research purposes only and not for personal or veterinary use.[9]
| Supplier | Available Quantities | Notes |
| CymitQuimica | 100mg, 250mg, 1g, 5g | Provides products certified under ISO 9001 and ISO 14001.[1] |
| Parchem | Varies | Specialty chemical supplier with worldwide distribution.[3] |
| Biosynth | Varies | Offers the product as a reference standard for pharmaceutical testing. |
| Biotuva Life Sciences | Varies | Specifies a purity of 98%.[5] |
| Seed Chem | 100mg | - |
| Fisher Scientific | 1g | Distributes products from ChemScene.[6] |
| Advanced ChemBlocks | Varies | Offers a purity of 97%.[7] |
| AK Scientific, Inc. | Varies | All products are for research and development use only.[9] |
Synthesis and Quality Control
A common synthetic route to this compound involves the hydrolysis of its corresponding nitrile precursor, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.[2]
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is based on a literature procedure.[2]
-
Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol (60 mL), add a 50% aqueous solution of potassium hydroxide (KOH) (20 g, 178.24 mmol).
-
Heating: Stir the mixture at 100 °C for 16 hours.
-
Work-up (Concentration): Concentrate the reaction mixture to remove the ethanol.
-
Extraction (1): Extract the resulting aqueous solution with methyl tert-butyl ether (MTBE) (100 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Adjust the aqueous phase to a pH of 3 using 1 N hydrochloric acid (HCl).
-
Extraction (2): Extract the acidified aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the product.[2]
Caption: Synthesis of the target compound via nitrile hydrolysis.
Quality Control and Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a critical tool for structural confirmation. The expected proton signals for this compound are: a multiplet for the carboxylic acid proton between δ 11.89-13.12 ppm, aromatic protons around δ 7.21-7.48 ppm, a multiplet for the chiral proton at the 1-position around δ 3.99-4.03 ppm, and multiplets for the aliphatic protons of the five-membered ring between δ 2.22-2.91 ppm.[2]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (241.08 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage (e.g., >97%).
Applications in Research and Drug Development
This compound is recognized for its potential applications in medicinal chemistry. It is described as a synthetic compound with anti-inflammatory, analgesic, and anticoagulant properties. Its structure serves as a valuable building block for creating more complex molecules, allowing for the exploration of new therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid can be converted into a variety of other functional groups, such as esters and amides.
Safety, Handling, and Storage
GHS Hazard Classification
This compound is classified as hazardous and requires careful handling.[4]
| Hazard Class | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[4] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[4] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[4] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[4] |
Precautionary Measures and First Aid
It is imperative to use appropriate personal protective equipment (PPE) and engineering controls when handling this chemical.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash skin thoroughly after handling.[10][12] Use only in a well-ventilated area.[10][11] Wear protective gloves, clothing, and eye/face protection.[10][11]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[10][12]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
First Aid (Inhalation): If inhaled, remove the person to fresh air and keep comfortable for breathing.[10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[10] For long-term storage, keep in a cool, dry place.[9]
Caption: Recommended workflow for safely handling the compound.
Conclusion
This compound is a readily available, albeit specialized, chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined chemical properties and established synthetic routes, coupled with its utility as a molecular scaffold, make it a valuable tool for medicinal chemists. Adherence to strict safety and handling protocols is essential when working with this compound to ensure a safe and productive research environment.
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CAS number for 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physical properties, a validated synthesis protocol, and critical safety information. Furthermore, it explores the compound's significance and application within the field of drug discovery, contextualizing its role as a structural motif and versatile building block. This paper is intended to serve as an authoritative resource for scientists engaged in pharmaceutical research and development.
Compound Identification and Physicochemical Properties
This compound is a halogenated derivative of indane carboxylic acid. Its unique bicyclic structure, combined with the reactivity of the carboxylic acid and the bromine substituent, makes it a valuable precursor in the synthesis of more complex molecules.
CAS Number: 52651-16-8[1][2][3][4]
The core properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2][5] |
| Molecular Weight | 241.08 g/mol | [2][3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-bromoindan-1-carboxylic acid, 6-bromo-indane-1-carboxylic acid | [1][5] |
| Appearance | Solid | [1] |
| Boiling Point | 357.8 °C | |
| Flash Point | 142 °C | |
| Purity | Typically ≥97% | [1][3] |
Synthesis Protocol: Hydrolysis of Nitrile Precursor
The synthesis of this compound is reliably achieved through the hydrolysis of its corresponding nitrile precursor, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This method is effective due to the robust nature of nitrile hydrolysis under strong basic conditions, leading to a high-yield conversion to the carboxylic acid.
The workflow below illustrates the key stages of this synthetic transformation.
Caption: Workflow for the synthesis of the title compound via nitrile hydrolysis.
Step-by-Step Experimental Methodology
The following protocol is adapted from established synthetic procedures.[2]
-
Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol (60 mL), add a 50% aqueous solution of potassium hydroxide (KOH) (20 g, 178.24 mmol).
-
Hydrolysis: Stir the mixture vigorously at 100 °C for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Initial Extraction: Extract the resulting aqueous solution with methyl tert-butyl ether (MTBE) (100 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic phase.
-
Acidification: Adjust the aqueous phase to a pH of 3 using 1 N hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate or become extractable into an organic solvent.
-
Product Extraction: Extract the acidified aqueous solution with ethyl acetate (EA) (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound. The reported yield for this procedure is quantitative (1.09 g, 100%).[2]
Application in Drug Discovery and Development
The structural framework of this compound is a valuable scaffold in medicinal chemistry. Its utility stems from two primary aspects: its role as a versatile synthetic intermediate and the function of the carboxylic acid group as a potential bioisostere or key interacting moiety.
-
Synthetic Building Block: The bromine atom on the aromatic ring serves as a functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
-
Pharmacophore Component: Carboxylic acids are prevalent in drug molecules, often acting as a key binding group to target receptors through hydrogen bonding or ionic interactions.[6] This compound can be used to introduce this critical functional group into a semi-rigid bicyclic system. Some sources indicate that derivatives of this compound possess anti-inflammatory, analgesic, and anticoagulant properties, highlighting its potential in therapeutic design. The strategic placement of the carboxylic acid on the indane scaffold can mimic the presentation of this group in other known bioactive molecules, a principle central to rational drug design.
Caption: Relationship between the compound's structure and its applications in drug design.
Safety, Handling, and Hazard Information
As a laboratory chemical, this compound must be handled with appropriate precautions. The available GHS classification indicates several potential hazards.[5]
| Hazard Class | Pictogram | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7][8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9]
-
Conclusion
This compound (CAS: 52651-16-8) is more than a chemical intermediate; it is a strategically designed molecule with significant potential in the synthesis of novel therapeutic agents. Its well-defined properties, reliable synthesis, and versatile chemical handles make it an important tool for medicinal chemists. Understanding its characteristics, synthesis, and safe handling procedures is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.
References
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This compound - PubChem. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
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Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, 2022(1), 1-1. [Link]
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- 5. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. tcichemicals.com [tcichemicals.com]
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- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid for Drug Discovery
Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable scaffold in medicinal chemistry. The indane-carboxylic acid motif is recognized for its presence in molecules with potential anti-inflammatory properties.[1][2] This guide moves beyond simple procedural lists to explain the strategic rationale behind experimental choices, offering researchers and drug development professionals detailed, field-tested protocols for synthesizing ester and amide derivatives. By providing a framework for creating small, focused libraries, these protocols serve as a foundational tool for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.
Introduction: The Strategic Value of the Indane Scaffold
This compound is a versatile building block in synthetic and medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while the carboxylic acid moiety serves as a primary handle for chemical modification. The bromine atom on the aromatic ring offers a secondary site for diversification, such as through metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
The core focus of this guide is the strategic derivatization of the carboxylic acid group. This functional group is often a key determinant in a molecule's pharmacophore, influencing its binding affinity and specificity through electrostatic interactions and hydrogen bonding.[3] However, the ionizable nature of a carboxylic acid can also present pharmacokinetic challenges, such as poor membrane permeability. Converting it into more neutral derivatives like esters and amides is a classic strategy to modulate these properties.[3]
-
Esters can enhance lipophilicity, improve oral bioavailability, and often act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[3]
-
Amides are metabolically stable isosteres of esters and introduce a hydrogen bond donor (the N-H group), which can forge new, beneficial interactions with biological targets.[3]
This document provides robust protocols for both esterification and amidation, designed to be reproducible and adaptable for library synthesis.
Profile of Starting Material: this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 52651-16-8 | [5] |
| Molecular Formula | C₁₀H₉BrO₂ | [4] |
| Molecular Weight | 241.08 g/mol | [4] |
| Appearance | Solid | [6] |
| Boiling Point | 357.8 °C | |
| SMILES | C1CC2=C(C1C(=O)O)C=C(C=C2)Br | [4] |
Protocol I: Fischer Esterification for Ester Synthesis
Principle of the Method: The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process where the protonation of the carbonyl oxygen by a strong acid catalyst enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. To drive the equilibrium toward the ester product, the alcohol is typically used in excess as the solvent, and water is removed as it is formed.[7]
Experimental Workflow:
Caption: Workflow for Fischer Esterification.
Materials and Reagents:
| Reagent/Material | Grade | Purpose |
| This compound | ≥97% | Starting Material |
| Methanol (or other simple alcohol) | Anhydrous | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln. | Neutralizing Agent |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Brine | Saturated aq. soln. | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Silica Gel | 230-400 mesh | Stationary Phase |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
| Round-bottom flask, Condenser | - | Glassware |
Step-by-Step Protocol (Example: Methyl Ester Synthesis):
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.15 mmol).
-
Reagent Addition: Add anhydrous methanol (20 mL) to the flask to dissolve the acid. With gentle stirring, carefully add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate.
Protocol II: Amide Coupling via Carbodiimide Activation
Principle of the Method: Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), circumvent this issue by activating the carboxylic acid.[8][9] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the amine nucleophile to form the amide bond, generating a soluble urea byproduct.[10] The addition of 1-Hydroxybenzotriazole (HOBt) is common practice as it can trap the O-acylisourea to form an HOBt active ester, which is less prone to side reactions and racemization.[9]
Experimental Workflow:
Caption: Workflow for EDC/HOBt Amide Coupling.
Materials and Reagents:
| Reagent/Material | Grade | Purpose |
| This compound | ≥97% | Starting Material |
| Primary or Secondary Amine (e.g., Benzylamine) | ≥98% | Reagent |
| EDC Hydrochloride | ≥98% | Coupling Agent |
| HOBt Hydrate | ≥97% | Additive |
| Dichloromethane (DCM) or DMF | Anhydrous | Solvent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Non-nucleophilic Base |
| Hydrochloric Acid (HCl) | 1M aq. soln. | Washing Agent |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln. | Washing Agent |
| Brine, Na₂SO₄, Silica Gel, TLC Plates | - | As in Protocol I |
Step-by-Step Protocol (Example: N-Benzylamide Synthesis):
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (500 mg, 2.07 mmol), HOBt (316 mg, 2.34 mmol, 1.1 eq), and benzylamine (0.25 mL, 2.28 mmol, 1.1 eq) in anhydrous DCM (15 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (430 mg, 2.24 mmol, 1.1 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM (20 mL).
-
Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-6-bromo-2,3-dihydro-1H-indene-1-carboxamide.
Field Insights & Troubleshooting
Expertise & Causality Behind Experimental Choices:
-
Why Fischer Esterification? This method is chosen for its simplicity and cost-effectiveness when using simple, unhindered alcohols that can serve as the solvent. It is a workhorse reaction for generating basic esters for initial screening.
-
Why EDC/HOBt Coupling? This combination represents a mild, highly efficient, and modern approach to amide bond formation that is broadly applicable to a wide range of amines, including those that are electron-deficient or sterically hindered.[9][11] The conditions minimize side reactions and are crucial for preserving stereochemical integrity if a chiral center is present. The water-soluble urea byproduct from EDC is also easier to remove during aqueous work-up compared to the byproduct of DCC.[8]
Trustworthiness: A Self-Validating System: Each protocol is designed to be self-validating through mandatory checkpoints.
-
In-process Monitoring (TLC/LC-MS): This is non-negotiable. It provides real-time confirmation of the reaction's progress and the formation of a new, distinct product spot/peak, preventing premature work-up and wasted resources.
-
Aqueous Washes: The specific sequence of acidic and basic washes in the amide coupling work-up is a validation step. It systematically removes unreacted starting materials (acid and amine) and coupling reagents, simplifying the final purification.
-
Final Product Characterization: The ultimate validation is the rigorous characterization of the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and by HPLC to assess its purity.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Both Protocols) | - Inactive reagents (e.g., old EDC, wet solvent).- Insufficient catalyst (esterification). | - Use freshly opened or properly stored reagents and anhydrous solvents.- Increase catalyst loading slightly or extend reaction time. |
| Starting Acid Remains (Amide Coupling) | - Incomplete activation.- Amine is a poor nucleophile. | - Ensure EDC and HOBt are fully dissolved. Allow 15-30 min for activation at 0°C before allowing to warm.- For very unreactive amines, consider switching to a more potent coupling reagent like HATU.[11] |
| Multiple Byproducts on TLC | - Side reaction of the O-acylisourea intermediate (amide coupling).- Decomposition at high temperature (esterification). | - Ensure HOBt is used to minimize side reactions.- For esterification, ensure the reflux temperature is not excessively high. |
| Difficult Purification | - Urea byproduct from EDC is co-eluting with the product. | - Perform the acidic/basic washes thoroughly to remove as much of the byproduct as possible before chromatography. |
References
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Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. PubMed. [Link]
-
Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]
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This compound. PubChem. [Link]
-
Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
- Preparation of bromo acids and esters.
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RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. DSpace. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
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Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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reactions of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
An in-depth guide to the synthetic utility of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, offering detailed protocols for its key transformations.
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its rigid indane core, coupled with two distinct, orthogonally reactive sites—an aromatic bromide and a carboxylic acid—makes it an exceptionally versatile scaffold for constructing complex molecular architectures. The aromatic C-Br bond is primed for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis, while the carboxylic acid moiety serves as a handle for amide coupling, esterification, and other derivatizations.[2] This application note provides detailed protocols and technical insights into the two most pivotal reactions of this compound: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 52651-16-8[1] |
| Molecular Formula | C₁₀H₉BrO₂[1] |
| Molecular Weight | 241.08 g/mol [1] |
| Appearance | Solid[3] |
| Boiling Point | 357.8 °C |
Synthesis of the Starting Material
The title compound is typically prepared via the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This straightforward conversion provides high yields of the desired carboxylic acid.[4]
Protocol: Hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile [4]
-
To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 g, 4.50 mmol) in ethanol (60 mL), add a 50% aqueous solution of potassium hydroxide (KOH) (20 g in 20 mL water).
-
Heat the mixture to 100 °C and stir vigorously for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with methyl tert-butyl ether (MTBE) (100 mL) to remove any non-acidic impurities.
-
Carefully acidify the aqueous phase to pH 3 using 1 N HCl.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a yellow oil (Expected yield: ~1.09 g, quantitative).[4]
PART 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The presence of the bromo substituent on the aromatic ring is a key feature for synthetic diversification. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[5][6] The Suzuki-Miyaura coupling, in particular, is a robust and widely used method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8]
Principle of the Suzuki-Miyaura Coupling
The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Palladium(0) complex.[8] This is followed by transmetalation with a boronic acid (which is activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][8] The choice of ligand, base, and solvent is critical for an efficient reaction.
Application Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2-5 mol%)[9]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1 N HCl to pH ~3-4 to ensure the carboxylic acid is protonated.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Data Summary: Representative Suzuki Couplings
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 4 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | >90[9] |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | >90[9] |
PART 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone functional group for building molecular diversity, primarily through the formation of amide bonds. Amide synthesis is one of the most performed reactions in drug discovery.[10] Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[11] Therefore, the reaction requires either high temperatures or, more commonly, the use of coupling reagents or catalysts to activate the carboxylic acid.[10][12]
Principles of Amide Bond Formation
Modern amide synthesis relies on activating the carboxylic acid to make the carbonyl carbon more electrophilic. This can be achieved through various reagents:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These form activated esters that readily react with amines.
-
Catalytic Methods: Boric acid and other catalysts can facilitate the dehydration reaction under milder conditions.[11][12]
Application Protocol: Amide Coupling via HATU
This protocol provides a reliable method for the synthesis of amides from this compound using HATU, a common and efficient coupling reagent.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the amine (1.1 mmol), followed by DIPEA (2.0 mmol).
-
Coupling Agent: Add HATU (1.2 mmol) to the solution portion-wise. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
Data Summary: Representative Amide Couplings
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 1 | >95 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 4 | ~90 |
| Aniline | Boric Acid (cat.) | - | Toluene (reflux) | 18 | ~80[12] |
| Glycine methyl ester | HATU | DIPEA | DMF | 2 | >90 |
Conclusion
This compound stands out as a powerful intermediate for creating diverse chemical libraries. The protocols detailed herein for Suzuki-Miyaura coupling and amide formation represent reliable and scalable methods for elaborating its core structure. By leveraging these distinct reactive handles, researchers in drug discovery and materials science can efficiently access a wide range of novel and complex molecules tailored for specific applications.
References
- 1. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, also known as 6-bromoindan-1-carboxylic acid, is a versatile bifunctional building block in organic synthesis. Its rigid indane scaffold, coupled with two distinct reactive sites—an aryl bromide and a carboxylic acid—makes it a valuable precursor for the synthesis of a diverse array of complex molecules. The aryl bromide moiety is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid functional group provides a handle for amide bond formation, esterification, or reduction, further expanding its synthetic utility. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed protocols for key transformations relevant to drug discovery and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 52651-16-8[1] |
| Molecular Formula | C₁₀H₉BrO₂[1][2][3] |
| Molecular Weight | 241.08 g/mol [1][2] |
| Appearance | Solid[3] |
| Boiling Point | 357.8 °C |
| Flash Point | 142 °C |
| Purity | Typically ≥97%[3] |
Core Synthetic Applications
The strategic positioning of the bromo and carboxylic acid functionalities on the indane core allows for a range of synthetic manipulations. This section details the most significant applications, providing both the chemical logic and actionable protocols.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid group of this compound serves as a prime site for amide bond formation, a cornerstone of medicinal chemistry for enhancing the pharmacological profiles of lead compounds.
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. Common activating agents include carbodiimides like EDC, often used in conjunction with an additive such as HOBt to suppress side reactions and improve yields. A tertiary amine base is typically added to neutralize the acidic byproducts formed during the reaction.
Experimental Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Protocol: Synthesis of N-Benzyl-6-bromo-2,3-dihydro-1H-indene-1-carboxamide
This protocol is adapted from a similar procedure for a related bromo-indazole carboxylic acid.[3][4]
-
Materials:
-
This compound (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
To the solution, add HOBt and EDC.HCl, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds
The aryl bromide at the 6-position of the indane ring is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a carbon-carbon bond between the indane core and a wide variety of aryl or vinyl boronic acids, providing access to a rich diversity of substituted indane derivatives.
Causality Behind Experimental Choices: The Suzuki-Miyaura reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, to facilitate the coupling. A phosphine ligand is often used to stabilize the palladium catalyst and modulate its reactivity. A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of solvent can significantly impact the reaction rate and yield.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 6-Phenyl-2,3-dihydro-1H-indene-1-carboxylic acid
This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[5][6][7][8]
-
Materials:
-
This compound (or its ester derivative) (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful method for the alkenylation of the aryl bromide in this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the indane ring and an alkene, leading to the synthesis of styrenyl-type derivatives.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Heck reaction is catalyzed by a palladium complex. The choice of phosphine ligand can influence the reaction's efficiency and selectivity. A base, often a tertiary amine or an inorganic carbonate, is required to regenerate the active Pd(0) catalyst. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
Detailed Protocol: Synthesis of 6-Styryl-2,3-dihydro-1H-indene-1-carboxylic acid
This protocol is based on general procedures for the Heck reaction.
-
Materials:
-
This compound (or its ester derivative) (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a sealed tube, combine this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. One powerful strategy involves an intramolecular Heck reaction.
Conceptual Workflow for Intramolecular Heck Reaction:
Caption: Conceptual pathway for fused ring synthesis via intramolecular Heck reaction.
Illustrative Protocol: Synthesis of an Indeno-fused Lactam
This protocol is a conceptual illustration based on the principles of the intramolecular Heck reaction.[9][10]
-
Step 1: Synthesis of the N-allyl amide precursor
-
Follow the amide coupling protocol described in Section 1, using allylamine as the amine component to synthesize N-allyl-6-bromo-2,3-dihydro-1H-indene-1-carboxamide.
-
-
Step 2: Intramolecular Heck Reaction
-
Materials:
-
N-allyl-6-bromo-2,3-dihydro-1H-indene-1-carboxamide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Combine the N-allyl amide precursor, palladium(II) acetate, triphenylphosphine, and potassium carbonate in a reaction vessel.
-
Add anhydrous acetonitrile.
-
Degas the mixture and then heat to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the indeno-fused lactam.
-
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for sequential or tandem reactions to construct complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound in their pursuit of novel pharmaceuticals and functional materials. The strategic application of amide coupling, Suzuki-Miyaura cross-coupling, Heck reactions, and intramolecular cyclizations opens up a vast chemical space for exploration, underscoring the importance of this indane derivative in contemporary chemical research.
References
-
Prayogik Rasayan. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]
-
Future Medicinal Chemistry. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Science. Retrieved from [Link]
-
Amanote Research. (n.d.). Palladium-Catalyzed Intramolecular Cyclization of. Retrieved from [Link]
Sources
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- 2. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. divyarasayan.org [divyarasayan.org]
- 10. (PDF) Palladium-Catalyzed Intramolecular Cyclization of [research.amanote.com]
Application Notes and Protocols for 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Indane Scaffold in Drug Discovery
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The inherent lipophilicity of the indane nucleus is also advantageous for cell membrane permeability, a critical factor in drug design. This application note focuses on a particularly valuable derivative, 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid , and its utility as a versatile building block for the synthesis of novel therapeutic candidates.
The strategic placement of the bromine atom and the carboxylic acid moiety on the indane scaffold opens up a wide array of synthetic possibilities. The carboxylic acid serves as a handle for the introduction of diverse functionalities, most notably through amide bond formation, a cornerstone of medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. The bromine atom, on the other hand, can be utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity and explore structure-activity relationships (SAR).
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of amide derivatives as potential anti-inflammatory agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their drug discovery efforts.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 52651-16-8 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 357.8 °C | |
| Flash Point | 142 °C |
Synthesis of this compound
The reliable synthesis of the title building block is the first critical step. A common and efficient method involves the hydrolysis of the corresponding nitrile precursor.
Workflow for the Synthesis of this compound
Sources
Application Notes and Protocols for the Esterification of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid and its Esters
This compound is a synthetic organic compound with anti-inflammatory, analgesic, and anticoagulant properties. Its derivatives, particularly its esters, are of significant interest in medicinal chemistry and drug development as potential therapeutic agents. The esterification of this carboxylic acid is a critical step in the synthesis of these derivatives, enabling the modulation of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of various methods for the esterification of this compound, offering in-depth protocols and the scientific rationale behind each approach.
Choosing the Right Esterification Strategy: A Comparative Overview
The selection of an appropriate esterification method is paramount and depends on several factors, including the scale of the reaction, the desired purity of the product, the sensitivity of the starting materials to acid or heat, and the steric hindrance of the alcohol. Below is a summary of common esterification methods applicable to this compound.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Inexpensive, suitable for large scale.[1][2][3] | Requires harsh acidic conditions and high temperatures; equilibrium reaction requires removal of water.[1][3] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild, Room Temperature | Compatible with acid-labile functional groups and sterically hindered substrates.[4][5][6][7] | DCC can cause allergic reactions; removal of dicyclohexylurea (DCU) byproduct can be challenging.[4][5] |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD | Mild, typically 0 °C to Room Temperature | High yields with inversion of stereochemistry at the alcohol center.[8][9] | Byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification.[9] |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | Mild, Room Temperature | Rapid, clean reaction with high yields for methyl esters.[10][11][12] | Diazomethane is explosive and toxic, requiring specialized handling.[11][12] |
Detailed Protocols and Methodologies
Fischer-Speier Esterification: The Classic Approach
This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3][13] The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a Dean-Stark apparatus.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., methanol, ethanol) in large excess, which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[1][2][3]
Steglich Esterification: Mild and Versatile
The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions.[4][5][6][7] This makes it ideal for substrates that are sensitive to acidic or high-temperature conditions.
Protocol:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography.
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[5][6]
Mitsunobu Reaction: For Inversion of Stereochemistry
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to an ester with inversion of configuration.[8][9][14] It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product directly by column chromatography to separate the ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Causality: Triphenylphosphine and DEAD react to form a phosphonium salt.[8] The alcohol then adds to this salt, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then displaces the activated alcohol via an Sₙ2 reaction, resulting in the ester with inverted stereochemistry.[8]
Diazomethane Esterification: For Methyl Esters
For the specific synthesis of methyl esters, diazomethane offers a rapid and clean reaction.[10][11][12] However, due to the hazardous nature of diazomethane, this method should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[15]
Protocol (using TMS-diazomethane):
-
Dissolve this compound (1.0 eq) in a mixture of a suitable solvent like diethyl ether or THF and methanol at 0 °C.
-
Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the crude methyl ester, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography.
Causality: The carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion.[12] The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium salt in an Sₙ2 reaction, with nitrogen gas as the leaving group.[11]
Visualizing the Mechanisms and Workflows
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Experimental workflow for Steglich Esterification.
References
- Grokipedia. Steglich esterification.
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Journal of Chemical Education. Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Fiveable. Steglich Esterification Definition. Available at: [Link]
-
American Chemical Society. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Available at: [Link]
-
PubMed. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Available at: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
-
Scribd. Steglich Esterification Guide | PDF. Available at: [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
-
Master Organic Chemistry. Diazomethane (CH2N2). Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
- Google Patents. EP0863118A1 - Preparation of Brominated Indanes.
-
PubChem. This compound. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Chemistry LibreTexts. Fischer Esterification. Available at: [Link]
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- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 15. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: Suzuki Coupling of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[2][3] These structural motifs are prevalent in a vast array of biologically active compounds.
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. This particular substrate is of significant interest as the indane scaffold is a key component in various therapeutic agents. The presence of the carboxylic acid functionality introduces a specific challenge that requires careful consideration in the experimental design to ensure a successful and high-yielding transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a new palladium(II) species, breaking the carbon-bromine bond.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] Aryl bromides, such as our substrate, typically offer a good balance of reactivity and stability.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (an arylboronic acid in this protocol) to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Suzuki Coupling of this compound
This protocol outlines a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
This compound (Substrate)
-
Arylboronic acid (Coupling partner, 1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)
-
Anhydrous and degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Unlocking the Therapeutic Potential of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the biological activity of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives.
Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry
The indane nucleus, a bicyclic framework composed of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in drug discovery.[1] Its rigid structure provides a well-defined orientation for pharmacophoric groups, enabling precise interactions with biological targets.[2] This structural feature has been successfully incorporated into approved drugs like the NSAID Sulindac and the antiviral Indinavir.[1] The diverse substitution patterns possible on the indane ring allow for extensive structure-activity relationship (SAR) studies, making it a versatile template for developing therapeutics targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1]
This guide focuses on a specific subclass: This compound and its derivatives. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 1-position provides unique electronic and steric properties, offering a promising starting point for novel drug candidates. These application notes will provide a comprehensive overview of the potential biological activities of this compound class and detailed protocols for their evaluation.
General Synthesis Pathway
The synthesis of the core scaffold, this compound, can be achieved through the hydrolysis of the corresponding nitrile precursor.[3] Further derivatization, such as forming amides or esters from the carboxylic acid group, allows for the creation of a library of compounds for biological screening.
Potential Anti-Inflammatory Activity
Mechanistic Insights: Indane derivatives have demonstrated significant anti-inflammatory properties.[4] The mechanism is often independent of cyclooxygenase (COX) inhibition, a common target for NSAIDs.[5] Instead, promising indane-based compounds have been shown to modulate inflammatory pathways through:
-
Inhibition of 5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[5]
-
Reduction of Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.
-
Modulation of Pro-inflammatory Cytokines: Key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are often downregulated by bioactive indane dimers.[5][6]
Protocol 3.1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compounds on 5-LOX enzyme activity.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Zileuton (positive control)[5]
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and Zileuton in the reaction buffer. The final DMSO concentration should be kept below 0.5%.
-
Enzyme Incubation: In a 96-well plate, add 10 µL of the test compound dilution (or control) to 180 µL of reaction buffer containing the 5-LOX enzyme. Incubate for 10 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 234 nm for 5-10 minutes. The formation of conjugated dienes during the reaction leads to an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the DMSO vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
Protocol 3.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the ability of the compounds to inhibit NO production in an inflammatory cell model.
Materials:
-
RAW 264.7 or THP-1 macrophage cell lines[4]
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone or L-NAME (positive controls)
-
Test compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or positive controls for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Rationale: LPS is a component of Gram-negative bacteria cell walls and a potent inducer of the inflammatory response in macrophages, leading to iNOS expression and NO production.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
NO Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Quantify the amount of nitrite (a stable metabolite of NO) in each sample. Calculate the percent inhibition of NO production compared to the LPS-only treated cells. A preliminary cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in NO is not due to cell death.[5]
Potential Anticancer Activity
Mechanistic Insights: The rigid indane/indene scaffold is a valuable template for developing anticancer agents.[1] Derivatives have been shown to target multifaceted oncologic pathways.[2] A key mechanism identified for some dihydro-1H-indene derivatives is the disruption of microtubule dynamics.[7]
-
Tubulin Polymerization Inhibition: Certain derivatives can bind to the colchicine site on tubulin, preventing microtubule formation. This disruption of the cellular cytoskeleton is catastrophic for rapidly dividing cancer cells.[7]
-
Cell Cycle Arrest: By interfering with microtubule function, these compounds can arrest the cell cycle, typically at the G2/M phase, preventing mitosis.[7]
-
Induction of Apoptosis: The disruption of the cell cycle and cellular machinery can trigger programmed cell death (apoptosis).[2]
| Compound Class | Cancer Cell Lines | IC50 Range (µM) | Mechanism | Reference |
| Dihydro-1H-indene Derivatives | K562, A549, HCT116, MCF7 | 0.028 - 0.087 | Tubulin Polymerization Inhibition (Colchicine Site) | [7] |
| Indene-based Tamoxifen | MCF7, MDA-MB-231, PANC1 | Not specified | ROS Elevation, Apoptosis | [2] |
Protocol 4.1: Cell Viability Assay (MTT/AlamarBlue)
Objective: To determine the cytotoxic/cytostatic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, PANC-1 pancreatic cancer)[2]
-
Complete cell culture medium
-
Test compounds
-
Doxorubicin (positive control)
-
MTT reagent or AlamarBlue reagent
-
Solubilization buffer (for MTT)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Addition: Treat the cells with a range of concentrations of the test compounds (e.g., 0.01 to 100 µM) and controls.
-
Incubation: Incubate for 48 or 72 hours.
-
Viability Assessment (MTT):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compounds induce cell cycle arrest at a specific phase.
Materials:
-
Cancer cell line (e.g., PANC-1)[2]
-
Test compound (at IC50 and 2x IC50 concentrations)
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in a 6-well plate. Once they reach ~60% confluency, treat them with the test compound or vehicle control for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed. Fix the cells overnight at -20°C.
-
Rationale: Ethanol fixation permeabilizes the cells, allowing the DNA-binding dye (PI) to enter, while preserving the cellular structure.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Rationale: PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell. RNase A is included to degrade RNA, preventing it from being stained.
-
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Data Interpretation: An accumulation of cells in the G2/M peak compared to the control would indicate cell cycle arrest at that phase.[7]
Potential Antimicrobial & Antifungal Activity
Mechanistic Insights: While less explored for the specific 6-bromo-indane core, related bromo-indole derivatives have shown potent antimicrobial activity.[8] The proposed mechanism often involves disruption of the microbial cell membrane.
-
Membrane Permeabilization: The compounds can integrate into the bacterial cell membrane, disrupting its integrity.
-
Membrane Depolarization: This disruption leads to a loss of membrane potential, which is fatal for the bacterium.[8]
Some indene amino acid derivatives have also been developed as potent antifungal agents by inhibiting succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[9]
Protocol 5.1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[8]
-
Fungal strains (e.g., Candida albicans)[10]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds
-
Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the compound dilution. This brings the final volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
-
Chan, K., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Chan, K., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti‐inflammatory molecule PH46A. ResearchGate. Available at: [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. Available at: [Link]
-
Chan, K., et al. (2020). insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Juby, P. F., et al. (1972). Potential Antiinflammatory Compounds. 3. Compounds Derived From Acenaphthene and Indan. Journal of Medicinal Chemistry. Available at: [Link]
-
Srivastava, P., et al. (2021). Anticancer compounds based on indene/ 1,3‐indandione based spirocycles. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
de la Torre, B. G., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. Available at: [Link]
-
Li, H., et al. (2023). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available at: [Link]
-
Sanna, C., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Juby, P. F., et al. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
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6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid in medicinal chemistry
An In-Depth Guide to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a bifunctional synthetic building block that has garnered significant interest in the field of medicinal chemistry. Its rigid indane core, coupled with the strategic placement of a bromine atom and a carboxylic acid moiety, offers a unique three-dimensional structure and versatile chemical handles for modification. This makes it an invaluable starting material for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents. The indanone framework, a core component of this molecule's derivatives, is a privileged structure found in numerous pharmacologically active compounds, including those with anti-inflammatory, anticancer, and analgesic properties.[1][2]
The true utility of this compound lies in its capacity for controlled, site-selective derivatization. The carboxylic acid group serves as a prime site for amide bond formation, esterification, or reduction, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR). Simultaneously, the bromine atom on the aromatic ring can be exploited for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This dual functionality empowers medicinal chemists to systematically explore chemical space and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
A clear understanding of the fundamental properties of a starting material is critical for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 52651-16-8 | [3] |
| Molecular Formula | C₁₀H₉BrO₂ | [3][4] |
| Molecular Weight | 241.08 g/mol | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 357.8 °C | |
| IUPAC Name | This compound | [3] |
Application Notes: Strategic Utility in Drug Development
Scaffold for Structure-Activity Relationship (SAR) Studies
The primary application of this compound is as a foundational scaffold for SAR exploration. The carboxylic acid is a common pharmacophore that interacts with biological targets through hydrogen bonding and ionic interactions. However, its presence can sometimes lead to poor membrane permeability or rapid metabolic clearance.
Expert Insight: By using this scaffold, researchers can generate a library of derivatives to systematically evaluate the impact of modifications at two key positions. The carboxylic acid can be converted into amides, esters, or bioisosteres like tetrazoles to modulate acidity, lipophilicity, and metabolic stability.[5] The bromine atom allows for late-stage functionalization to probe interactions with specific sub-pockets of a target protein.
Caption: SAR strategy using the title compound.
Intermediate for Biologically Active Molecules
Derivatives of brominated heterocycles and carbocycles are frequently investigated for a wide range of therapeutic applications. For instance, various 6-bromoindole derivatives have been explored as antimicrobial agents and enhancers for existing antibiotics.[6] Similarly, 5-bromoindole-2-carboxylic acid hydrazones have been synthesized as potential inhibitors of VEGFR-2 tyrosine kinase for anticancer applications.[7] While a different core structure, this highlights the established value of the bromo- and carboxylic acid-substituted aromatic motif in generating potent biological activity. The indane core itself is central to drugs like donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, demonstrating the therapeutic relevance of this carbocyclic system.[2]
Causality: The rigid indane structure of this compound serves to orient substituents in a defined conformation, which can be crucial for high-affinity binding to a biological target. The bromine atom not only provides a site for further synthesis but also increases the lipophilicity of the molecule and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the hydrolysis of the corresponding nitrile precursor, a common and efficient method for the synthesis of this carboxylic acid.
Principle: The nitrile group is hydrolyzed under strong basic conditions at elevated temperatures. The resulting carboxylate salt is then protonated by acidification to yield the final carboxylic acid product, which precipitates or is extracted from the aqueous solution.
Caption: Workflow for the synthesis of the title compound.
Materials:
-
6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Methyl tert-butyl ether (MTBE)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EA)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (e.g., 1 g, 4.50 mmol) in ethanol (60 mL), add a 50% aqueous solution of KOH (20 g).[8]
-
Stir the mixture vigorously at 100 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution and extract with MTBE (100 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Carefully adjust the aqueous phase to a pH of 3 using 1 N HCl. The product may precipitate at this stage.
-
Extract the acidified aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (200 mL) to remove residual water and salts.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be used as is or purified further by crystallization or chromatography if necessary.[8]
Expected Characterization Data: The following table summarizes the expected ¹H NMR data for the final product, which is crucial for structural confirmation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 13.12 - 11.89 | m | 1H | -COOH | [8] |
| 7.48 | s | 1H | Ar-H | [8] |
| 7.38 - 7.35 | m | 1H | Ar-H | [8] |
| 7.21 | d, J=8.0 Hz | 1H | Ar-H | [8] |
| 4.03 - 3.99 | m | 1H | -CH(COOH) | [8] |
| 2.91 - 2.79 | m | 2H | -CH₂-Ar | [8] |
| 2.28 - 2.22 | m | 2H | -CH₂- | [8] |
Protocol 2: General Procedure for Amide Coupling
This protocol provides a representative method for derivatizing the carboxylic acid, a cornerstone of library synthesis in medicinal chemistry.
Principle: A peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole), activates the carboxylic acid. This activated intermediate readily reacts with a primary or secondary amine to form a stable amide bond.
Materials:
-
This compound
-
A desired primary or secondary amine (R₁R₂NH)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
A suitable base, e.g., Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 10 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Trustworthiness: This protocol is a standard, well-established procedure in medicinal chemistry for amide bond formation. The specific equivalents and reaction times may require minor optimization depending on the reactivity of the chosen amine, but the overall workflow is robust and widely validated across the field.
References
-
Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2855-2864. doi:10.1016/j.bmc.2019.04.004. Available from: [Link]
-
This compound - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Belay, A. N., et al. (2017). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1501–1504. doi:10.1107/S205698901701243X. Available from: [Link]
-
Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (2025). Zeitschrift für Naturforschung C, (ahead of print). doi:10.1515/znc-2025-0116. Available from: [Link]
-
Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 28(13), 2203-2234. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025). Drug Design, Development and Therapy, (ahead of print). doi:10.2147/DDDT.S513461. Available from: [Link]
-
Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. (2011). Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73. Available from: [Link]
-
Recent developments in biological activities of indanones | Request PDF - ResearchGate. (2021). Available from: [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Journal of Chemistry. (2022). Journal of Chemistry, 2022, 9837130. doi:10.1155/2022/9837130. Available from: [Link]
-
Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives - ChemistrySelect. (2022). ChemistrySelect, 7(35), e202202283. doi:10.1002/slct.202202283. Available from: [Link]
-
In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives... - ResearchGate. (2019). Indian Journal of Pharmaceutical Education and Research, 53(3s), S437-S448. Available from: [Link]
-
QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides for their affinity towards Anti Fungal activity - ResearchGate. (2025). Available from: [Link]
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Application Notes and Protocols: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid in Materials Science
Abstract
This technical guide explores the prospective applications of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid as a versatile building block in advanced materials science. While direct applications of this specific molecule are not yet extensively documented, its bifunctional nature—possessing both a reactive aryl bromide and a versatile carboxylic acid on a rigid indene scaffold—presents significant opportunities for innovation. This document provides researchers, materials scientists, and drug development professionals with a series of detailed protocols and theoretical frameworks for leveraging this molecule in the development of novel functional polymers, surface-modified materials, and precursors for organic electronics. The protocols are grounded in established chemical principles and are designed to be self-validating through rigorous characterization.
Introduction: Unlocking the Potential of a Bifunctional Building Block
This compound is a unique molecule characterized by a rigid, bicyclic indene core. Its true potential in materials science lies in its two distinct functional groups:
-
The Carboxylic Acid (-COOH): This group serves as a versatile anchor for covalent attachment to surfaces, a reactive site for polymerization (e.g., forming polyesters or polyamides), and a point for conjugation with other molecules.[1][2]
-
The Aryl Bromide (-Br): The bromine atom on the aromatic ring is an ideal handle for post-functionalization via cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex conjugated systems.[3][4][5]
This guide will detail three promising areas of application, complete with experimental protocols to facilitate their exploration.
Application I: Surface Functionalization for Advanced Coatings and Platforms
The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to specialized sensors. The carboxylic acid moiety of this compound provides a robust mechanism for grafting this molecule onto a variety of substrates, thereby introducing a bromo-functionalized surface ready for further modification.
Scientific Rationale
The carboxylic acid can be activated to form a highly reactive intermediate that readily couples with surface hydroxyl or amine groups. This process, often facilitated by carbodiimide chemistry, results in the formation of stable ester or amide linkages, covalently bonding the indene derivative to the substrate.[6][7] The tethered molecule then presents the aryl bromide to the exterior, creating a reactive surface for subsequent chemical transformations.
Experimental Workflow: Surface Functionalization
Caption: Workflow for surface functionalization.
Protocol 1: Grafting onto a Hydroxylated Silicon Wafer
Materials:
-
This compound
-
Silicon wafers
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the clean wafers in piranha solution for 30 minutes to generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Activation of the Carboxylic Acid:
-
In a nitrogen-filled glovebox, prepare a 10 mM solution of this compound in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 4 hours to form the NHS-ester.
-
-
Surface Grafting:
-
Place the hydroxylated silicon wafers in the activated solution.
-
Allow the reaction to proceed for 12-18 hours at room temperature under an inert atmosphere.
-
-
Cleaning and Characterization:
-
Remove the wafers from the solution and rinse sequentially with DMF, toluene, and isopropanol to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Characterize the surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of bromine, and contact angle measurements to observe the change in surface hydrophobicity.
-
Application II: Development of Functional Polymers
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. These polymers can be designed to have tunable properties and can be further modified after polymerization.
Scientific Rationale
Two primary strategies can be employed:
-
Condensation Polymerization: The carboxylic acid can react with a diol or diamine to form polyesters or polyamides, respectively.[8][9] The resulting polymer will have a pendant bromo group at each repeating unit, which can be used for subsequent cross-linking or functionalization.
-
Post-Polymerization Modification: The bromine atom can be used in polymerizations such as those involving Ullman coupling to create ether-linked polymers.[10]
Protocol 2: Synthesis of a Bromo-Functionalized Polyester
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
1,4-Butanediol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
Monomer Activation (Acyl Chloride Formation):
-
In a fume hood, dissolve this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Polymerization:
-
Dissolve the acyl chloride and an equimolar amount of 1,4-butanediol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (2.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.
-
Filter the polymer and wash with fresh methanol.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate in methanol to further purify.
-
Dry the resulting polyester under vacuum.
-
-
Characterization:
-
Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and FTIR spectroscopy, looking for the characteristic ester linkage and the preservation of the bromo-indene structure.
-
Polymerization Workflow
Caption: Synthesis of a bromo-functionalized polyester.
Application III: Precursor for Organic Electronic Materials
The indene core, when appropriately functionalized, can be a component of larger conjugated systems used in organic electronics. The aryl bromide of this compound is a prime site for Suzuki-Miyaura cross-coupling reactions.
Scientific Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][11] By reacting the bromo-indene derivative with a suitable boronic acid or ester, it is possible to synthesize larger, custom-designed molecules with potentially interesting photophysical or electronic properties. The carboxylic acid group can be used to tune solubility or to anchor the final molecule to a surface.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
-
Catalyst Addition and Reaction:
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the degassed mixture.
-
Heat the reaction to 80-90°C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
-
Characterization:
-
Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.
-
Suzuki Coupling Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling reaction.
Summary and Outlook
This compound represents a promising, yet underexplored, platform molecule for materials science. The protocols outlined in this guide provide a foundational framework for its application in surface modification, polymer synthesis, and the development of organic electronic precursors. The true potential of this molecule will be realized through the creative combination of its dual functionalities, paving the way for the next generation of advanced materials.
References
-
Chemistry LibreTexts. (2021). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Retrieved from [Link]
-
MDPI. (2022). General Method to Increase Carboxylic Acid Content on Nanodiamonds. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12318484, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Immobilization of proteins on carboxylic acid functionalized nanopatterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Hydrophobic Modification of Polymer Surfaces via “Grafting to” Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. General Method to Increase Carboxylic Acid Content on Nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 7. Immobilization of proteins on carboxylic acid functionalized nanopatterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges associated with the purification of this compound. This document provides troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common synthesis involves the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.[1] In this case, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.
-
Hydrolysis Intermediates: The corresponding amide may be present if the hydrolysis is incomplete.
-
Side-Products: Depending on the reaction conditions, other side-products may form.
-
Inorganic Salts: Salts such as potassium chloride or sodium chloride are formed during the neutralization step of the workup.
-
Residual Solvents: Solvents used in the reaction and extraction steps (e.g., ethanol, ethyl acetate, MTBE) may be present.[1]
Q2: My crude product is a yellow oil after the initial extraction and solvent evaporation. Is this normal?
A2: Yes, it is quite common for the crude this compound to be isolated as a yellow oil or a sticky solid after the initial workup.[1] This coloration and physical state are often indicative of the presence of impurities. Further purification steps, such as recrystallization or column chromatography, are typically necessary to obtain a pure, solid product.
Q3: What is the first and most crucial step in purifying my crude this compound?
A3: An acid-base extraction is the foundational purification step for isolating carboxylic acids from neutral or basic impurities.[2][3] This technique leverages the acidic nature of the carboxyl group to move the desired compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer. The carboxylic acid is then recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guide: Purification Workflows
Acid-Base Extraction: Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Emulsion formation during extraction. | Vigorous shaking of the separatory funnel. High concentration of the crude product. | Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion persists, add a small amount of brine (saturated NaCl solution) to help break it up.[2] |
| Low recovery of the carboxylic acid. | Incomplete extraction from the organic layer. The pH of the aqueous basic solution was not high enough. The pH of the acidified aqueous layer was not low enough. | Perform multiple extractions (2-3 times) with the aqueous basic solution to ensure all the carboxylic acid is transferred. Ensure the pH of the basic solution is significantly above the pKa of the carboxylic acid (a pH of 9-10 is generally sufficient). When re-acidifying, ensure the pH is well below the pKa of the carboxylic acid (pH 2-3) to ensure complete protonation and transfer back to the organic layer. |
| Product precipitates out during acidification. | The protonated carboxylic acid has low solubility in water. | This is often a good sign of purification. You can either filter the precipitated solid directly or extract the suspension with an organic solvent like ethyl acetate or dichloromethane to dissolve the product. |
Purification Workflow: From Crude Oil to Pure Solid
Caption: General purification workflow for this compound.
Recrystallization Guide
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the carboxylic acid is soluble at high temperatures but insoluble at low temperatures.
Q4: How do I choose a good recrystallization solvent?
A4: For bromo-substituted aromatic carboxylic acids, a trial-and-error approach with small amounts of your crude product is often necessary. Start with solvents of varying polarity. Good candidates include:
-
Single Solvents: Water[4][5], ethanol, methanol, toluene, or a mixture like ethanol/water.
-
Solvent Pairs: A dichloromethane/methanol system has been reported to be effective for a similar compound, 4-Amino-3-bromobenzoic acid.[6] In this case, the compound is dissolved in a minimal amount of the "good" solvent (dichloromethane) and the "poor" solvent (methanol) is added dropwise to induce crystallization.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| "Oiling out" - product separates as an oil instead of crystals. | The boiling point of the solvent is higher than the melting point of the impure compound. The solution is cooling too quickly. High concentration of impurities. | Use a lower boiling point solvent. Allow the solution to cool more slowly (e.g., leave it at room temperature before placing it in an ice bath). If impurities are the issue, an initial purification by column chromatography might be necessary.[7] |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound if available.[6][7] |
| The recrystallized product is still colored. | Colored impurities have similar solubility to your product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Experimental Protocol: Recrystallization using a Solvent Pair (Dichloromethane/Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm dichloromethane to dissolve the solid completely.
-
Induce Crystallization: While the solution is still warm, slowly add methanol dropwise with swirling until the solution becomes slightly cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of dichloromethane until the cloudiness just disappears.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Guide
If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography is a reliable alternative.
Q5: My carboxylic acid streaks badly on a silica gel TLC plate. How can I get clean spots and a good separation?
A5: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[2] To overcome this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2][8] This ensures the carboxylic acid remains protonated and moves as a more defined spot.
Developing a Solvent System for Column Chromatography
-
TLC Analysis: Use TLC to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.2-0.4.
-
Solvent Systems to Try:
-
Hexanes/Ethyl Acetate with 1% Acetic Acid
-
Dichloromethane/Methanol with 1% Acetic Acid[9]
-
-
Column Preparation: Pack a silica gel column with your chosen eluent.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of your column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain your purified product.
Caption: Decision-making workflow for developing a column chromatography method.
References
-
What solvent system should I use to recrystalise 3-bromo benzoic? Reddit. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia/LookChem. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Column chromatography of carboxylic acids? Reddit. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Recrystallization of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for the purification of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful recrystallization of this compound.
Introduction
This compound is a solid organic compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol .[1][2] As with many synthetic intermediates, achieving high purity is critical for downstream applications. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. This guide will address common challenges encountered during the recrystallization of this specific molecule and provide systematic solutions based on scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
While specific solubility data is not extensively published, we can infer solubility behavior based on its structure—an aromatic carboxylic acid with a bromine substituent. It is a solid at room temperature.[2] Its boiling point is reported as 357.8 °C, though the melting point is the more critical parameter for recrystallization of a solid.
Q2: What are the likely impurities in a crude sample of this compound?
A common synthetic route to this compound involves the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile using a base like potassium hydroxide in ethanol.[3] Therefore, a primary impurity is likely to be the unreacted starting nitrile. Other potential impurities could include side-products from the hydrolysis or materials carried over from previous synthetic steps.
Q3: How do I select an appropriate solvent for the recrystallization?
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Based on the structure (a moderately polar aromatic carboxylic acid), suitable starting solvents for screening include:
-
Alcohols: Ethanol or methanol are often good choices for carboxylic acids.
-
Esters: Ethyl acetate can be effective.
-
Aromatic Hydrocarbons: Toluene may be a good option, potentially in a solvent pair.
-
Ketones: Acetone could be considered.
-
Solvent Pairs: A mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexanes) can be very effective for fine-tuning solubility.
A systematic approach to solvent screening is recommended, starting with small-scale tests.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
Cause: This common issue occurs when the melting point of the solute is lower than the boiling point of the solvent, or when a high concentration of impurities is present, depressing the melting point of the mixture. The compound melts before it dissolves and then separates as an oil on cooling.
Solutions:
-
Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. This lowers the saturation temperature of the solution, which may fall below the melting point of your compound.
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
If using a single solvent, try a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. This can encourage the formation of crystals over oiling.
Problem 2: No crystals form, even after the solution has cooled to room temperature or in an ice bath.
Cause: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially. It can also be due to the absence of nucleation sites for crystal growth.
Solutions:
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
-
-
Drastic Cooling: For stubborn cases, cooling the solution in a dry ice/acetone bath can sometimes induce precipitation, which can then be recrystallized again with a more appropriate solvent concentration.
Problem 3: The recrystallized product has a low yield.
Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at too high a temperature.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter.
-
Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving a significant amount of the product.
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can concentrate the solution and attempt a second crystallization to recover more material.
Problem 4: The final product is still colored, or the melting point is broad and lower than expected.
Cause: This indicates that impurities are still present in the recrystallized material. The color may be from a highly colored impurity, and a broad, low melting point is a classic sign of impurity.
Solutions:
-
Charcoal Treatment: For colored impurities, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Alternative Purification: If recrystallization alone is insufficient, consider other purification techniques such as column chromatography to remove persistent impurities before a final recrystallization.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent in small portions until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good starting point for carboxylic acids. |
| Methanol | 65 | Polar | Lower boiling point than ethanol. |
| Ethyl Acetate | 77 | Moderately Polar | Often effective for aromatic compounds. |
| Toluene | 111 | Non-polar | May require a co-solvent. |
| Acetone | 56 | Polar | Good solvent, but low boiling point. |
| Water | 100 | Very Polar | Likely to be a poor solvent on its own, but useful as an anti-solvent in a mixed system. |
| Hexanes | ~69 | Non-polar | Likely to be a poor solvent on its own, but useful as an anti-solvent. |
Visualization of Workflow
Caption: A troubleshooting workflow for the recrystallization of this compound.
References
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this multi-step synthesis. Our focus is on providing practical, cause-and-effect explanations to help you diagnose issues and implement effective purification strategies.
Section 1: Initial Diagnosis & Troubleshooting Workflow
A successful purification strategy begins with a thorough understanding of the impurity profile. Before attempting any purification, it is critical to analyze your crude product to identify the nature and relative quantity of the contaminants.
Q1: My post-reaction crude material is not a clean, single product. What is the first step?
A1: The first step is always characterization. Do not proceed with large-scale purification until you have a working hypothesis about the identity of your impurities.
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the complexity of your crude mixture. Co-spot your crude material with any available starting materials to see if they are present.
-
Proton NMR (¹H NMR): Obtain a ¹H NMR spectrum of your crude product. This is the most powerful tool for identifying unreacted starting materials, intermediates, and common side-products. The aromatic region (6.8-7.5 ppm) and the aliphatic region (2.0-4.5 ppm) are particularly diagnostic for this molecule.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): If available, LC-MS can provide the exact mass of the components in your mixture, helping to confirm the presence of expected impurities and identify unexpected ones.
Based on this initial analysis, you can proceed with a targeted purification strategy. The following workflow provides a general decision-making process.
Sources
Technical Support Center: Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 52651-16-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and potential difficulties.
Route 1: Hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
This is a direct and often high-yielding method, contingent on the availability of the nitrile starting material. The core of this synthesis is the hydrolysis of the nitrile group to a carboxylic acid.
Route 2: Multi-step Synthesis from 3-(4-bromophenyl)propanoic acid
Troubleshooting Guide & FAQs: Route 1 - Nitrile Hydrolysis
This section addresses common issues encountered during the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.
Question 1: My reaction yield is low, or the reaction is not going to completion. What are the possible causes and solutions?
Answer:
Low yields in nitrile hydrolysis are frequently due to incomplete reaction or the formation of the stable amide intermediate. Nitrile hydrolysis, particularly under basic conditions, is a demanding reaction that often requires forcing conditions to proceed to the carboxylic acid.[1][2]
Possible Causes & Solutions:
-
Insufficiently Harsh Conditions: The hydrolysis of nitriles to carboxylic acids is a two-step process, with the second step (hydrolysis of the amide intermediate) often being the rate-limiting one.[3] Milder conditions may only lead to the formation of 6-bromo-2,3-dihydro-1H-indene-1-carboxamide.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. A common protocol involves heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethanol or ethylene glycol for several hours.[4]
-
-
Inadequate Base Concentration: A high concentration of hydroxide ions is necessary to drive the reaction to completion.
-
Solution: Ensure a sufficient molar excess of the base (e.g., KOH or NaOH) is used.[5]
-
-
Poor Solubility of the Starting Material: If the nitrile has poor solubility in the reaction medium, the reaction rate will be significantly hindered.
-
Solution: Consider using a co-solvent to improve solubility. For instance, a mixture of ethanol and water is commonly employed.[5]
-
| Parameter | Standard Conditions | Troubleshooting Adjustment |
| Temperature | 80-100 °C | Increase to reflux temperature of the solvent. |
| Reaction Time | 4-8 hours | Extend to 12-24 hours, monitoring by TLC. |
| Base (KOH) | 5-10 equivalents | Increase to 15-20 equivalents. |
Question 2: I am isolating the amide as a major byproduct. How can I promote the complete hydrolysis to the carboxylic acid?
Answer:
The formation of the amide is a common outcome if the hydrolysis is not driven to completion.[6] To favor the formation of the carboxylic acid, more stringent reaction conditions are necessary.
Strategies to Promote Complete Hydrolysis:
-
Elevated Temperatures: As mentioned, increasing the temperature is crucial. Refluxing the reaction mixture is often necessary.
-
Extended Reaction Times: Allow the reaction to proceed for a longer duration to ensure the hydrolysis of the stable amide intermediate.
-
Acidic Hydrolysis as an Alternative: While basic hydrolysis is common, acidic hydrolysis can also be effective and may offer a different impurity profile.[1] Refluxing the nitrile in an aqueous solution of a strong acid like HCl or H₂SO₄ can yield the carboxylic acid directly.[3]
Troubleshooting Guide & FAQs: Route 2 - Multi-step Synthesis
This pathway involves several distinct transformations, each with its own set of potential challenges.
Workflow for Multi-step Synthesis
Step 1: Friedel-Crafts Acylation
Question 3: The yield of my Friedel-Crafts acylation is low, and I observe the formation of side products. What could be the issue?
Answer:
Intramolecular Friedel-Crafts acylations can be challenging, with yields often impacted by catalyst activity, reaction conditions, and the electronic nature of the substrate.[2][7]
Possible Causes & Solutions:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent or on the glassware will deactivate the catalyst.[8]
-
Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Substrate Deactivation: The bromine atom on the aromatic ring is deactivating, making the ring less nucleophilic and the cyclization more difficult.
-
Solution: Stronger Lewis acids or harsher conditions may be required. Polyphosphoric acid (PPA) is a common and effective reagent for such cyclizations.[9]
-
-
Formation of Regioisomers: While the cyclization to the 6-bromo isomer is generally favored, other isomers can form depending on the conditions.
-
Solution: The choice of solvent can influence regioselectivity. Nitromethane has been shown to provide good selectivity in some cases.[10] Temperature control is also important; lower temperatures often favor the kinetic product.
-
Step 2: Reduction of the Indanone
Question 4: I am concerned about the potential for dehalogenation during the reduction of 6-bromo-2,3-dihydro-1H-inden-1-one. How can I avoid this?
Answer:
Dehalogenation can be a concern with more reactive reducing agents. However, sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent that is generally well-suited for the reduction of ketones in the presence of aryl halides.[11]
Recommendations for Chemoselective Reduction:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation as it is less likely to reduce the aryl bromide compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reaction Conditions: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to further minimize the risk of side reactions.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[12]
Step 3: Oxidation of the Indanol
Question 5: What is the best method to oxidize 6-bromo-2,3-dihydro-1H-inden-1-ol to the carboxylic acid without affecting the bromo-substituent?
Answer:
The oxidation of a secondary alcohol to a carboxylic acid requires the cleavage of a carbon-carbon bond and is a more complex transformation than oxidation to a ketone. A more common and controlled approach would be to oxidize the secondary alcohol to the ketone and then perform a subsequent oxidation to the carboxylic acid, although this adds steps. However, direct oxidation methods exist.
Recommended Oxidation Methods:
-
Jones Oxidation: Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a strong oxidizing agent capable of converting secondary alcohols to ketones and primary alcohols to carboxylic acids.[13][14] While effective, it uses carcinogenic chromium(VI) compounds. The acidic conditions are generally compatible with the aryl bromide.
-
TEMPO-mediated Oxidation: This method offers a milder and more environmentally friendly alternative. Using a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant can selectively oxidize alcohols.[3][8] These conditions are known to be compatible with a wide range of functional groups, including halogens.[15]
| Oxidation Method | Pros | Cons |
| Jones Oxidation | Inexpensive, powerful oxidant.[13] | Uses toxic chromium, harsh acidic conditions.[14] |
| TEMPO-mediated | Mild conditions, high selectivity, less toxic.[8][15] | More expensive reagents. |
General FAQs
Question 6: How can I effectively purify the final product, this compound?
Answer:
The final product is a carboxylic acid, which allows for several purification strategies.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material.
-
Solvent Selection: For bromo-substituted benzoic acids, a common strategy is to use a solvent system where the compound is soluble when hot and insoluble when cold. Water can sometimes be used for benzoic acids.[16] Alternatively, a mixed solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, can be effective.[10]
-
Experimental Protocols
Protocol 1: Hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Materials:
-
6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (20 eq) in water.
-
Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with an organic solvent (e.g., MTBE or diethyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Multi-step Synthesis
Step A: Friedel-Crafts Acylation of 3-(4-bromophenyl)propanoic acid
Materials:
-
3-(4-bromophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3-(4-bromophenyl)propanoic acid (1.0 eq) and polyphosphoric acid (10-20 eq by weight).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-bromo-2,3-dihydro-1H-inden-1-one.
Step B: Reduction to 6-bromo-2,3-dihydro-1H-inden-1-ol
Materials:
-
6-bromo-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1M HCl
-
Ethyl acetate
Procedure:
-
Dissolve the crude indanone from Step A in methanol and cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromo-2,3-dihydro-1H-inden-1-ol.
Step C: Oxidation to this compound
Materials:
-
Crude 6-bromo-2,3-dihydro-1H-inden-1-ol
-
Jones Reagent (prepared from CrO₃, H₂SO₄, and water)
-
Acetone
-
Isopropanol
Procedure:
-
Dissolve the crude indanol from Step B in acetone and cool in an ice bath.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess oxidant by adding isopropanol until the green color of Cr(III) is observed.
-
Filter the mixture through a pad of celite to remove the chromium salts, washing with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base workup as described in the purification section to isolate the final product.
References
- Attoui, M., & Vatèle, J.-M. (2014). TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid. Synlett, 25(20), 2923–2927.
- Gruttadauria, M., et al. (2007). A Simple Procedure for the Oxidation of Alcohols Using [Bis(acetoxy)
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
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Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic? Retrieved from [Link]
- West, J. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
- Pearson. (n.d.). Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons.
- Chemguide. (n.d.).
- Vatèle, J.-M. (2006). A Mild and Efficient Yb(OTf)3-TEMPO-Catalyzed Oxidation of Alcohols with Iodosylbenzene. Synlett, 2006(13), 2055–2058.
- Wikipedia. (n.d.).
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.).
- Reyes, J. R., & Rawal, V. H. (2016). Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones.
- University of Rochester, Department of Chemistry. (n.d.).
- National Institutes of Health. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- ChemicalBook. (n.d.). This compound synthesis.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sciencemadness Wiki. (2019).
- Alfa Chemistry. (n.d.).
- Chemguide. (n.d.). Hydrolysing nitriles.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- The Journal of Organic Chemistry. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (n.d.).
- Royal Society of Chemistry. (2018).
- Chemistry LibreTexts. (2023). 22.
- University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Semantic Scholar. (n.d.). Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
- ResearchGate. (n.d.).
- Organic Chemistry. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).
- OUCI. (n.d.). Hydrolysis of Nitriles.
- OUCI. (n.d.).
- ResearchGate. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
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Technical Support Center: Scale-Up Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-kilogram production of this important indane derivative.[1][2] As a key building block in pharmaceutical and materials science research, robust and scalable synthetic routes are critical.[1]
This document moves beyond standard protocols to address the real-world challenges of process scale-up, focusing on safety, efficiency, and product quality.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Inconsistent Yields and Formation of Impurities in Friedel-Crafts Acylation Step
Question: During the Friedel-Crafts acylation of bromobenzene, we are observing variable yields of the desired 4-bromoacetophenone intermediate and the formation of unwanted isomers. How can we improve the regioselectivity and consistency of this reaction on a larger scale?
Answer: The Friedel-Crafts acylation is a cornerstone of this synthesis, but its scale-up can be challenging.[3][4] Inconsistent yields and isomer formation often stem from issues with catalyst activity, temperature control, and reagent addition.[4][5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can deactivate the catalyst and lead to poor conversion. | Ensure all glassware and reagents are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Temperature Control | The acylation is exothermic.[6][7] Localized hotspots can lead to the formation of undesired ortho and meta isomers, as well as other byproducts.[8] | Implement a robust cooling system and monitor the internal reaction temperature closely.[9] A controlled, slow addition of the acylating agent (e.g., acetyl chloride or acetic anhydride) is crucial to manage the exotherm.[3][5] |
| Catalyst Stoichiometry | Insufficient catalyst will result in an incomplete reaction, while an excess can promote side reactions and complicate the workup. | Carefully control the stoichiometry of the Lewis acid. Typically, a slight excess relative to the acylating agent is used to ensure complete reaction. |
| Inefficient Mixing | In large reactors, poor mixing can lead to localized high concentrations of reagents and temperature gradients, promoting side reactions.[9] | Ensure adequate agitation throughout the reaction. The type of stirrer should be appropriate for the reactor size and viscosity of the reaction mixture.[9] |
Issue 2: Difficulties with the Grignard Reaction for Carboxylation
Question: We are experiencing problems with the Grignard reaction for the carboxylation step. The reaction is either failing to initiate or giving low yields of the carboxylic acid. What are the critical parameters for a successful large-scale Grignard reaction?
Answer: Grignard reactions are notoriously sensitive, and their successful scale-up requires meticulous attention to detail.[10][11][12] Initiation failure and low yields are common problems that can often be traced back to a few key factors.[10]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Trace Moisture | Grignard reagents are highly basic and will be quenched by even trace amounts of water, leading to a failed reaction.[10] | All glassware must be oven-dried, and solvents must be rigorously anhydrous. The use of in-situ monitoring techniques like FTIR can help confirm the absence of water.[13] |
| Passive Magnesium Surface | The magnesium turnings can have an oxide layer that prevents the reaction from starting.[10] | Activate the magnesium prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings under an inert atmosphere. |
| Slow Initiation | On a large scale, it can be difficult to visually confirm if the reaction has initiated. Adding the organic halide too quickly before initiation can lead to a dangerous accumulation of unreacted starting material and a potential runaway reaction.[13] | Add a small portion of the organic halide and wait for a noticeable exotherm or a change in the appearance of the reaction mixture before proceeding with the rest of the addition. In-situ monitoring with FTIR can definitively confirm initiation by observing the consumption of the organic halide.[13] |
| Wurtz Coupling | A common side reaction is the coupling of two organic halide molecules, which reduces the yield of the desired Grignard reagent.[14] | Maintain a slow and controlled addition of the organic halide to the magnesium suspension to minimize this side reaction.[10] |
Issue 3: Emulsion Formation During Workup
Question: During the aqueous workup of the Grignard reaction, we are consistently getting a persistent emulsion that makes phase separation nearly impossible. How can we break this emulsion on a large scale?
Answer: Emulsions are a frequent challenge in the workup of large-scale Grignard reactions, often caused by finely divided magnesium salts.[14]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Fine Magnesium Salt Precipitates | The quenching of the Grignard reaction generates magnesium salts that can stabilize emulsions.[14] | Add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer. The increased ionic strength of the aqueous phase helps to break the emulsion. |
| Insufficient Phase Separation Time | On a larger scale, it may simply take longer for the two phases to separate cleanly. | Allow the mixture to stand for a longer period. If the emulsion persists, gentle agitation or the addition of a small amount of a different organic solvent with a different density can sometimes help. |
| Filtration Before Extraction | If the magnesium salts are particularly problematic, they can be removed before the main extraction. | After quenching, filter the entire mixture through a pad of celite to remove the solid magnesium salts. The filtrate can then be separated more easily. Be sure to wash the filter cake with the organic solvent to recover any adsorbed product.[14] |
II. Frequently Asked Questions (FAQs)
Synthesis Pathway & Key Transformations
Q1: What is a typical synthetic route for the scale-up of this compound?
A1: A common and scalable approach involves a multi-step synthesis. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Safety Considerations in Scale-Up
Q2: What are the primary safety concerns when scaling up this synthesis, and how can they be mitigated?
A2: The primary safety concerns are managing exothermic reactions and handling hazardous reagents.
-
Thermal Runaway: Both the Friedel-Crafts acylation and the Grignard reaction are highly exothermic.[6][11] On a large scale, the ratio of surface area to volume decreases, making heat dissipation less efficient.[7][15] This increases the risk of a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[6][7]
-
Mitigation: A thorough hazard assessment, including reaction calorimetry, is essential to understand the thermal profile of the reaction.[7][9] Ensure the reactor's cooling capacity is sufficient to handle the heat generated.[9] Implement strict controls on reagent addition rates and maintain vigilant temperature monitoring.[9][16]
-
-
Hazardous Reagents: This synthesis involves corrosive and reactive chemicals such as aluminum chloride, thionyl chloride (if used), and Grignard reagents.
-
Mitigation: All personnel should be equipped with appropriate personal protective equipment (PPE). Reactions should be conducted in a well-ventilated area, preferably a fume hood or a walk-in hood for larger scales. Develop and strictly follow standard operating procedures (SOPs) for the safe handling and quenching of all hazardous materials.
-
Sources
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Technical Support Center: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 52651-16-8). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this versatile intermediate.
Introduction to this compound
This compound is a synthetic organic compound with a molecular formula of C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol .[1] It is often used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its structure, featuring a brominated indane core with a carboxylic acid functional group, allows for a variety of chemical transformations.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol [1] |
| Appearance | Solid[2] |
| Boiling Point | 357.8 °C |
| Flash Point | 142 °C |
| CAS Number | 52651-16-8[1] |
Safety First: Handling and Storage
Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
In case of accidental exposure, follow standard first aid procedures and seek immediate medical attention.[3]
Troubleshooting Guide: Common Reaction Issues
This section addresses specific problems that may arise during reactions with this compound and provides actionable solutions.
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
-
Low conversion of the starting carboxylic acid.
-
Formation of multiple byproducts observed by TLC or LC-MS.
-
Difficulty in purifying the desired amide product.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine.[5] Standard coupling reagents like DCC or EDC are often used, but with a sterically hindered substrate like this, they may not be efficient enough.
-
Solution: Consider using more powerful coupling reagents such as HATU, HBTU, or COMU. These aminium/uronium-based reagents are known for their high efficiency and ability to minimize side reactions.[5]
-
-
Side Reactions: Carbodiimide-based reagents can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove.
-
Solution: The addition of reagents like HOBt or HOAt can suppress the formation of these byproducts and improve the reaction efficiency.[5]
-
-
Steric Hindrance: The indane structure can present steric challenges, slowing down the reaction.
-
Solution: Increasing the reaction temperature or using a less sterically hindered base (e.g., DIEA instead of triethylamine) might be beneficial.[6]
-
Workflow for Troubleshooting Amide Coupling:
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
Issue 2: Incomplete Esterification or Decomposition
Symptoms:
-
The starting carboxylic acid is largely unreacted.
-
TLC analysis shows multiple spots, indicating decomposition.
-
The desired ester is formed in very low yield.
Potential Causes & Solutions:
-
Steric Hindrance: Both the carboxylic acid and potentially the alcohol can be sterically hindered, making traditional Fischer esterification challenging.[7]
-
Solution 1: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride can then react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or DMAP.
-
Solution 2: For particularly hindered systems, consider using specialized esterification methods. The use of benzotriazole esters, formed in situ, has been shown to be effective for the esterification of tertiary alcohols.[8]
-
-
Reaction Conditions: The use of strong acids at high temperatures in Fischer esterification can lead to dehydration or other side reactions, especially with sensitive substrates.
-
Solution: Employ milder conditions. The Steglich esterification, using DCC and a catalytic amount of DMAP, is a good alternative that proceeds at room temperature.[6] However, be mindful of the potential for N-acylurea byproduct formation.
-
Issue 3: Unwanted Decarboxylation
Symptoms:
-
Evolution of gas (CO₂) during the reaction.
-
Formation of 6-bromo-2,3-dihydro-1H-indene as a major byproduct.
Potential Causes & Solutions:
-
Thermal Instability: While simple carboxylic acids are generally stable, the presence of certain functional groups can promote decarboxylation upon heating.[9][10] Although this compound is not a β-keto acid, which are particularly prone to decarboxylation, prolonged heating at high temperatures should be avoided if possible.
-
Solution: If a reaction requires heat, try to use the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating times. If decarboxylation is a persistent issue, explore alternative synthetic routes that do not require high temperatures.
-
Issue 4: Difficulty with Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
-
Residual Reagents and Byproducts: Coupling reagents and their byproducts (e.g., dicyclohexylurea from DCC) can co-elute with the desired product or interfere with crystallization.
-
Solution 1 (for DCC/EDC byproducts): Dicyclohexylurea is insoluble in many organic solvents and can often be removed by filtration. The water-soluble byproducts of EDC can be removed with an aqueous wash.
-
Solution 2 (General Purification): If standard silica gel chromatography is ineffective, consider reverse-phase chromatography. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.[11] For brominated compounds, it's also worth noting that residual bromine can sometimes be an impurity, which may require specific chemical treatment for removal.[12]
-
General Purification Workflow:
Caption: A general workflow for the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the best way to activate the carboxylic acid for coupling reactions?
A1: The choice of activating agent depends on the specific amine being used and the scale of the reaction. For simple, unhindered amines, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride is a cost-effective and efficient method. For more sensitive or sterically hindered substrates, peptide coupling reagents like HATU or HCTU are generally more reliable and lead to fewer side reactions.[5]
Q2: Can the bromine atom on the aromatic ring participate in side reactions?
A2: Under typical amide coupling or esterification conditions, the aryl bromide is generally stable. However, in the presence of strong bases or certain transition metal catalysts (e.g., palladium in cross-coupling reactions), the C-Br bond can be reactive. It is important to consider the compatibility of your reaction conditions with the aryl bromide moiety if you are performing multi-step syntheses.
Q3: Are there any specific analytical techniques recommended for monitoring reactions with this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. A combination of UV visualization and a potassium permanganate stain can be useful for visualizing the starting material, product, and any byproducts. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. The 1H NMR spectrum of the starting material shows characteristic signals for the aromatic and aliphatic protons.[13]
Q4: What are some common downstream reactions for this molecule?
A4: The carboxylic acid can be converted to a wide range of functional groups, including amides, esters, and alcohols (via reduction). The aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The α-position to the carboxylic acid can also be functionalized, for example, via the Hell-Volhard-Zelinskii reaction to introduce a bromine atom.[14]
Experimental Protocols
Example Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Example Protocol 2: General Procedure for Esterification via Acyl Chloride
-
Suspend this compound (1.0 eq) in an anhydrous solvent like DCM or toluene.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify as needed.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Reddit. (2024). Esterification/Amidation Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Quora. (2018). The esterification in a basic medium is not possible. Why? Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Jack Westin. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Esterification of sterically hindered acids and alcohols in fluorous media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]
- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Allen. (n.d.). Decarboxylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Bromine purification process.
-
Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
Reddit. (2024). Amide bond coupling problem. Retrieved from [Link]
-
NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Indium-Mediated Reaction of 1-Bromo-1-nitroalkanes with Aldehydes: Access to 2-Nitroalkan-1-ols. Retrieved from [Link]
Sources
- 1. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hepatochem.com [hepatochem.com]
- 6. reddit.com [reddit.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important building block.
I. Overview of Synthetic Strategies
The synthesis of this compound (Target Compound 1 ) is most commonly achieved through the hydrolysis of its corresponding nitrile precursor. However, alternative routes starting from the corresponding alcohol or ketone are also viable. This guide will focus on the optimization and troubleshooting of these key synthetic pathways.
II. Primary Synthetic Route: Hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
The most direct and widely reported method for the synthesis of Target Compound 1 is the basic hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (2 ).
Reaction Scheme:
Caption: Basic hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.
Detailed Experimental Protocol
Materials:
-
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (2 )
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1N
-
Ethyl Acetate (EtOAc)
-
Methyl tert-butyl ether (MTBE)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (approx. 40 eq).
-
Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with MTBE to remove any non-polar impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
Carefully acidify the aqueous layer to a pH of approximately 3 with 1N HCl. The product should precipitate out of solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil or solid.[1]
Troubleshooting Guide: Nitrile Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of base. 3. Poor quality of starting nitrile. | 1. Increase reaction time up to 48 hours and ensure the temperature is maintained at reflux. 2. Increase the concentration of the KOH solution or the number of equivalents. 3. Verify the purity of the starting material by ¹H NMR and/or melting point. |
| Formation of Amide Intermediate | Incomplete hydrolysis. The reaction proceeds through an amide intermediate.[2] | 1. Prolong the reaction time and/or increase the reaction temperature. 2. Increase the concentration or equivalents of the base. |
| Product is a Dark Oil or Tar | Potential decomposition at high temperatures or presence of colored impurities. | 1. Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. 2. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization. |
| Emulsion during Workup | Formation of a stable emulsion during the extraction process. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Filter the emulsified layer through a pad of celite. |
| Low Isolated Yield | 1. Incomplete extraction of the product from the aqueous layer. 2. Product is partially soluble in the aqueous layer. | 1. Increase the number of extractions with ethyl acetate. 2. Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid and reduce its water solubility. |
Frequently Asked Questions (FAQs): Nitrile Hydrolysis
Q1: Can I use a different base for the hydrolysis?
A1: Yes, sodium hydroxide (NaOH) can also be used. The key is to use a strong base in sufficient excess to drive the reaction to completion.
Q2: How can I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The carboxylic acid product will have a lower Rf value (be more polar) than the starting nitrile. The intermediate amide will have an Rf between the starting material and the product. Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate.
Q3: My product is an oil, but the literature reports a solid. What should I do?
A3: The product being an oil can be due to the presence of residual solvent or impurities. Try to co-evaporate the oil with a non-polar solvent like hexanes or toluene under reduced pressure to induce crystallization. If that fails, purification by column chromatography followed by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended.
Q4: Is there a risk of racemization at the chiral center during the basic hydrolysis?
A4: The chiral center at the 1-position is benzylic and adjacent to a carbonyl group (in the carboxylate intermediate), making it susceptible to epimerization under basic conditions, which could lead to racemization.[3][4] If the stereochemical integrity is critical, it is advisable to assess the enantiomeric excess (ee) of the final product, for example by chiral HPLC.[5]
III. Alternative Synthetic Routes
A. Oxidation of 6-Bromo-2,3-dihydro-1H-inden-1-ol
This route involves the oxidation of the corresponding alcohol, 6-Bromo-2,3-dihydro-1H-inden-1-ol (3 ), to the carboxylic acid.
Caption: Synthetic workflow for this compound.
VI. References
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]
-
US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents.
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC - NIH. [Link]
-
L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. [Link]
-
oxidation of alcohols - Chemguide. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed. [Link]
-
The synthesis of indane derivatives and antioxidant effects | Request PDF - ResearchGate. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the comprehensive technical support guide for 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 52651-16-8). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the proper handling, storage, and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials.
Compound Overview and Key Properties
This compound is a synthetic, solid organic compound with a molecular weight of 241.08 g/mol and a chemical formula of C₁₀H₉BrO₂.[1][2] Its structure, featuring a brominated indane backbone and a carboxylic acid functional group, makes it a valuable intermediate in various synthetic applications, including the development of novel therapeutics. Understanding its fundamental properties is the first step toward successful handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2][3] |
| Molecular Weight | 241.08 g/mol | [1][3] |
| Appearance | Solid | [2] |
| CAS Number | 52651-16-8 | [1][3] |
Safety First: Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, adherence to strict safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling large quantities, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a respirator may be necessary.
Long-Term Storage and Stability: Preserving Compound Integrity
Key Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of potential degradation reactions.
-
Atmosphere: While not definitively proven to be highly air-sensitive, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen). This is particularly important if the compound will be stored for an extended period, as it can prevent potential oxidation.
-
Container: Use a tightly sealed, clearly labeled container. For smaller quantities, amber glass vials with tight-fitting caps are suitable.
-
Light: Protect from light. Aromatic compounds, especially those with bromine substituents, can be susceptible to photodegradation.[4][5] Storing in amber vials or in a dark location is advisable.
Troubleshooting Guide: Common Issues and Solutions
This section addresses potential challenges you may encounter during your experiments with this compound.
Solubility Issues
Question: I am having trouble dissolving this compound in my reaction solvent. What should I do?
Answer: The solubility of carboxylic acids can be highly dependent on the solvent's polarity and pH.
-
Solvent Choice: Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It will likely have limited solubility in nonpolar solvents like hexanes.
-
pH Adjustment: If you are working with an aqueous or protic solvent system, the solubility can be significantly increased by deprotonating the carboxylic acid. Adding a base (e.g., sodium hydroxide, potassium carbonate) will form the more soluble carboxylate salt. Remember to consider how this pH change might affect your downstream reaction.
-
Gentle Heating: In some cases, gentle heating and sonication can aid in dissolution. However, be cautious about potential thermal degradation, especially if heating for prolonged periods.
Inconsistent Experimental Results
Question: My reaction yields are inconsistent, or I am observing unexpected byproducts. Could the starting material be the issue?
Answer: Inconsistent results can often be traced back to the purity and stability of the starting material.
-
Purity Verification: Before use, especially after long-term storage, it is crucial to verify the purity of your this compound.
-
Potential Degradation: As a bromo-substituted aromatic carboxylic acid, several degradation pathways are plausible, although not empirically confirmed for this specific molecule.
-
Decarboxylation: Carboxylic acids can undergo thermal decarboxylation, though this typically requires elevated temperatures.[6][7] The presence of impurities could potentially catalyze this process at lower temperatures.
-
Photodegradation: Exposure to UV light can lead to the homolytic cleavage of the carbon-bromine bond, initiating radical reactions and leading to debromination or other side products.[4][5]
-
Oxidation: While not highly susceptible, the benzylic position of the indane ring could be a site for slow oxidation over time if exposed to air.
-
Workflow for Investigating Inconsistent Results:
Sources
- 1. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
common pitfalls in working with 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Welcome to the technical support center for 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 52651-16-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this versatile synthetic intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.
I. Compound Profile and Safety
This compound is a solid, synthetic drug intermediate with a molecular weight of 241.08 g/mol [1]. It is characterized by a bromine-substituted aromatic ring fused to a cyclopentane ring bearing a carboxylic acid group. This unique structure imparts specific reactivity and potential challenges in its handling and use.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 52651-16-8 | [1][2] |
| Boiling Point | 357.8 °C | |
| Flash Point | 142 °C |
Safety Precautions: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and subsequent reactions of this compound.
Synthesis & Purification
Q1: My synthesis of this compound from the corresponding nitrile is incomplete. What are the common pitfalls?
A1: The hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile to the carboxylic acid is a common synthetic route[3]. Incomplete hydrolysis is a frequent issue.
-
Insufficient Reaction Time or Temperature: The hydrolysis of nitriles can be slow[4]. Ensure you are heating under reflux for a sufficient period as indicated in literature procedures (e.g., 16 hours at 100°C with KOH in ethanol)[3].
-
Inadequate Hydroxide Concentration: A high concentration of hydroxide is necessary to drive the reaction to completion.
-
Amide Intermediate: The reaction proceeds through an amide intermediate[4]. If the reaction is not complete, you may isolate a mixture of the desired carboxylic acid and the corresponding amide. This can be identified by NMR and mass spectrometry.
Troubleshooting Protocol for Incomplete Nitrile Hydrolysis:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile.
-
Extend reaction time: If the reaction is sluggish, extend the reflux time.
-
Increase reagent concentration: A higher concentration of KOH or NaOH can be used.
-
Work-up: After the reaction, ensure the mixture is sufficiently acidified (e.g., to pH 3 with 1N HCl) to protonate the carboxylate salt and precipitate the carboxylic acid[3].
Q2: I am struggling to purify the crude product. What are the best methods?
A2: Purification can be challenging due to the presence of starting materials, intermediates, and side products.
-
Recrystallization: This is a highly effective method for purifying brominated carboxylic acids[5]. A suitable solvent system needs to be identified. Good starting points are ethanol/water, toluene, or ethyl acetate/hexane mixtures. The goal is to find a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.
-
Column Chromatography: While possible, it can be challenging for isomeric impurities. A slow gradient and careful selection of the solvent system are crucial[2].
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral impurities. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure carboxylic acid.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol and insoluble in water. |
| Toluene | Aromatic nature may provide good solubility at high temperatures. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture for fine-tuning solubility. |
Reactivity and Side Reactions
Q3: I am observing debromination of my compound during subsequent reactions. How can I prevent this?
A3: The aryl-bromine bond can be susceptible to cleavage under certain conditions, particularly reductive ones.
-
Catalytic Hydrogenation: Be cautious when using palladium on carbon (Pd/C) with a hydrogen source, as this can lead to reductive debromination[6].
-
Strong Bases and High Temperatures: Certain strong bases at elevated temperatures can promote debromination.
-
Photochemical Reactions: Exposure to UV light in the presence of a hydrogen donor can also cause debromination.
Prevention Strategies:
-
Milder Reducing Agents: If a reduction is necessary elsewhere in the molecule, consider milder, more selective reagents.
-
Control of Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times.
-
Protect from Light: If photochemical reactivity is suspected, conduct reactions in flasks wrapped in aluminum foil.
Q4: My reaction is showing signs of decarboxylation. What causes this and how can I avoid it?
A4: The carboxylic acid group is attached to a benzylic carbon, which can stabilize a carbanion intermediate, making decarboxylation a potential side reaction, especially at elevated temperatures[7].
-
Thermal Instability: Heating the carboxylic acid, particularly above its melting point or in a high-boiling solvent, can induce the loss of CO₂.
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze decarboxylation, although it is more common under acidic conditions for certain structures.
Minimizing Decarboxylation:
-
Lower Reaction Temperatures: Whenever possible, perform subsequent reactions at or below room temperature.
-
Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures.
-
Choice of Base: For reactions requiring a base, consider using milder, non-nucleophilic bases.
Diagram 1: Key Pitfalls in Handling this compound
Caption: A workflow diagram illustrating potential pitfalls during the synthesis, purification, and subsequent reactions of the title compound.
III. Troubleshooting Specific Reactions
Amide Coupling
Q5: I am having difficulty forming an amide bond with this carboxylic acid. My yields are low. Why?
A5: The carboxylic acid group is on a five-membered ring, which can create steric hindrance around the reaction center. This can make amide coupling challenging, especially with bulky amines.
-
Steric Hindrance: The indane scaffold can sterically shield the carboxylic acid, slowing down the reaction with the amine.
-
Poor Activation: Standard coupling reagents may not be efficient enough to activate the sterically hindered carboxylic acid.
-
Electron-Deficient Amines: Coupling with electron-deficient anilines can be particularly difficult.
Protocol for Improved Amide Coupling:
-
Choice of Coupling Reagent: For sterically hindered substrates, consider more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Formation of an Acyl Chloride: A more reactive intermediate can be formed by converting the carboxylic acid to its acyl chloride using reagents like oxalyl chloride or thionyl chloride. This acyl chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine[8].
-
Use of Additives: Additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can accelerate the coupling reaction[9].
Diagram 2: Decision Tree for Amide Coupling Troubleshooting
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Validation & Comparative
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a halogenated indane derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of approximately 241.08 g/mol [1]. As a synthetic building block, its structural motif is of significant interest in medicinal chemistry and drug development, where indane scaffolds are integral to various therapeutic agents. The presence of a bromine atom, a carboxylic acid functional group, and a chiral center at the C1 position necessitates a robust, high-fidelity analytical method to ensure quality, purity, and stability.
The journey from a synthesized chemical entity to a viable active pharmaceutical ingredient (API) is underpinned by rigorous analytical chemistry. A precise and reliable analytical method is not merely a quality control checkpoint; it is a critical tool that informs process chemistry, formulation development, and regulatory compliance. This guide provides an in-depth, validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound, demonstrates its stability-indicating nature through forced degradation studies, and compares its performance against viable alternative analytical strategies.
Primary Method: A Validated Stability-Indicating RP-HPLC Protocol
The inherent characteristics of this compound—a hydrophobic indane core combined with a polar carboxylic acid group—make it an ideal candidate for RP-HPLC[2][3]. This technique separates molecules based on their hydrophobicity, providing excellent resolution for a wide range of pharmaceutical compounds.
Principle of the Method
Our primary method utilizes a C18 stationary phase, which consists of silica particles chemically bonded with octadecylsilane. The mobile phase is a polar mixture of acidified water and acetonitrile. The non-polar indane backbone of the analyte will interact strongly with the C18 stationary phase, while the polar mobile phase elutes it from the column. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is a critical choice; it suppresses the ionization of the analyte's carboxylic acid group. By maintaining the analyte in its neutral, protonated form (R-COOH rather than R-COO⁻), we ensure consistent retention and, most importantly, prevent the severe peak tailing that is common with acidic compounds under neutral pH conditions.
Experimental Workflow
The overall workflow, from sample preparation to final analysis, is a systematic process designed to ensure accuracy and reproducibility.
Caption: General workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
| Parameter | Condition | Justification |
| Instrumentation | HPLC with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector. | Standard equipment for pharmaceutical analysis, providing flexibility and robust performance. A PDA detector is preferred for its ability to assess peak purity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A workhorse column in RP-HPLC, providing excellent retention and resolution for a wide range of hydrophobicities. The length and particle size offer a good balance between efficiency and backpressure[2]. |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water | The acidifier ensures the carboxylic acid analyte is in its non-ionized form, preventing peak tailing and improving retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for detection at lower wavelengths[4]. |
| Elution Mode | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B | An isocratic method is simpler, more robust, and faster to re-equilibrate than a gradient method. This starting ratio should be optimized based on initial scouting runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 220 nm | Aromatic compounds typically exhibit strong absorbance at lower UV wavelengths. A full UV scan should be performed on a standard solution to determine the absorbance maximum (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be similar in composition to the mobile phase to ensure good peak shape for early-eluting peaks and proper sample dissolution. |
Method Validation: Establishing Trustworthiness
A method is only as reliable as its validation data. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, this method must be proven to be "fit for purpose."
2.4.1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. Forced degradation studies are the cornerstone of a stability-indicating method, demonstrating that any degradation products formed under stress conditions do not co-elute with the main analyte peak[5][6][7].
Caption: Logical diagram of forced degradation to prove method specificity.
Forced Degradation Protocol:
-
Acid/Base Hydrolysis: Expose the analyte in solution to 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat the analyte with 3% hydrogen peroxide at room temperature.
-
Thermal: Expose the solid analyte to dry heat at 80°C.
-
Photolytic: Expose the analyte in solution to light as specified in ICH Q1B guidelines.
The goal is to achieve 5-20% degradation. The resulting chromatograms must show that all degradant peaks are baseline-resolved from the parent peak, which is confirmed using a PDA detector to check for peak purity.
2.4.2. Validation Parameter Summary
The following table summarizes the key validation parameters and their acceptance criteria, which must be met to consider the method validated.
| Parameter | Acceptance Criteria | Purpose |
| System Suitability | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000; %RSD of replicate injections < 2.0% | Confirms the chromatographic system is suitable for the intended analysis on any given day. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target concentration) | Demonstrates a proportional relationship between detector response and analyte concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | %RSD ≤ 2.0% for multiple preparations by the same analyst on the same day | Shows the method's consistency under the same operating conditions over a short interval. |
| Precision (Intermediate) | %RSD ≤ 2.0% for analysis on different days, by different analysts, or on different equipment | Assesses the method's ruggedness and reproducibility under typical laboratory variations. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of ~3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of ~10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Comparison with Alternative Analytical Strategies
While the validated RP-HPLC method is robust and reliable, alternative strategies may offer advantages for specific applications, such as resolving enantiomers or reducing environmental impact[8][9].
| Analytical Strategy | Principle & Rationale | Advantages | Disadvantages |
| Primary RP-HPLC Method | Separation based on hydrophobicity on a C18 column. | Robust, reliable, well-understood, excellent for purity and stability testing. | Achiral (cannot separate enantiomers), uses significant amounts of organic solvent. |
| Alternative 1: Chiral HPLC | Utilizes a Chiral Stationary Phase (CSP), e.g., polysaccharide-based, to form transient diastereomeric complexes with the enantiomers, allowing for their separation[10][11]. Rationale: The analyte is chiral at C1; enantiomeric purity is a critical quality attribute for most pharmaceuticals. | Essential for stereoisomeric purity determination. Can be used for both analytical and preparative separations. | Requires specialized, expensive columns; method development can be more complex and empirical. |
| Alternative 2: "Green" RP-HPLC | Replaces acetonitrile with a more environmentally benign solvent like ethanol[4]. Rationale: Reduces the environmental footprint and improves analyst safety by minimizing exposure to toxic solvents. | Environmentally friendly ("green"), reduced solvent cost and toxicity. | Ethanol generates higher backpressure, potentially requiring lower flow rates or specialized hardware. Selectivity will differ from acetonitrile, requiring re-optimization. |
| Alternative 3: UHPLC | Uses columns with sub-2 µm particles and instrumentation capable of handling high backpressures (>600 bar). Rationale: Provides faster analysis and higher resolution. | Significantly faster run times (high-throughput), improved peak efficiency, and lower solvent consumption per sample. | Requires specialized UHPLC instrumentation; methods are less transferable to standard HPLC systems. |
Expert Insights & Troubleshooting
-
Peak Tailing: If the analyte peak shows significant tailing (T > 2.0), the primary cause is likely secondary interactions between the analyte's carboxyl group and active silanol groups on the silica support. Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to fully protonate the analyte. Using a modern, end-capped C18 column with low silanol activity is also recommended.
-
Retention Time Drift: Fluctuations in retention time often point to issues with the mobile phase composition or column temperature. Ensure the mobile phase is well-mixed and degassed. Verify that the column oven is maintaining a stable temperature.
-
Chiral Method Development: When developing a chiral separation, screen multiple CSPs (e.g., amylose-based and cellulose-based) and mobile phase modes (normal phase, polar organic, and reversed-phase) as selectivity is highly specific to the analyte-CSP interaction[10].
Conclusion
The validated, stability-indicating RP-HPLC method presented here serves as a robust and reliable platform for the routine quality control, purity analysis, and stability testing of this compound. It is grounded in fundamental chromatographic principles and validated according to stringent pharmaceutical industry standards.
For applications where enantiomeric purity is paramount, developing a supplementary Chiral HPLC method is not an alternative but a necessity. For laboratories focused on high-throughput screening or seeking to minimize environmental impact, transitioning to UHPLC or adopting "Green" HPLC practices are highly recommended strategic upgrades. The choice of method should always be guided by the specific analytical objective, balancing the need for speed, resolution, regulatory compliance, and sustainability.
References
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Ferey, L., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(21), 6534. Available at: [Link]
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Dispas, A., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Journal of Chromatographic Science, 55(6), 585-597. Available at: [Link]
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Zhu, L., et al. (2007). Solid phase extraction as a faster alternative to HPLC: application to MS analysis of metabolic stability samples. Journal of Pharmaceutical Sciences, 96(6), 1619-24. Available at: [Link]
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Chromatography Today. (2013). Alternative found for HPLC methods. Retrieved from [Link]
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Ashe, B., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
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Dispas, A., et al. (2017). Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate. Available at: [Link]
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Baertschi, S. W., et al. (2004). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology. Available at: [Link]
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Mullani, N. S., & Nargatti, S. (2021). A Comprehensive Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. Available at: [Link]
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Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Patel, R., et al. (2021). A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]
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Ates, H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213. Available at: [Link]
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Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Semantic Scholar. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid and Its Analogs
Introduction
In the landscape of modern drug discovery and materials science, the indane scaffold serves as a privileged structure, forming the core of numerous biologically active molecules and functional materials. 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a particularly valuable building block, offering two distinct points for chemical modification: the carboxylic acid handle at the 1-position and the aryl bromide at the 6-position.[1][2] Understanding the relative reactivity of these sites, and how that reactivity is modulated by structural analogues, is paramount for chemists aiming to design efficient and selective synthetic routes.
This guide provides an in-depth comparison of the reactivity of this compound with key analogs. We will move beyond simple protocol recitation to explore the underlying principles that govern experimental outcomes. The discussion is grounded in established mechanistic understanding and supported by detailed experimental protocols, offering researchers a practical framework for their synthetic endeavors.
Theoretical Framework: Deconstructing Reactivity
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups.
-
The Aryl Bromide (C-Br Bond): The bromine atom on the aromatic ring is a versatile functional group, primarily for transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the C-Br bond strength and the electronic nature of the aromatic ring. Direct nucleophilic aromatic substitution is generally disfavored under standard conditions. The reactivity of aryl halides in these coupling reactions typically follows the trend I > OTf > Br >> Cl, a direct consequence of bond dissociation energies.[3]
-
The Carboxylic Acid (-COOH Group): This group is a classic participant in a range of transformations, including esterification, amidation, and reduction.[4][5] Its reactivity is centered on the electrophilicity of the carbonyl carbon. This can be enhanced by protonation under acidic conditions (as in Fischer esterification) or by conversion to a more reactive intermediate using coupling agents (for amide bond formation).[4][6] Under certain, typically harsh, thermal conditions, carboxylic acids can also undergo decarboxylation, although this is most facile for structures like β-keto acids.[7][8]
This guide will focus on comparing the parent compound with two classes of analogs to probe these reactivity principles:
-
Halogen Analogs: Replacing bromine with iodine or chlorine to assess C-X bond reactivity.
-
Ring-Substituted Analogs: Introducing electron-donating or electron-withdrawing groups to evaluate their electronic influence on both the aryl halide and the carboxylic acid.
Experimental Comparison I: Reactivity of the Aryl Halide Bond
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron species, is an exemplary reaction for comparing the reactivity of aryl halides.[3][9]
Core Experiment: Suzuki-Miyaura Cross-Coupling
The objective of this experiment is to quantify the difference in reaction rates and yields when coupling 6-iodo-, 6-bromo-, and 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid with a standard coupling partner, phenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[9] The choice of catalyst and ligand is critical and can be optimized for challenging substrates.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). The base is required to activate the boronic acid for the transmetalation step.[10]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC or LC-MS to determine the consumption of starting material and formation of the product.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The aqueous layer should be acidified to pH ~3 before extraction to ensure the carboxylic acid product is protonated and enters the organic layer. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Data and Analysis
The expected outcome of this comparative experiment is a clear demonstration of the reactivity trend based on the carbon-halogen bond strength.
| Aryl Halide Analog (Ar-X) | C-X Bond Dissociation Energy (kJ/mol, approx.) | Typical Reaction Time for >95% Conversion | Expected Yield |
| 6-Iodo-indane-1-carboxylic acid | ~228 | 1-2 hours | Excellent (>90%) |
| 6-Bromo-indane-1-carboxylic acid | ~290 | 4-8 hours | Good to Excellent (80-95%) |
| 6-Chloro-indane-1-carboxylic acid | ~346 | 12-24 hours (or requires specialized catalyst) | Moderate to Good (50-80%) |
Causality Behind the Results: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] This step is significantly faster for weaker C-X bonds. The C-I bond is the weakest, leading to the fastest reaction, while the C-Cl bond is the strongest and most inert, often requiring more active catalysts or harsher conditions.[3][11]
Experimental Comparison II: Reactivity of the Carboxylic Acid
Amide bond formation is one of the most frequently performed reactions in pharmaceutical development.[5] Comparing the efficiency of this reaction with analogs bearing different electronic substituents on the aromatic ring provides insight into how electronics influence the carboxylic acid's reactivity.
Core Experiment: Direct Amide Coupling
This experiment compares the coupling efficiency of the parent 6-bromo compound with a 5-nitro (electron-withdrawing) and a 5-methoxy (electron-donating) analog when reacted with benzylamine.
Caption: Generalized workflow for activated amide bond formation.
Experimental Protocol: Amide Coupling via TiCl₄ Mediation
While many coupling agents exist, direct condensation mediated by Lewis acids like titanium tetrachloride (TiCl₄) offers a robust method.[6]
-
Setup: In a screw-capped vial, dissolve the carboxylic acid (1.0 mmol) in pyridine (10 mL).
-
Reagent Addition: Heat the solution to 85 °C. To this heated solution, add TiCl₄ (3.0 mmol, 3.0 equiv) followed by the amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv). Caution: TiCl₄ is highly reactive with moisture.
-
Reaction: Stir the reaction at 85 °C for 2-4 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with 1 N HCl aqueous solution and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Comparative Data and Analysis
The electronic nature of the substituent on the aromatic ring is expected to have a discernible, albeit sometimes subtle, effect on the reactivity of the distal carboxylic acid group.
| Analog | Substituent Type | Expected Effect on Carbonyl Carbon | Expected Reaction Efficiency |
| 5-Nitro-6-bromo-indane-1-carboxylic acid | Strong Electron-Withdrawing | Increased electrophilicity | High |
| 6-Bromo-indane-1-carboxylic acid | (Parent Compound) | Baseline | Good |
| 5-Methoxy-6-bromo-indane-1-carboxylic acid | Strong Electron-Donating | Decreased electrophilicity | Moderate to Good |
Causality Behind the Results: Electron-withdrawing groups (like -NO₂) pull electron density away from the aromatic ring and, through induction, from the carboxylic acid. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by the amine nucleophile. Conversely, electron-donating groups (like -OCH₃) push electron density into the system, slightly reducing the electrophilicity of the carbonyl carbon and potentially slowing the reaction.
Conclusion: A Guide for the Synthetic Strategist
The reactivity of this compound is a tale of two functional groups. The aryl bromide is a reliable handle for palladium-catalyzed cross-coupling, with reactivity that is highly dependent on the identity of the halogen, following the predictable I > Br > Cl trend. The carboxylic acid is a robust site for transformations like amidation, where its reactivity can be subtly tuned by the electronic nature of other substituents on the aromatic ring.
For the researcher designing a multi-step synthesis, this comparative understanding is critical. If a cross-coupling is the desired first step, the bromo- or iodo-analogs are superior choices over the chloro-analog. If selective functionalization of the carboxylic acid is required in the presence of the aryl halide, conditions must be chosen that do not inadvertently trigger a coupling reaction. This guide provides the foundational principles and practical protocols to make those strategic decisions with confidence.
References
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Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Khan Academy. Nucleophilic substitution reactions. [Link]
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Allen Institute. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]
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ChemOrgChem YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
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Chem Help ASAP YouTube. Suzuki cross-coupling reaction. [Link]
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ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
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Chemistry LibreTexts. B. What is Nucleophilic Substitution?. [Link]
-
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
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RSC Publishing. Synthesis of amides directly from carboxylic acids and hydrazines. [Link]
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Khan Academy. Amide formation from carboxylic acid derivatives. [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
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PubMed Central (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
-
ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
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ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. [Link]
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PubMed Central (PMC). 6-Bromo-1H-indole-3-carboxylic acid. [Link]
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A Comparative Spectroscopic Guide to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid and Its Derivatives
This guide offers an in-depth spectral analysis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, a compound of interest in medicinal chemistry and drug development. By examining its characteristic spectroscopic signatures and comparing them to those of its derivatives, this document aims to provide researchers, scientists, and drug development professionals with a practical framework for the identification and characterization of this class of molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound (CAS 52651-16-8) is a halogenated derivative of indane-1-carboxylic acid.[1][2] The presence of the bromine atom and the carboxylic acid functional group on the indane scaffold makes it a versatile building block in the synthesis of more complex molecules with potential biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in its synthesis and application. This guide will focus on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Spectroscopic Features
The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring, which is saturated. The bromine atom is substituted on the aromatic ring at position 6, and a carboxylic acid group is attached to the chiral center at position 1 of the aliphatic ring.
Caption: Standard workflow for NMR spectroscopic analysis.
IR Spectroscopy Protocol
Caption: Standard workflow for IR spectroscopic analysis.
Mass Spectrometry Protocol
Caption: Standard workflow for Mass Spectrometric analysis.
Conclusion
This guide has provided a detailed spectral comparison of this compound and its derivatives. While a complete experimental dataset for the parent compound and its derivatives is not fully available in the public domain, this guide has combined the available experimental ¹H NMR data with predicted and expected spectral features from other key spectroscopic techniques. The comparative analysis highlights the significant and predictable changes in spectra upon derivatization, offering a valuable resource for researchers in the field. Adherence to the outlined standard experimental protocols will ensure the acquisition of high-quality and reliable data for these and similar compounds.
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A Comparative Guide to the Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of key structural motifs is paramount. 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 52651-16-8) is a valuable building block, incorporating a constrained bicyclic scaffold with functional handles amenable to further chemical elaboration.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, grounded in experimental data and established chemical principles. We will dissect two plausible pathways, evaluating them on scalability, efficiency, and practical viability to inform your synthetic strategy.
Overview of Synthetic Disconnections
The core challenge in synthesizing this compound lies in constructing the indane ring system and installing the carboxylic acid at the C1 position with the correct regiochemistry of the bromine atom at C6. Two logical retrosynthetic approaches emerge:
-
The Indanone Pathway (Route A): This linear approach involves first constructing the 6-bromo-1-indanone core via an intramolecular Friedel-Crafts acylation. The ketone is then elaborated to the target carboxylic acid in subsequent steps.
-
The Nitrile Hydrolysis Pathway (Route B): This convergent route relies on the robust and high-yielding hydrolysis of a pre-formed 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile intermediate.
Below, we explore the experimental realities of each route.
Route A: The Indanone Pathway
This strategy is a classic approach for constructing indanone frameworks.[3][4] It begins with a commercially available substituted propanoic acid and cyclizes it to form the key ketone intermediate, which must then be converted to the carboxylic acid.
Workflow for Route A
Caption: Proposed workflow for the Indanone Pathway (Route A).
Step A1: Synthesis of 6-Bromo-1-indanone via Friedel-Crafts Acylation
The cornerstone of this route is the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid.[5] This reaction is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7][8]
Expertise & Causality: The direct cyclization of the carboxylic acid often requires harsh conditions (e.g., strong polyphosphoric acid at high temperatures) that can lead to side products. The conversion to the acyl chloride, however, generates a highly electrophilic acylium ion intermediate upon coordination with AlCl₃, allowing the reaction to proceed under milder conditions with greater control.[9][10] The para-position of the bromine atom on the starting material directs the cyclization to form the desired 6-bromo isomer.
Experimental Protocol (Adapted from a similar synthesis[11]):
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(4-bromophenyl)propanoic acid (1.0 eq) in a suitable solvent like 1,2-dichloroethane. Add thionyl chloride (2.5 eq) and reflux the mixture for 12-24 hours until the evolution of HCl and SO₂ gas ceases.
-
Reaction Quench & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude 3-(4-bromophenyl)propanoyl chloride is typically used directly in the next step.
-
Friedel-Crafts Cyclization: Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 eq) in dichloromethane to 0°C. Add a solution of the crude acyl chloride in dichloromethane dropwise, ensuring the internal temperature does not exceed 10°C.
-
Work-up: After stirring for 3-4 hours at room temperature, carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromo-1-indanone.
-
Purification: The product can be purified by recrystallization or column chromatography.
Step A2: Proposed Conversion of 6-Bromo-1-indanone to Carboxylic Acid
This conversion is the primary drawback of Route A, as it is not a single, streamlined transformation. A plausible, albeit multi-step, method involves the Reformatsky reaction.[12][13][14]
Mechanism Insight: The Reformatsky reaction utilizes an organozinc reagent formed from an α-haloester (e.g., ethyl bromoacetate) and zinc dust.[12] This enolate adds to the carbonyl of the indanone to form a β-hydroxy ester.[14] This intermediate would then require dehydroxylation (e.g., via Barton-McCombie deoxygenation or conversion to a halide followed by reductive cleavage) and subsequent ester hydrolysis to yield the final product. A successful scale-up of a Reformatsky reaction on a similar indanone has been reported, demonstrating its industrial viability.[15]
Trustworthiness: While the Reformatsky reaction itself is robust, the overall sequence from indanone to the final carboxylic acid is lengthy and not specifically documented for this substrate. Each step (Reformatsky, dehydroxylation, hydrolysis) would require separate optimization, potentially leading to a significant loss of yield over the three-step sequence.
Route B: The Nitrile Hydrolysis Pathway
This route is highly efficient in its final step, leveraging the complete hydrolysis of a nitrile to a carboxylic acid. The success of this pathway is entirely contingent on the availability or efficient synthesis of the key nitrile intermediate.
Workflow for Route B
Caption: Workflow for the Nitrile Hydrolysis Pathway (Route B).
Step B1: Synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
A validated, published synthesis for this specific nitrile intermediate could not be readily located. However, it could plausibly be synthesized from 6-bromo-1-indanone. A potential sequence would involve the reduction of the indanone to 6-bromo-1-indanol, followed by conversion to a halide (e.g., 1-bromo-6-bromoindane) and subsequent nucleophilic substitution with a cyanide salt. Each of these steps is standard but adds to the overall step count.
Trustworthiness: The lack of a direct, published protocol for this key starting material introduces significant uncertainty into this route. Its commercial availability would be a critical enabling factor.
Step B2: Hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
Assuming the nitrile is obtained, the final step is remarkably efficient. A detailed protocol for this exact conversion is available and reports a quantitative yield.[16]
Expertise & Causality: Base-catalyzed hydrolysis of nitriles is a robust and irreversible process.[17] The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by proton transfers to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to the carboxylate salt.[17] A final acidic work-up protonates the carboxylate to yield the desired carboxylic acid. The high temperature (100°C) ensures the complete hydrolysis of both the nitrile and the intermediate amide.
Self-Validating Protocol[16]:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 g, 4.50 mmol) in ethanol (60 mL).
-
Hydrolysis: Add a 50% aqueous solution of potassium hydroxide (KOH, 20 g). Heat the mixture with stirring at 100°C for 16 hours.
-
Work-up: Cool the mixture and concentrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with MTBE (100 mL) to remove any non-polar impurities.
-
Acidification & Extraction: Adjust the aqueous phase to pH=3 with 1 N HCl. This precipitates the carboxylic acid. Extract the product with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The reported yield is quantitative (1.09 g, 100%).[16]
Data and Performance Comparison
| Parameter | Route A: Indanone Pathway | Route B: Nitrile Hydrolysis Pathway |
| Key Intermediate | 6-Bromo-1-indanone | 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile |
| Number of Steps | High (≥ 4 from propanoic acid) | Moderate (2 steps from nitrile) |
| Final Step Yield | Variable/Undocumented | Quantitative (100%)[16] |
| Key Reactions | Friedel-Crafts Acylation, Reformatsky | Nitrile Hydrolysis |
| Reagent Hazards | AlCl₃ (corrosive, moisture-sensitive), Thionyl Chloride (toxic, corrosive), Zinc dust (flammable) | KOH (corrosive), KCN/NaCN (if used for nitrile synthesis - highly toxic) |
| Scalability | Friedel-Crafts is scalable; multi-step conversion to acid is challenging. | Final hydrolysis step is highly scalable; synthesis of nitrile precursor is the main unknown. |
| Trustworthiness | High for indanone synthesis; Low for subsequent conversion due to lack of specific protocol. | Low for nitrile synthesis; Very High for the final hydrolysis step. |
Validation Data (¹H NMR): The final product, this compound, should exhibit a characteristic ¹H NMR spectrum. A reported spectrum shows the following key shifts: ¹H NMR (400 MHz, DMSO-d6) δ = 13.12 - 11.89 (m, 1H, COOH), 7.48 (s, 1H, Ar-H), 7.38 - 7.35 (m, 1H, Ar-H), 7.21 (d, J = 8.0 Hz, 1H, Ar-H), 4.03 - 3.99 (m, 1H, CH-COOH), 2.91 - 2.79 (m, 2H, CH₂), 2.28 - 2.22 (m, 2H, CH₂) ppm.[16]
Conclusion and Recommendations
Both synthetic routes present a classic trade-off between a well-established but lengthy pathway and a highly efficient but unvalidated initial step.
-
Route B, the Nitrile Hydrolysis Pathway, is unequivocally the superior choice if the nitrile precursor is commercially available or if a reliable synthesis for it can be established. The final hydrolysis step is quantitative, simple, and highly scalable, making it ideal for producing large quantities of the target molecule with high purity.[16]
-
Route A, the Indanone Pathway, represents a more traditional, albeit more laborious, approach. The synthesis of the 6-bromo-1-indanone intermediate is based on the robust and well-understood Friedel-Crafts acylation.[5][11] However, the subsequent conversion of the indanone to the carboxylic acid is a significant hurdle, likely requiring a multi-step sequence that needs substantial process development and optimization. This route is best considered when the nitrile precursor for Route B is inaccessible.
For drug development professionals, where time and efficiency are critical, the primary recommendation is to first source 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile . If it is available, Route B is the clear path forward. If not, Route A provides a viable, though more challenging, research direction.
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A Comparative Guide to Enantiomeric Excess Determination of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid
Introduction
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral building block whose enantiomeric purity is critical in the synthesis of pharmacologically active molecules.[1][2] The spatial arrangement of substituents around its stereocenter dictates its interaction with other chiral entities, such as biological receptors, making the precise determination of enantiomeric excess (ee) a non-negotiable aspect of quality control and process development in the pharmaceutical industry.[3] This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the enantiomeric composition of this key intermediate. We will explore both direct and indirect methods, detailing the causality behind experimental choices and providing validated protocols to ensure trustworthy and reproducible results.
I. Direct Chiral Separation Methods: The Gold Standard
Direct methods rely on the use of a chiral environment to distinguish between enantiomers, most commonly a chiral stationary phase (CSP) in chromatography. These techniques are often preferred for their accuracy and straightforward data interpretation, as they do not require chemical modification of the analyte.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric purity assessment due to its robustness and broad applicability.[1][2] The separation mechanism is based on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
Causality of Method Design: For an acidic analyte like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving carboxylic acid enantiomers. The choice between normal-phase and reversed-phase mode depends on analyte solubility and desired selectivity. Normal-phase often provides better selectivity, while reversed-phase is compatible with aqueous samples. An acidic modifier, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to suppress the ionization of the analyte's carboxyl group, leading to sharper peaks and improved resolution by ensuring a consistent interaction state with the CSP.[4]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for direct ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC
-
System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
B. Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[5] It utilizes supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity, enabling faster separations and reduced solvent consumption.[6][7][8]
Causality of Method Design: The principles of chiral recognition in SFC are similar to normal-phase HPLC. The same polysaccharide-based CSPs are highly effective.[7] The mobile phase consists of CO2 modified with a small amount of a polar organic solvent (co-solvent or modifier), typically an alcohol like methanol or ethanol. The acidic nature of CO2 in combination with an alcohol can form carbonic acid in-situ, which may be sufficient to protonate the analyte.[7] However, for robust analysis, a small amount of an acidic additive is still recommended to ensure consistent peak shapes. The high diffusion rates in SFC often lead to higher column efficiency and faster analysis times compared to HPLC.[8]
Detailed Protocol: Chiral SFC
-
System: An SFC system with a back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent).
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v) with 0.1% TFA in the methanol modifier.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Data Analysis: Calculation is identical to the HPLC method.
II. Indirect Methods via Diastereomer Formation
Indirect methods involve chemically converting the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[9] Diastereomers have different physical properties and can be separated using standard, achiral analytical techniques.[3]
A. Gas Chromatography (GC) with Chiral Derivatization
This classic approach is highly sensitive but requires that the analyte be volatile and thermally stable, or be made so through derivatization. For a carboxylic acid, derivatization is mandatory.[10]
Causality of Method Design: The carboxylic acid group must first be converted into a less polar, more volatile functional group, such as an ester or amide.[11] By using an enantiomerically pure alcohol or amine as the derivatizing agent, diastereomeric esters or amides are formed.[9] For example, reacting the racemic acid with (S)-(-)-α-methylbenzylamine forms two diastereomeric amides that can be readily separated on a standard achiral GC column (e.g., a polysiloxane phase like DB-5). The reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.[3] A coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is often used to facilitate amide bond formation.[9]
Experimental Workflow: Indirect GC Analysis
Caption: Workflow for indirect ee determination via derivatization and GC.
Detailed Protocol: GC with Amide Derivatization
-
Derivatization: a. In a vial, dissolve ~5 mg of this compound in 1 mL of anhydrous dichloromethane. b. Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine. c. Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC). d. Seal the vial and stir at room temperature for 4 hours or until the reaction is complete (monitor by TLC). e. Filter the dicyclohexylurea (DCU) byproduct and analyze the filtrate directly.
-
GC Analysis: a. System: Gas chromatograph with a Flame Ionization Detector (FID). b. Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. c. Carrier Gas: Helium, constant flow at 1 mL/min. d. Injector Temperature: 280 °C. e. Detector Temperature: 300 °C. f. Oven Program: Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min. g. Injection: 1 µL, split ratio 50:1.
-
Data Analysis: The calculated diastereomeric excess (% de) of the product is equal to the enantiomeric excess (% ee) of the original analyte.
B. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful, non-destructive method for ee determination.[12] In the presence of a chiral solvating agent (CSA), enantiomers form transient, rapidly-equilibrating diastereomeric complexes.[13] This association leads to distinct chemical shifts for corresponding nuclei in the two enantiomers, allowing for their quantification by integrating the respective signals.
Causality of Method Design: The key is to select a CSA that interacts strongly enough with the analyte to induce observable chemical shift non-equivalence. For carboxylic acids, chiral amines or amino alcohols are effective CSAs. The interaction is typically an acid-base association. The different spatial arrangements in the transient diastereomeric complexes cause protons near the stereocenter of the analyte to experience slightly different magnetic environments, resulting in signal splitting in the 1H NMR spectrum. The absence of covalent bond formation means the sample can be recovered, and there is no risk of kinetic resolution.[12]
Detailed Protocol: NMR with a CSA
-
Sample Preparation: a. Dissolve ~10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube. b. Acquire a standard 1H NMR spectrum of the racemic analyte. c. To the same tube, add 1.0 to 1.5 equivalents of an enantiopure CSA (e.g., (R)-1-(1-Naphthyl)ethylamine). d. Mix thoroughly and acquire the 1H NMR spectrum again.
-
NMR Analysis: a. System: 400 MHz or higher NMR spectrometer. b. Experiment: Standard 1D Proton experiment. c. Data Processing: Identify a well-resolved proton signal (ideally a singlet or doublet) near the stereocenter that splits into two distinct signals upon addition of the CSA.
-
Data Analysis: Carefully integrate the two separated signals (I1 and I2). The ee is calculated as: % ee = |(I1 - I2) / (I1 + I2)| * 100
III. Method Comparison Summary
The choice of method depends on factors such as available equipment, required sensitivity, sample throughput, and the stage of drug development.
| Feature | Chiral HPLC | Chiral SFC | GC (with Derivatization) | NMR (with CSA) |
| Principle | Direct separation on CSP | Direct separation on CSP | Indirect; separation of diastereomers | Indirect; spectral distinction of diastereomeric complexes |
| Sample Prep | Simple (dissolve & inject) | Simple (dissolve & inject) | Complex (chemical reaction required) | Moderate (addition of CSA) |
| Analysis Time | 10-30 min | 3-10 min | 20-40 min (plus reaction time) | 5-15 min |
| Resolution | Excellent | Excellent | Very High | Moderate to Good |
| Sensitivity | Good (UV detection) | Good (UV detection) | Excellent (FID/MS detection) | Low (requires mg of sample) |
| Green Chemistry | Poor (high organic solvent use) | Excellent (uses CO2) | Fair (requires solvents for reaction) | Good (solvents can be evaporated) |
| Method Dev. | Moderate to High | Moderate to High | High (reaction optimization needed) | Moderate |
| Cost | High (chiral columns) | Very High (instrumentation) | Low (standard columns) | High (instrumentation) |
| Best For | Routine QC, high accuracy | High-throughput screening, green chemistry | Trace analysis, high sensitivity | Structural confirmation, non-destructive analysis |
Conclusion and Recommendations
For the routine, high-precision determination of the enantiomeric excess of This compound , Chiral HPLC remains the benchmark method due to its reliability and the wide availability of effective polysaccharide-based columns. For laboratories focused on high-throughput screening and sustainable practices, Chiral SFC is the superior choice, offering significant advantages in speed and reduced environmental impact.
The indirect GC method is most valuable when very high sensitivity is required to detect trace enantiomeric impurities, provided the time for derivatization and method development can be justified. Finally, NMR with a chiral solvating agent serves as an excellent orthogonal technique for confirmation, especially when a non-destructive analysis is preferred, though it lacks the sensitivity of chromatographic methods. The selection of the optimal method is a strategic decision that must align with the specific analytical challenges and resource landscape of the laboratory.
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Kim, H., Kim, G., & Lee, Y. (2016). Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society, 37(8), 1264-1269. Retrieved from [Link]
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Fukushima, Y., Harada, T., & Akai, S. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5091-5097. Retrieved from [Link]
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Pace, V., & Joyce, L. A. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 134(10), 5004–5007. Retrieved from [Link]
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Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. Chrom Tech. Retrieved from [Link]
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Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. Retrieved from [Link]
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Montalvo-González, E., & García-Ramos, Y. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3163. Retrieved from [Link]
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Joyce, L. A., May, J. A., & Laviska, D. A. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(10), 5004-5007. Retrieved from [Link]
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Welch, C. J., Biba, M., & Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Comprehensive Chirality, 8, 279-298. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Differences Between Bromo-indene Regioisomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Bromo-indenes, a class of compounds with significant applications in organic synthesis and materials science, exist as various regioisomers depending on the position of the bromine atom on the indene scaffold. The differentiation of these isomers is a common analytical challenge. This guide provides an in-depth comparison of the spectroscopic characteristics of bromo-indene regioisomers, offering field-proven insights into how the position of the bromine substituent influences their spectral fingerprints.
Introduction: The Challenge of Regioisomer Differentiation
The indene core, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, offers multiple sites for substitution. When a single bromine atom is introduced, seven constitutional isomers are possible: 1-, 2-, 3-, 4-, 5-, 6-, and 7-bromo-1H-indene. While sharing the same molecular formula and weight, these regioisomers exhibit distinct chemical and physical properties, which are reflected in their spectroscopic data. Understanding these subtle yet significant differences is crucial for unambiguous characterization and ensuring the integrity of subsequent synthetic steps.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive framework for differentiating bromo-indene regioisomers.
The Foundation: Spectroscopic Properties of Indene
Before examining the effects of bromination, it is essential to understand the spectroscopic signature of the parent indene molecule.
| Spectroscopic Data for Indene (C₉H₈) | |
| ¹H NMR (CDCl₃, ppm) | δ 7.47-7.40 (m, 2H), 7.26 (t, J=7.4 Hz, 1H), 7.19 (d, J=7.4 Hz, 1H), 6.88 (dt, J=5.6, 2.0 Hz, 1H), 6.55 (dt, J=5.6, 1.9 Hz, 1H), 3.39 (t, J=1.9 Hz, 2H)[1] |
| ¹³C NMR (CDCl₃, ppm) | δ 144.8, 143.6, 134.0, 132.1, 126.2, 124.6, 123.7, 121.0, 39.0[2] |
| IR (cm⁻¹) | 3060 (C-H aromatic), 2840 (C-H aliphatic), 1610, 1460 (C=C aromatic)[3] |
| Mass Spectrum (m/z) | 116 (M⁺), 115 (M⁺-H)[3] |
The Impact of Bromine Substitution: A Spectroscopic Comparison
The introduction of a bromine atom significantly alters the electronic and magnetic environment of the indene ring system. The following sections detail how these changes manifest in various spectroscopic techniques for different bromo-indene regioisomers. Due to the limited availability of a complete experimental dataset for all seven isomers in a single source, the following data is compiled from various sources and predicted values based on established principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing bromo-indene regioisomers. The chemical shift, multiplicity, and coupling constants of the protons are highly sensitive to the position of the electronegative bromine atom.
Key Differentiating Features in ¹H NMR:
-
Downfield Shift of Proximal Protons: Protons ortho to the bromine atom experience a significant downfield shift due to the deshielding effect of the halogen.
-
Changes in Aromatic Region Splitting Patterns: The substitution pattern on the benzene ring dictates the multiplicity of the aromatic protons. For instance, a 4- or 7-bromo substitution will lead to a more complex splitting pattern in the aromatic region compared to a 5- or 6-bromo substitution.
-
Vinyl Proton Shifts: The chemical shifts of the cyclopentene vinyl protons (H2 and H3) are also influenced by the bromine's position, particularly in the case of 1-, 2-, and 3-bromoindenes.
Comparative ¹H NMR Data (Predicted and Experimental, CDCl₃, ppm):
| Regioisomer | H1 | H2 | H3 | H4 | H5 | H6 | H7 |
| Indene | 3.39 (t) | 6.55 (dt) | 6.88 (dt) | 7.47-7.40 (m) | 7.26 (t) | 7.19 (d) | 7.47-7.40 (m) |
| 4-Bromoindene | ~3.4 | ~6.6 | ~6.9 | - | ~7.1 (d) | ~7.0 (t) | ~7.6 (d) |
| 5-Bromoindene | ~3.4 | ~6.5 | ~6.8 | ~7.5 (d) | - | ~7.3 (dd) | ~7.6 (s) |
| 6-Bromoindene | ~3.4 | ~6.5 | ~6.9 | ~7.3 (d) | ~7.2 (dd) | - | ~7.6 (d) |
| 7-Bromoindene | ~3.4 | ~6.6 | ~6.9 | ~7.2 (d) | ~7.1 (t) | ~7.4 (d) | - |
(Note: Data for 1-, 2-, and 3-bromoindene is less commonly reported and can be more complex due to potential isomerization. The table focuses on the more stable aromatic-substituted isomers.)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides complementary information, with the chemical shift of each carbon atom being highly dependent on its electronic environment.
Key Differentiating Features in ¹³C NMR:
-
Directly Attached Carbon (C-Br): The carbon atom directly bonded to the bromine typically experiences a significant downfield shift, although this effect is less pronounced than that of more electronegative halogens.
-
Ipso-Carbon Shift: The carbon atom at the point of substitution (the ipso-carbon) will have a characteristic chemical shift.
-
Pattern of Aromatic Signals: The number and chemical shifts of the aromatic carbon signals provide a clear fingerprint for the substitution pattern.
Comparative ¹³C NMR Data (Predicted and Experimental, CDCl₃, ppm):
| Regioisomer | C1 | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
| Indene | 39.0 | 132.1 | 126.2 | 143.6 | 124.6 | 123.7 | 121.0 | 124.6 | 144.8 |
| 5-Bromo-2,3-dihydro-1H-indene | ~32 | ~25 | ~32 | ~145 | ~127 | ~120 | ~130 | ~125 | ~143 |
| 6-Bromo-1H-indene-2-carboxylate (methyl) | ~38 | ~135 | ~130 | ~142 | ~126 | ~129 | ~122 | ~123 | ~143 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the indene core and confirming the aromatic substitution pattern.
Key Differentiating Features in IR:
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.
-
Out-of-Plane Bending (OOP): The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
Characteristic IR Absorption Regions (cm⁻¹):
| Vibration | 4- & 7-Bromo isomers | 5- & 6-Bromo isomers |
| Aromatic C-H OOP | ~850-800 and ~770-730 | ~880-860 and ~820-780 |
| C-Br Stretch | ~600-500 | ~600-500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the bromo-indene isomers.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to the mass of C₉H₇Br. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (M⁺ and M⁺+2).
-
Fragmentation Pattern: While the primary fragmentation pathway for many isomers involves the loss of a bromine radical (M⁺ - Br) followed by loss of H, subtle differences in the relative intensities of fragment ions may be observed, reflecting the stability of the resulting carbocations. For example, fragmentation of 1-bromoindene may be more facile due to the lability of the bromine at the allylic position.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Objective: To prepare a sample of the bromo-indene isomer for ¹H and ¹³C NMR analysis.
-
Procedure:
-
Weigh 5-10 mg of the bromo-indene sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
2. NMR Data Acquisition
-
Objective: To acquire high-quality ¹H and ¹³C NMR spectra.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
3. IR Spectroscopy
-
Objective: To obtain the infrared spectrum of the bromo-indene isomer.
-
Procedure (for solid samples using KBr pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Record the spectrum.
-
4. Mass Spectrometry
-
Objective: To determine the mass-to-charge ratio and fragmentation pattern.
-
Procedure (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC-MS system.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
Acquire the mass spectrum.
-
Conclusion
The differentiation of bromo-indene regioisomers is a task that requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most definitive structural information. The chemical shifts and coupling patterns of the aromatic and vinyl protons, in particular, serve as reliable fingerprints for each isomer. Infrared spectroscopy complements this data by confirming the substitution pattern on the aromatic ring. By carefully applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize their bromo-indene compounds, ensuring the success of their synthetic endeavors.
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A Comparative Guide to Substituted Indene Carboxylic Acids: Synthesis, Anticancer, and Antimicrobial Activities
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold, a fused bicyclic system of benzene and cyclopentene, represents a "privileged structure" in medicinal chemistry. Its derivatives, particularly substituted indene carboxylic acids, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of these compounds, focusing on their synthesis, anticancer, and antimicrobial properties. By examining the structure-activity relationships (SAR) underpinned by experimental data, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents.
Synthetic Strategies for Substituted Indene Carboxylic Acids
The biological evaluation of a diverse library of substituted indene carboxylic acids is contingent on robust and versatile synthetic methodologies. Several synthetic routes have been developed, each with its advantages and limitations, allowing for the introduction of various substituents on both the aromatic and cyclopentene rings.
A common and effective strategy for synthesizing substituted indenes involves the use of functionalized indanones as key intermediates. For instance, 5-nitroindan-1-one can serve as a versatile starting material for the introduction of functionalities at the 5-position of the indene ring. An aldol-type reaction between the nitroindanone and the lithium salt of an N,N-disubstituted acetamide, followed by acid-catalyzed dehydration, provides an efficient pathway to (5-nitro-3-indenyl)acetamides. These intermediates can then be further manipulated to introduce a variety of substituents.[1]
Another powerful approach involves transition metal-catalyzed reactions. For example, a platinum-catalyzed Rautenstrauch reaction of propargyl carbonates offers a regiodivergent route to functionalized indenes.[2] This method allows for the selective synthesis of different regioisomers, which is crucial for exploring the impact of substituent positioning on biological activity. Furthermore, palladium- and copper-catalyzed post-functionalization reactions of iodo-indenes provide a means to introduce a wide range of substituents in a controlled manner.[3]
The synthesis of the carboxylic acid moiety can be achieved through various methods, including the oxidation of a suitable precursor or the introduction of a carboxyl group via carboxylation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.
Diagram: Synthetic Approach to Functionalized Indenes
Caption: A generalized synthetic pathway to functionalized indene derivatives starting from substituted indanones.
Comparative Anticancer Activity
Substituted indene carboxylic acids have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4][5]
Inhibition of Tubulin Polymerization
Several studies have identified indene derivatives that bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6] A comparative analysis of various substituted dihydro-1H-indene derivatives reveals key structure-activity relationships.
For instance, a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were synthesized and evaluated for their antiproliferative activity.[5] The nature of the substituent on the second aromatic ring (B ring) significantly influences the cytotoxic potency.
Table 1: Comparative Antiproliferative Activity of Dihydro-1H-indene Derivatives against K562 Cancer Cells [5]
| Compound | B Ring Substituent | IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 |
| 12j | 3,4,5-trimethoxyphenyl | > 0.1 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.087 |
| 15a | 3,4-dimethoxyphenyl | ~0.2 |
| 15b | 4-hydroxyphenyl | ~0.4 |
| CA-4 | (Positive Control) | 0.032 |
From the data, it is evident that compound 12d , with a 4-hydroxy-3-methoxyphenyl substituent, exhibits the most potent antiproliferative activity, comparable to the well-known tubulin inhibitor combretastatin A-4 (CA-4).[5] The presence of a hydroxyl group at the 4-position and a methoxy group at the 3-position of the B ring appears to be crucial for high potency. Replacing the trimethoxy core with a dimethoxy or a single hydroxyl group leads to a decrease in activity, highlighting the importance of the substitution pattern on the indene core itself for potent anticancer effects.[5]
Experimental Protocol: In Vitro Cell Growth Inhibition Assay (CCK-8)
To ensure the reliability and reproducibility of the cytotoxicity data, a standardized protocol such as the Cell Counting Kit-8 (CCK-8) assay is employed.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (substituted indene carboxylic acids) and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug (e.g., CA-4 or doxorubicin), is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
CCK-8 Assay: After incubation, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram: Workflow for In Vitro Anticancer Assay
Caption: A stepwise workflow for determining the in vitro anticancer activity of substituted indene carboxylic acids.
Comparative Antimicrobial Activity
In addition to their anticancer properties, substituted indene carboxylic acids have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the indene ring.
Structure-Activity Relationship in Antimicrobial Indenes
A study on a series of indene derivatives revealed that the introduction of sulfoxide and sulfone moieties can lead to potent and selective antimicrobial activity.[7] Specifically, sulfoxide derivatives exhibited broad-spectrum antibacterial activity, while sulfones were more selective towards Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity of Substituted Indene Derivatives [7]
| Compound | Functional Group | Target Organism | MIC (µg/mL) |
| 12c | Sulfoxide | Escherichia coli | (Fourfold higher potency than reference drug) |
| 14c | Sulfone | Candida albicans | 1.2 |
| Reference Drug | - | Escherichia coli | - |
Compound 12c , a sulfoxide derivative, was found to be four times more potent against Escherichia coli than the reference drug, demonstrating the potential of this class of compounds.[7] In the antifungal studies, compound 14c , a sulfone derivative, showed the highest activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL.[7]
The presence of halogen atoms in the molecular structure can also significantly influence antimicrobial activity. Halogenated compounds often exhibit enhanced lipophilicity, which can facilitate their passage through microbial cell membranes.[8][9] While direct comparative studies between halogenated and non-halogenated indene carboxylic acids are limited, the general trend observed in other classes of bioactive molecules suggests that the introduction of halogens, such as chlorine or fluorine, could be a viable strategy to enhance the antimicrobial potency of indene derivatives.[10][11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial activity of new compounds. The broth microdilution method is a standardized and widely used technique.[12][13][14]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Test Compound: The substituted indene carboxylic acid is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A known effective antibiotic or antifungal agent.
-
Negative Control: Vehicle solvent (e.g., DMSO) at the highest concentration used.
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[13]
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of substituted indene carboxylic acids.
Conclusion and Future Directions
Substituted indene carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. The comparative analysis of their anticancer and antimicrobial activities reveals critical structure-activity relationships that can guide future drug design efforts. The potency of these compounds is highly tunable through the strategic introduction of various substituents on the indene core.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting direct comparative studies of systematically varied substituents (e.g., halogens, alkyl chains, heterocyclic moieties) under standardized assay conditions to provide a clearer understanding of their influence on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their mode of action and to identify potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
-
Development of Novel Synthetic Methodologies: Exploring new and efficient synthetic routes to access a wider diversity of substituted indene carboxylic acids, including those with challenging substitution patterns.
By leveraging the insights gained from such comparative studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
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A Comparative Guide to 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indane Scaffold
The indane ring system, a fused bicyclic structure of benzene and cyclopentane, is a privileged scaffold in drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive core for designing molecules that interact with specific biological targets.[1] Several successful drugs, including the anti-inflammatory agent Sulindac and the Alzheimer's treatment Donepezil, feature the indane moiety, highlighting its therapeutic potential.[1] 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, with its strategic placement of a bromine atom and a carboxylic acid group, serves as a valuable intermediate for creating a diverse library of compounds for biological screening. The bromine atom offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid group can be readily converted to amides, esters, and other functionalities.
Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The efficient synthesis of this compound is crucial for its application in research and development. Here, we compare two potential synthetic pathways, highlighting their advantages and disadvantages.
Method 1: Hydrolysis of 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
This is a well-documented and high-yielding approach. The synthesis starts from the corresponding nitrile, which is hydrolyzed under basic conditions to afford the carboxylic acid.
Workflow for Synthesis via Nitrile Hydrolysis
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Experimental Protocol:
A detailed protocol for this synthesis is available in the literature.[2] In a typical procedure, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile is refluxed with a concentrated solution of potassium hydroxide in ethanol for an extended period.[2] The reaction mixture is then concentrated, and the aqueous phase is acidified to precipitate the carboxylic acid.[2] Subsequent extraction with an organic solvent and purification yields the final product.[2]
Advantages:
-
High reported yield (approaching 100%).[2]
-
Utilizes readily available and relatively inexpensive reagents.
Disadvantages:
-
Requires a lengthy reaction time (16 hours).[2]
-
The use of a strong base at high temperatures may not be suitable for substrates with sensitive functional groups.
Method 2: Alternative Synthetic Strategies
While the nitrile hydrolysis is a robust method, other synthetic strategies common for preparing carboxylic acids could be adapted. These include the carboxylation of a Grignard reagent or the malonic ester synthesis.
Conceptual Workflow for Grignard-based Synthesis
Caption: Conceptual workflow for the synthesis of this compound via a Grignard reagent.
Discussion:
The Grignard-based synthesis would involve the formation of an organomagnesium reagent from a suitable bromo-indane precursor, followed by its reaction with carbon dioxide.[3] The malonic ester synthesis would entail the alkylation of diethyl malonate with a 6-bromo-1-haloindane, followed by hydrolysis and decarboxylation.[4][5]
Comparative Insights:
| Feature | Nitrile Hydrolysis | Grignard Carboxylation | Malonic Ester Synthesis |
| Starting Material | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | 1-Halo-6-bromo-2,3-dihydro-1H-indene | 1-Halo-6-bromo-2,3-dihydro-1H-indene |
| Key Reagents | KOH, Ethanol | Mg, CO2 | Diethyl malonate, NaOEt |
| Reaction Conditions | High temperature, long reaction time | Anhydrous conditions | Requires strong base |
| Yield | High | Variable | Generally good |
| Scalability | Potentially scalable | Can be challenging on a large scale | Scalable |
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52651-16-8 | [6] |
| Molecular Formula | C₁₀H₉BrO₂ | [6] |
| Molecular Weight | 241.08 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Boiling Point | 357.8 °C | [6] |
| Flash Point | 142 °C | [6] |
Spectroscopic Data:
A reported ¹H NMR spectrum (400 MHz, DMSO-d6) shows characteristic peaks at δ = 13.12 - 11.89 (m, 1H, COOH), 7.48 (s, 1H, Ar-H), 7.38 - 7.35 (m, 1H, Ar-H), 7.21 (d, J = 8.0 Hz, 1H, Ar-H), 4.03 - 3.99 (m, 1H, CH-COOH), 2.91 - 2.79 (m, 2H, CH₂), and 2.28 - 2.22 (m, 2H, CH₂) ppm.[2] This data is consistent with the proposed structure.
Potential as an Anti-inflammatory Agent: A Comparative Outlook
The indane-1-carboxylic acid scaffold is a well-established pharmacophore in the field of anti-inflammatory drug discovery.[1] Two notable examples are Sulindac and Clidanac, both of which are non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Structures of Comparative Compounds
Caption: Structures of this compound and the established anti-inflammatory drugs Sulindac and Clidanac.
Comparative Data of Known Indane-based Anti-inflammatory Drugs:
| Compound | Target(s) | Reported Activity |
| Sulindac | COX-1 and COX-2 | Effective in treating rheumatoid arthritis and osteoarthritis at 300-400 mg daily.[9] |
| Clidanac | Not specified | Possesses high levels of analgesic, anti-inflammatory, and antipyretic activities. |
Experimental Protocol for In Vitro Anti-inflammatory Screening (COX Inhibition Assay):
For researchers interested in evaluating the anti-inflammatory potential of this compound or its derivatives, a COX inhibitor screening assay is a standard method. Commercially available kits provide a reliable platform for this purpose.
Workflow for a Fluorometric COX-2 Inhibitor Screening Assay
Caption: Generalized workflow for a fluorometric COX-2 inhibitor screening assay.[10]
Key Steps in the Assay: [10]
-
Reagent Preparation: All components, including the COX-2 enzyme, substrate (arachidonic acid), and a fluorescent probe, are prepared according to the kit's instructions.
-
Reaction Setup: The enzyme, buffer, cofactor, and probe are combined in a 96-well plate.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.
-
Reaction Initiation: The reaction is started by adding the substrate, arachidonic acid.
-
Data Acquisition: The fluorescence is measured over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of indane carboxylic acid derivatives is influenced by the nature and position of substituents on the indane ring. For instance, the presence of a halogen, such as chlorine in Clidanac, can significantly enhance potency. The bromine atom in this compound is therefore of particular interest for SAR studies. Researchers can systematically modify this position to explore its impact on biological activity.
Conclusion and Future Directions
This compound is a valuable and versatile building block with significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its straightforward, high-yielding synthesis makes it an attractive starting material for the generation of compound libraries. While direct biological data for this specific molecule is limited, its structural relationship to established NSAIDs provides a strong rationale for its investigation.
Future research should focus on:
-
Systematic Biological Evaluation: Determining the in vitro and in vivo anti-inflammatory activity of this compound and its derivatives.
-
Structure-Activity Relationship Studies: Exploring the impact of modifications at the bromine and carboxylic acid positions on biological potency and selectivity.
-
Optimization of Synthetic Routes: Developing more efficient and scalable synthetic methods to access this and related indane scaffolds.
This guide provides a solid foundation for researchers to embark on the exploration of this compound and its potential to contribute to the development of new and improved therapeutics.
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A Multi-Pronged Approach to the Structural Verification of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Introduction: In the realm of drug discovery and development, the unambiguous structural confirmation of a molecule is a foundational pillar upon which all subsequent research is built. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. The subject of this guide, 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid, is a substituted indane derivative, a scaffold of interest in medicinal chemistry. This document provides a comprehensive, multi-technique guide for researchers to rigorously verify its structure, moving from initial hypothesis to final confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary verification tools, culminating with a discussion on X-ray Crystallography as the gold standard for absolute structural determination. This guide emphasizes not just the "how" but the "why," providing the scientific rationale behind each analytical choice and data interpretation.
The Hypothesized Structure
Before embarking on experimental verification, we must clearly define the structure . The molecule, this compound, has the molecular formula C₁₀H₉BrO₂.[1][2] Its core is a bicyclic system composed of a benzene ring fused to a five-membered ring, which is saturated. A carboxylic acid group is attached at position 1 of the aliphatic ring, and a bromine atom is substituted at position 6 of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | ~241.08 g/mol | |
| Monoisotopic Mass | 239.97859 Da | [1] |
| SMILES | C1CC2=C(C1C(=O)O)C=C(C=C2)Br | [1] |
Our task is to design a set of experiments that will confirm this specific connectivity and substitution pattern, distinguishing it from potential isomers such as 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
Logical Workflow for Structural Verification
The verification process follows a logical progression from establishing the elemental composition and molecular weight to mapping the precise connectivity of atoms. Each step provides a layer of evidence, and together they form a self-validating system.
Caption: Orthogonal workflow for structural verification.
Part 1: Mass Spectrometry – The Elemental Blueprint
The first step in characterizing any unknown is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.
Causality of Choice: Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of a unique elemental formula. This is critical for distinguishing between compounds that may have the same nominal mass but different atomic compositions.
Expected HRMS Data
For this compound (C₁₀H₉BrO₂), we expect to see a distinct isotopic pattern for the molecular ion [M]⁺ or its common adducts (e.g., [M+H]⁺, [M+Na]⁺) due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 m/z units.
| Ion | Calculated Exact Mass (Da) | Expected Observation |
| [M(⁷⁹Br)+H]⁺ | 240.9862 | High-intensity peak |
| [M(⁸¹Br)+H]⁺ | 242.9842 | Peak of ~98% intensity relative to M+H |
| [M(⁷⁹Br)+Na]⁺ | 262.9681 | High-intensity peak |
| [M(⁸¹Br)+Na]⁺ | 264.9661 | Peak of ~98% intensity relative to M+Na |
Data derived from elemental composition.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to an electrospray ionization (ESI) source.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.
-
Acquisition: Infuse the sample directly or via Liquid Chromatography (LC). Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Analysis: Process the spectrum to identify the molecular ion cluster. Compare the measured accurate mass of the monoisotopic peak and the isotopic distribution pattern with the theoretical values for C₁₀H₉BrO₂. The mass error should be below 5 ppm.
Predicted Fragmentation (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion. For our target, key fragmentations would likely involve:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of COOH (45 Da) , a common fragmentation for carboxylic acids.
-
Loss of Br (79/81 Da) .
-
Cleavage of the aliphatic ring.
The presence of a bromine atom on the aromatic ring would be strongly suggested by fragment ions that retain the characteristic M/M+2 isotopic pattern.
Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity
While MS provides the formula, NMR spectroscopy elucidates the precise arrangement of atoms. A combination of ¹H and ¹³C NMR is essential.
¹H NMR Spectroscopy: The Proton Perspective
This is one of the most informative experiments. We will analyze chemical shift, integration, and multiplicity (splitting pattern) to piece together the proton framework. Based on a documented synthesis, the following ¹H NMR data was obtained in DMSO-d₆.[3]
| Proton Assignment | Experimental δ (ppm)[3] | Multiplicity | Integration | Rationale for Assignment |
| -COOH | 12.5 (broad) | s | 1H | Very downfield, acidic proton, exchanges with D₂O. |
| H-7 | 7.48 | s | 1H | Aromatic proton adjacent to the bromine-bearing carbon and the ring fusion. Expected to be a singlet due to lack of ortho or meta coupling partners. |
| H-5 | 7.37 | d | 1H | Aromatic proton ortho to H-4, showing doublet coupling. |
| H-4 | 7.21 | d | 1H | Aromatic proton ortho to H-5, showing doublet coupling. |
| H-1 | 4.01 | t | 1H | Methine proton alpha to the carboxylic acid, deshielded. Split into a triplet by the two adjacent H-2 protons. |
| H-3 | 2.85 | m | 2H | Methylene protons on the aromatic side of the 5-membered ring. Complex multiplet. |
| H-2 | 2.25 | m | 2H | Methylene protons adjacent to H-1 and H-3. Complex multiplet. |
Comparative Analysis: The key differentiator from an isomer like 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid would be the aromatic region. The 5-bromo isomer would exhibit a different splitting pattern, likely an ABX system or three distinct aromatic signals with different coupling constants, rather than the singlet and two doublets observed for the 6-bromo structure.
¹³C NMR Spectroscopy: The Carbon Backbone
| Carbon Assignment | Predicted δ (ppm) Range | Rationale |
| -C=O | 170 - 185 | Carboxylic acid carbonyl carbon.[5] |
| C-7a, C-3a | 140 - 150 | Quaternary aromatic carbons at the ring junction. |
| C-4, C-5, C-7 | 125 - 135 | Aromatic CH carbons. |
| C-6 | 115 - 125 | Aromatic carbon directly attached to bromine (C-Br bond). |
| C-1 | 45 - 55 | Methine carbon alpha to the carbonyl. |
| C-3 | 30 - 40 | Aliphatic methylene carbon adjacent to the aromatic ring. |
| C-2 | 25 - 35 | Aliphatic methylene carbon. |
The presence of exactly 10 distinct signals would confirm the proposed structure's asymmetry. A symmetrical isomer might show fewer signals.
Protocol: 1D NMR Acquisition (¹H & ¹³C)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire the spectrum using a standard pulse program. A 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of ~4 seconds is typically sufficient.[4]
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. A relaxation delay of 2 seconds is a good starting point.[4]
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift axis using the residual solvent peak as an internal reference.
2D NMR for Unambiguous Assignment
To definitively link the proton and carbon frameworks, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) are invaluable.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Introduction: As researchers and drug development professionals, our work with novel compounds like 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (C₁₀H₉BrO₂) is a solid, brominated organic compound that requires careful handling due to its toxicological profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
The presence of a carbon-bromine bond classifies this compound as a halogenated organic . This is a critical designation, as halogenated wastes are subject to specific, stringent disposal regulations due to the potential for forming hazardous byproducts, such as hydrogen bromide (HBr), during thermal decomposition[4].
Part 2: Regulatory Imperatives for Halogenated Waste
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) provides guidelines for waste classification under the Code of Federal Regulations, Title 40, Part 261.3 (40 CFR 261.3)[2].
As a chemical waste generator, you are legally obligated to determine if your waste is hazardous[2]. Given its GHS hazard classifications and its nature as a brominated organic compound, this compound must be managed as hazardous waste . Specifically, it falls into the category of halogenated organic waste [5][6]. This classification expressly forbids disposal via standard means such as sewer systems or regular trash and mandates a specific "cradle-to-grave" management pathway[7].
Part 3: On-Site Handling and Waste Segregation Protocol
Proper disposal begins in the laboratory. Meticulous on-site handling and segregation are crucial for ensuring safety and preventing costly disposal complications.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the compound, whether in pure form or as waste, ensure you are wearing the correct PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against serious eye irritation[2][8].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact and irritation[2].
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which can cause respiratory irritation[2][9].
Step 2: Designate a Proper Waste Container
-
Use a dedicated, sealable, and chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE" [5].
-
The container must also list the full chemical name: "this compound" and any solvents used.
-
Ensure the container is kept closed when not in use.
Step 3: Practice Strict Waste Segregation This is the most critical step in on-site management.
-
DO NOT mix halogenated organic waste with non-halogenated organic waste[5][6]. Co-mingling these waste streams forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs[7].
-
DO NOT mix with incompatible materials such as strong bases or strong oxidizing agents[8].
-
DO NOT dispose of this material down the drain. This is a violation of environmental regulations[7].
Part 4: Approved Disposal Pathway: A Step-by-Step Guide
Once the waste is properly segregated and containerized, follow this protocol to ensure its final disposal is compliant and safe.
Step 1: Finalize Waste Characterization Ensure the waste container's contents are accurately documented. If the compound was dissolved in a solvent for an experiment, that solvent must also be listed. If a non-halogenated solvent was used, the entire mixture is now considered halogenated waste.
Step 2: Contact Your Institutional Environmental Health & Safety (EHS) Office Your institution's EHS department is your primary resource for waste disposal. They are trained in federal, state, and local regulations and have established contracts with certified disposal vendors. Provide them with a complete and accurate description of the waste.
Step 3: Arrange for Professional Waste Pickup The EHS office will coordinate the pickup of your hazardous waste container by a licensed and permitted hazardous waste transporter. You are responsible for the waste until it is picked up by this certified entity[7].
Step 4: Understand the Final Disposal Method: High-Temperature Incineration The accepted and regulated method for disposing of brominated organic compounds is high-temperature incineration at a specialized hazardous waste facility[5][10].
-
Causality: Incineration is necessary to achieve complete destruction of the organic molecule. During controlled combustion, the bromine within the molecule is converted primarily to hydrogen bromide (HBr)[4].
-
Self-Validation: These facilities are equipped with advanced flue gas cleaning systems, including acid gas scrubbers, which neutralize the HBr and other harmful byproducts, preventing their release into the atmosphere[10]. This ensures the process is environmentally sound and compliant with clean air regulations.
Part 5: Emergency Procedures for Spills and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill of the solid material.
-
Carefully sweep or vacuum the solid material into a designated waste container. Avoid generating dust[2].
-
Clean the spill area with an appropriate solvent and place all cleanup materials into the "HALOGENATED ORGANIC WASTE" container.
-
Report the spill to your laboratory supervisor and EHS office.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[11].
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Data Summary Table
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][12] |
| Waste Classification | Hazardous Waste: Halogenated Organic | [5][6] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1][2] |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Harmful if Swallowed | [1][2] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [2][8] |
| On-Site Handling | Use in well-ventilated area/fume hood | [2][9] |
| Segregation | Keep separate from non-halogenated & incompatible wastes | [5][7] |
| Approved Disposal | High-Temperature Incineration via licensed facility | [5][10] |
| Regulatory Basis | US EPA 40 CFR 261.3 and local regulations | [2] |
References
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
BROMINE AHD WASTE INCINERATION. Organohalogen Compounds, 2. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubMed. (2007). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]
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Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]
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Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. [Link]
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Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]
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Oregon State University. Hazardous Waste Reduction. Environmental Health and Safety. [Link]
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PubChem. 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid
Introduction: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a halogenated carboxylic acid derivative utilized in various research and development applications, including as a synthetic building block in drug discovery. As with any halogenated organic compound, a comprehensive understanding of its hazard profile is paramount to ensuring the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to empower researchers to make informed safety decisions.
Part 1: Hazard Identification and Risk Assessment
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.[1] this compound is a solid compound with specific, identified risks that dictate our PPE strategy.[2]
The primary hazards associated with this compound are summarized below.[1][3][4][5]
| Hazard Statement | GHS Classification | Pictogram | Implication for Handling |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | ! | Accidental ingestion can lead to acute health effects. This underscores the need for strict hygiene protocols and preventing hand-to-mouth contact. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | ! | Direct contact with the skin can cause irritation, redness, or inflammation. Proper gloves and protective clothing are non-negotiable.[1][6] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | ! | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Robust eye and face protection is critical.[1][6] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Cat. 3) | ! | Inhalation of the dust or aerosolized particles can irritate the respiratory tract. Engineering controls and, if necessary, respiratory protection are required.[1][6] |
Part 2: The Core Directive: A Multi-Layered PPE Approach
A multi-layered PPE strategy is crucial. This involves selecting primary and secondary barriers to exposure, ensuring that a failure in one layer does not result in direct contact with the chemical. The selection of PPE is contingent on the scale of the operation and the potential for exposure.
Eye and Face Protection: The First Line of Defense
Given the H319 classification ("Causes serious eye irritation"), eye protection is a critical control point.[1] Standard safety glasses are insufficient as they do not protect against splashes or fine particulates entering from the sides or top.[7]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes. These provide protection from splashes and incidental dust exposure.
-
Best Practice/Large-Scale Operations: A full-face shield worn over chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from splashes and impacts, a crucial measure when handling larger quantities or during procedures with a higher risk of splashing.[8]
Skin and Body Protection: An Impermeable Barrier
The compound's classification as a skin irritant (H315) necessitates robust skin protection.[1][6] This includes both gloves and body coverings.
-
Gloves: Disposable nitrile gloves are generally suitable for incidental contact and protection against small splashes.[7][8] The key is not the material alone but the protocol:
-
Double Gloving: When handling the solid outside of a glovebox, wearing two pairs of nitrile gloves is recommended. This allows the outer, potentially contaminated glove to be removed without exposing the skin.
-
Immediate Replacement: Gloves must be changed immediately if contamination is suspected. Never reuse disposable gloves.
-
-
Laboratory Coat: A standard cotton lab coat is not sufficient for handling anything beyond minuscule quantities. A flame-resistant lab coat or a lab coat made of a tightly woven, fluid-resistant material should be worn.[7]
-
Additional Protection: For larger-scale operations (weighing out multiple grams, etc.), a chemically resistant apron worn over the lab coat provides an additional layer of protection. Ensure all clothing, including long pants and closed-toe shoes, is worn.[7][9]
Respiratory Protection: Controlling Inhalation Risks
The H335 classification ("May cause respiratory irritation") is a key determinant for respiratory protection.[1][6] The primary method of control should always be engineering controls.
-
Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a powder-containment hood.[6][10]
-
Secondary Control (If Engineering Controls are Insufficient): If a procedure has a high potential to generate dust that cannot be adequately contained by a fume hood, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for filtering solid particulates.[8]
Part 3: Operational and Disposal Plans
Effective PPE is only one component of a safe system of work. The following procedural steps integrate PPE use into the entire chemical handling lifecycle.
Safe Handling Workflow
This workflow outlines the critical steps from preparation to waste disposal, emphasizing safety at each stage.
Caption: Safe Handling Lifecycle for this compound.
Step-by-Step Protocol for Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Fasten completely.
-
Inner Gloves: The first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: The second pair of nitrile gloves. The cuff of the outer glove should go over the cuff of the lab coat sleeve.
Doffing Sequence (Taking Off): This sequence is designed to contain contamination.
-
Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare inner glove. Dispose of them in the appropriate waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat: Remove by rolling it inside out, containing any potential contamination on the interior.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Spill and Emergency Plan
-
Small Spill (in fume hood):
-
Ensure your PPE is intact.
-
Use an absorbent material or a chemical spill kit to gently cover the solid. Avoid actions that create dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent, and dispose of the wipes as hazardous waste.
-
-
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the area.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Unused compound and grossly contaminated materials (like spill cleanup absorbents) should be placed in a clearly labeled, sealed hazardous waste container.
-
Consumables: Contaminated gloves, weigh boats, and wipes should be collected in a separate, labeled hazardous waste bag or container.
-
Compliance: All waste disposal must adhere to local, state, and federal regulations.[6][11] Never dispose of this chemical down the drain.[6]
Conclusion
The safe handling of this compound is predicated on a foundational respect for its identified hazards. The selection of PPE is not a passive checklist but an active risk mitigation strategy. By understanding the "why" behind each piece of equipment—from the necessity of sealed goggles to the logic of double gloving—researchers can create a self-validating system of safety. Adherence to the operational plans for handling, spill response, and disposal ensures that this system protects not only the individual scientist but the entire laboratory environment.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Personal Protective Equipment | Safety | Physical Facilities Source: Miami University URL: [Link]
-
Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: UAH Laboratory Personal Protective Equipment Source: The University of Alabama in Huntsville URL: [Link]
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Title: What PPE Should You Wear When Handling Acid? Source: LeelineWork URL: [Link]
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Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Ali-com URL: [Link]
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Title: Safety Data Sheet - 6-Bromo-1H-indene Source: Angene Chemical URL: [Link]
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Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]
Sources
- 1. This compound | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.fi [fishersci.fi]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
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- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
